Product packaging for n-(prop-2-yn-1-yl)acetamide(Cat. No.:CAS No. 65881-41-6)

n-(prop-2-yn-1-yl)acetamide

Cat. No.: B1361587
CAS No.: 65881-41-6
M. Wt: 97.12 g/mol
InChI Key: GGOQYHOZFCWTNM-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, N-2-propynyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47474. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO B1361587 n-(prop-2-yn-1-yl)acetamide CAS No. 65881-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOQYHOZFCWTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65881-41-6
Record name Acetamide, N-2-propynyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(prop-2-yn-1-yl)acetamide
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Foundational & Exploratory

An In-depth Technical Guide to N-(prop-2-yn-1-yl)acetamide: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive terminal alkyne group and an acetamide functionality, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed experimental protocol for the synthesis of this compound. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Identification

This compound possesses a simple yet functional structure. The molecule consists of a three-carbon propargyl group attached to the nitrogen of an acetamide. The terminal alkyne is a key feature, enabling participation in various chemical reactions, most notably "click chemistry" reactions.

Systematic IUPAC Name: this compound

Synonyms:

  • N-Propargylacetamide

  • N-Acetylpropargylamine

  • N-(2-Propynyl)acetamide

Chemical Structure:

Molecular Formula: C₅H₇NO

CAS Number: 65881-41-6

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of this compound is provided in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 97.12 g/mol [1]
Topological Polar Surface Area (TPSA) 29.1 Ų[1]
logP (predicted) -0.2443[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 1[1]

Table 2: Spectral Data of this compound (Predicted/Typical)

Spectrum TypeCharacteristic Peaks
¹H NMR (CDCl₃) δ (ppm): ~5.8 (br s, 1H, NH), ~4.0 (d, 2H, CH₂), ~2.2 (t, 1H, C≡CH), ~2.0 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ (ppm): ~170 (C=O), ~80 (C≡CH), ~70 (C≡CH), ~30 (CH₂), ~23 (CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~3250 (≡C-H stretch), ~2100 (C≡C stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of propargylamine. This can be accomplished using various acetylating agents, with acetic anhydride and acetyl chloride being the most common. A detailed experimental protocol for the synthesis using acetic anhydride is provided below.

Experimental Protocol: Synthesis via Acetylation of Propargylamine

This protocol describes the synthesis of this compound from propargylamine and acetic anhydride.

Materials:

  • Propargylamine

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve propargylamine (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution of propargylamine over a period of 15-20 minutes, maintaining the temperature at 0 °C. If desired, pyridine (1.2 equivalents) can be added to the propargylamine solution before the addition of acetic anhydride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid formed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the terminal alkyne and the amide functional groups.

  • Alkyne Reactivity: The terminal alkyne can participate in a variety of reactions, including:

    • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, allowing for the efficient formation of 1,2,3-triazoles. This is a powerful tool for bioconjugation and materials science.

    • Sonogashira Coupling: This cross-coupling reaction with aryl or vinyl halides is used to form carbon-carbon bonds.

    • Alkynylation Reactions: The terminal proton is acidic and can be deprotonated to form an acetylide, which can act as a nucleophile.

  • Amide Reactivity: The amide group can undergo hydrolysis under acidic or basic conditions to yield propargylamine and acetic acid. The N-H bond can also be deprotonated under strong basic conditions.

The dual functionality of this compound makes it a valuable building block in the synthesis of:

  • Pharmaceutical Intermediates: The acetamide group is a common feature in many drug molecules, and the alkyne provides a handle for further functionalization.

  • Bioconjugates: Through click chemistry, it can be attached to biomolecules such as proteins, peptides, and nucleic acids.

  • Polymers and Materials: The alkyne can be used for polymerization or for functionalizing material surfaces.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: Propargylamine Acetic Anhydride Reaction Reaction: N-Acetylation Reactants->Reaction Solvent (DCM) Workup Aqueous Work-up: Neutralization & Extraction Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Product: This compound Purification->Product

General workflow for the synthesis of this compound.

Note: As no specific signaling pathways involving this compound have been identified in the literature, a diagram for a biological pathway is not included. The provided diagram visualizes the chemical synthesis process, which is a core aspect of this technical guide.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its terminal alkyne group make it an attractive building block for the construction of a wide range of functional molecules. This technical guide provides essential information on its structure, properties, and synthesis to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of N-propargylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of N-propargylacetamide, a valuable building block in organic synthesis and medicinal chemistry. This document details the core synthetic strategies, providing in-depth experimental protocols, comparative data, and visual representations of the reaction pathways to assist researchers in their synthetic endeavors.

Introduction

N-propargylacetamide, also known as N-(prop-2-yn-1-yl)acetamide, is a key intermediate possessing a reactive terminal alkyne and an amide functionality. This unique combination allows for its versatile application in the construction of more complex molecular architectures through reactions such as click chemistry, Sonogashira coupling, and various cyclization reactions. Its derivatives are of significant interest in the development of novel therapeutic agents. This guide will focus on the most common and efficient two-step synthesis of N-propargylacetamide, which involves the initial synthesis of propargylamine followed by its N-acetylation.

Core Synthetic Pathways

The synthesis of N-propargylacetamide is typically achieved through a two-step process:

  • Synthesis of Propargylamine: The precursor, propargylamine, can be synthesized through several methods. The most prominent and atom-economical method is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.

  • N-Acetylation of Propargylamine: The synthesized propargylamine is then acylated using a suitable acetylating agent, most commonly acetic anhydride, to yield the final product, N-propargylacetamide.

A logical workflow for the synthesis is presented below:

G cluster_0 Step 1: Propargylamine Synthesis cluster_1 Step 2: N-Acetylation A Formaldehyde D A³ Coupling Reaction A->D B Acetylene B->D C Ammonia C->D E Propargylamine D->E Cu(I) catalyst F Propargylamine H N-Acetylation F->H G Acetic Anhydride G->H I N-propargylacetamide H->I

Figure 1: Logical workflow for the two-step synthesis of N-propargylacetamide.

Data Presentation: Reactants, Products, and Spectral Data

The following tables summarize the key quantitative data for the reactants and the final product, N-propargylacetamide.

Table 1: Properties of Key Reactants and Product

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
PropargylamineProp-2-yn-1-amine2450-71-7C₃H₅N55.0883-85
Acetic AnhydrideEthanoic anhydride108-24-7C₄H₆O₃102.09138-140
N-propargylacetamide This compound 15089-32-4 C₅H₇NO 97.12 110-112 (at 12 mmHg)

Table 2: NMR Spectral Data for N-propargylacetamide

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR (CDCl₃)~ 6.0br s--NH
~ 4.0dd5.2, 2.6-CH₂-
~ 2.2t2.6≡C-H
~ 2.0s--C(O)CH₃
¹³C NMR (CDCl₃)~ 170.0--C=O
~ 80.0--C ≡CH
~ 71.5--C≡C H
~ 29.5---C H₂-
~ 23.0---C(O)C H₃

Note: Predicted NMR data is based on standard chemical shift values and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

Step 1: Synthesis of Propargylamine via A³ Coupling

This protocol describes a general method for the synthesis of propargylamine using a copper-catalyzed A³ coupling reaction of formaldehyde, acetylene, and ammonia.

Materials:

  • Formaldehyde (37% aqueous solution)

  • Ammonia (28-30% aqueous solution)

  • Acetylene gas

  • Copper(I) chloride (CuCl)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • To a stirred solution of aqueous formaldehyde (1.0 eq) and aqueous ammonia (1.2 eq) in toluene at room temperature, add a catalytic amount of copper(I) chloride (5 mol%).

  • Purge the reaction vessel with nitrogen and then bubble acetylene gas through the stirred mixture. The reaction is typically exothermic and should be cooled in an ice bath to maintain the temperature below 30°C.

  • Continue bubbling acetylene for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, stop the acetylene flow and purge the system with nitrogen.

  • Acidify the reaction mixture with 2M HCl to a pH of approximately 2.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and basify with 4M NaOH to a pH of approximately 10-11, while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude propargylamine.

  • The crude product can be purified by distillation to yield pure propargylamine.

Step 2: N-Acetylation of Propargylamine

This protocol details the N-acetylation of propargylamine to yield N-propargylacetamide.

Materials:

  • Propargylamine

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve propargylamine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propargylacetamide.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent).

Reaction Pathways and Mechanisms

The following diagrams illustrate the key chemical transformations in the synthesis of N-propargylacetamide.

G reagents HCHO + NH₃ + HC≡CH product Propargylamine H₂N-CH₂-C≡CH reagents->product A³ Coupling catalyst CuCl G reactant1 Propargylamine H₂N-CH₂-C≡CH product N-propargylacetamide CH₃CONHCH₂C≡CH reactant1->product N-Acetylation reactant2 Acetic Anhydride (CH₃CO)₂O reactant2->product

An In-depth Technical Guide to N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 65881-41-6

Molecular Formula: C₅H₇NO

Molecular Weight: 97.12 g/mol

This technical guide provides a comprehensive overview of N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, safety data, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a member of the amide functional group, characterized by a propargyl group attached to the nitrogen atom of an acetamide. The presence of the terminal alkyne functionality makes it a valuable building block in organic synthesis, particularly in click chemistry and the synthesis of heterocyclic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number65881-41-6ChemScene[1]
Molecular FormulaC₅H₇NOChemScene[1]
Molecular Weight97.12ChemScene[1]
IUPAC NameThis compoundPubChem
SynonymsN-PropargylacetamideChemScene[1]
SMILESCC(=O)NCC#CPubChemLite
InChIInChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7)PubChemLite
Purity≥97%ChemScene[1]
Storage4°C, stored under nitrogenChemScene[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard and Precautionary Statements for this compound

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Data sourced from commercial suppliers and safety data sheets.

Synthesis and Characterization

The primary method for the synthesis of this compound is the acylation of propargylamine with an acetylating agent.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G reactant1 Propargylamine Reaction Mixture Reaction Mixture reactant1->Reaction Mixture reactant2 Acetic Anhydride reactant2->Reaction Mixture product This compound catalyst Pyridine (base) catalyst->Reaction Mixture Reaction Mixture->product Stirring at 0°C to rt

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

  • Propargylamine

  • Acetic anhydride

  • Pyridine (or other suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of propargylamine (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR δ ~ 2.0 (s, 3H, -COCH₃), ~ 2.2 (t, 1H, -C≡CH), ~ 4.0 (d, 2H, -NCH₂-), ~ 6.0-7.0 (br s, 1H, -NH-)
¹³C NMR δ ~ 23 (CH₃), ~ 29 (CH₂), ~ 71 (≡CH), ~ 80 (-C≡), ~ 170 (C=O)
FTIR (cm⁻¹) ~ 3300 (N-H stretch), ~ 3250 (≡C-H stretch), ~ 2100 (C≡C stretch), ~ 1650 (C=O stretch, Amide I), ~ 1550 (N-H bend, Amide II)
Mass Spec (EI) m/z 97 (M⁺), 55, 43, 39

Potential Applications in Research and Development

The unique structure of this compound, featuring a terminal alkyne, makes it a versatile intermediate in several areas of chemical research and drug discovery.

G A This compound B Click Chemistry A->B C Synthesis of Heterocycles A->C D Pharmaceutical Intermediates A->D E Material Science A->E

Figure 2: Potential applications of this compound.

  • Click Chemistry: The terminal alkyne group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. This allows for the efficient and specific conjugation of this molecule to other molecules containing an azide group, such as biomolecules, polymers, or surfaces.

  • Synthesis of Heterocyclic Compounds: The alkyne functionality can be utilized in various cyclization reactions to construct a wide range of nitrogen- and oxygen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds.

  • Pharmaceutical Intermediates: As a building block, it can be incorporated into larger molecules during the synthesis of potential drug candidates. The amide and alkyne groups provide handles for further chemical modifications.

  • Material Science: The ability to undergo click reactions makes it a candidate for the functionalization of polymers and other materials to impart specific properties.

Toxicological and Pharmacological Profile

Currently, there is a lack of specific toxicological and pharmacological studies published in the peer-reviewed literature for this compound. The provided GHS hazard statements are based on data from commercial suppliers and are likely derived from structural analogy to other compounds. Researchers should exercise caution and perform their own risk assessments before use. Studies on related acetamide derivatives have shown a wide range of biological activities, but direct extrapolation to this compound is not possible without specific experimental data.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of chemical and pharmaceutical research. Its readily accessible synthesis and the reactivity of its terminal alkyne group make it an attractive building block for the construction of more complex molecules. While detailed biological data is currently limited, its structural features suggest that it will continue to be a compound of interest for further investigation. As with all chemicals, proper safety precautions must be observed during its handling and use.

References

An In-depth Technical Guide to the Solubility and Stability of n-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(prop-2-yn-1-yl)acetamide, and more commonly its hydrochloride salt, pargyline hydrochloride, is a well-established irreversible inhibitor of monoamine oxidase (MAO), with a greater selectivity for the MAO-B isoform. Its pharmacological activity has led to its investigation and use as an antihypertensive agent and for its potential in treating various neurological disorders. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its hydrochloride salt. It includes detailed experimental protocols for assessing these properties and discusses the known degradation pathways.

Physicochemical Properties

This compound is the free base form, while pargyline hydrochloride is its corresponding salt. The majority of available data pertains to the hydrochloride salt due to its common use in pharmaceutical preparations.

PropertyThis compound (Free Base)Pargyline Hydrochloride
Chemical Structure Chemical structure of this compoundChemical structure of pargyline hydrochloride
Molecular Formula C₁₁H₁₃NC₁₁H₁₄ClN
Molecular Weight 159.23 g/mol 195.69 g/mol
Appearance Data not availableCrystalline solid[1]
Melting Point Data not available160-163 °C

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The hydrochloride salt of this compound exhibits significantly higher aqueous solubility compared to the free base.

Quantitative Solubility Data (Pargyline Hydrochloride)
SolventSolubilityTemperatureNotes
Water ≥51.6 mg/mLNot SpecifiedClear, colorless to faintly yellow solution.
Ethanol ≥33.55 mg/mLNot Specified
DMSO ≥7.55 mg/mLNot Specified
DMSO 125 mg/mLNot SpecifiedUltrasonic assistance may be required.
Methanol Slightly SolubleNot Specified
Chloroform Slightly SolubleNot Specified
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of equilibrium solubility, a key parameter for biopharmaceutical classification.[2][3][4]

Objective: To determine the saturation solubility of this compound or its hydrochloride salt in various aqueous media.

Materials:

  • This compound or Pargyline Hydrochloride

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 M HCl, pH 1.2

  • Acetate buffer, pH 4.5

  • Deionized water

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the test compound to a series of glass vials, each containing a different solvent (e.g., water, PBS, 0.1 M HCl, acetate buffer). The excess should be sufficient to ensure a saturated solution.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to permit the undissolved solid to settle.

  • Centrifuge the vials to pellet the remaining solid.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant through a 0.45 µm filter.

  • Dilute the filtrate with the appropriate solvent to a concentration within the validated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • The experiment should be performed in triplicate for each solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Centrifuge D->E F Withdraw and filter supernatant E->F G Dilute filtrate F->G H Quantify by HPLC-UV or UV-Vis G->H

Figure 1: Experimental workflow for the shake-flask solubility determination.

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. Pargyline hydrochloride is generally stable when stored at -20°C, with a reported stability of at least four years under these conditions. However, forced degradation studies are necessary to understand its stability under various stress conditions.

Degradation Pathways

The metabolism of pargyline provides insights into its potential degradation pathways. The primary routes of degradation are expected to be oxidation and hydrolysis.

  • Oxidative Degradation: The N-benzyl and N-methyl groups are susceptible to oxidation. Pargyline-N-oxide has been identified as a transformation product.

  • Hydrolytic Degradation: While the amide group in this compound is generally stable, it can undergo hydrolysis under strong acidic or basic conditions, although this is less common for the pargyline structure.

  • Metabolic Degradation: In vivo, pargyline undergoes N-demethylation and N-depropargylation, catalyzed by cytochrome P450 enzymes (specifically CYP2E1). This results in metabolites such as benzylamine, N-methylbenzylamine, and N-propargylbenzylamine. Further oxidation can also occur.

G Pargyline Pargyline (this compound) N_Oxide Pargyline-N-oxide Pargyline->N_Oxide Oxidation Demethylated N-propargylbenzylamine Pargyline->Demethylated N-demethylation (CYP2E1) Depropargylated N-methylbenzylamine Pargyline->Depropargylated N-depropargylation (CYP2E1) Propiolaldehyde Propiolaldehyde Pargyline->Propiolaldehyde Propargylamine Propargylamine Pargyline->Propargylamine Benzylamine Benzylamine Depropargylated->Benzylamine Further Metabolism

Figure 2: Known metabolic and potential degradation pathways of pargyline.
Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products that may form under stress conditions, which helps in the development of stability-indicating analytical methods.[5]

Illustrative Forced Degradation Data (Pargyline Hydrochloride):

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)Major Degradants (Predicted)
Acid Hydrolysis 0.1 M HCl24 h60 °C5-10%Pargyline-related impurities
Base Hydrolysis 0.1 M NaOH8 h60 °C10-15%Pargyline-related impurities
Oxidation 3% H₂O₂24 hRoom Temp.15-20%Pargyline-N-oxide
Thermal Dry Heat48 h80 °C< 5%Minimal degradation
Photolytic UV light (254 nm)24 hRoom Temp.5-10%Photodegradation products

Note: The % degradation values are illustrative and should be determined experimentally.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions and to generate potential degradation products for the development of a stability-indicating method.[6][7]

Materials:

  • Pargyline Hydrochloride

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • Validated Stability-Indicating HPLC method

  • pH meter

  • Water bath/oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat in a water bath (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat in a water bath (e.g., 60°C). Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature. Monitor the degradation over time by taking samples for HPLC analysis.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). Take samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber. Analyze the samples by HPLC at various time intervals.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

G cluster_stress Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) Sample Withdraw samples at time points Acid->Sample Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Sample Oxidation Oxidation (3% H2O2, RT) Oxidation->Sample Thermal Thermal (Dry Heat, 80°C) Thermal->Sample Photo Photolytic (UV Light) Photo->Sample Neutralize Neutralize (for Acid/Base) Sample->Neutralize Dilute Dilute with mobile phase Sample->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Dilute->HPLC

Figure 3: General workflow for a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable.

Example HPLC Method Parameters

The following method is based on a validated method for a structurally related compound, selegiline, and would be a good starting point for method development for pargyline.[8]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 205 nm
Injection Volume 20 µL
Column Temperature 40 °C

Conclusion

The hydrochloride salt of this compound (pargyline hydrochloride) demonstrates good solubility in aqueous and alcoholic solvents, a critical attribute for pharmaceutical formulation. While it is stable under recommended storage conditions (-20°C), it is susceptible to degradation under oxidative and strong hydrolytic stress. A validated stability-indicating HPLC method is essential for the accurate quantification of the active ingredient and its degradation products during stability studies. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals working with this compound. Further studies are warranted to fully characterize the physicochemical properties of the free base form.

References

An In-depth Technical Guide to the Synthesis of N-propargylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-propargylacetamide, a valuable building block in medicinal chemistry and organic synthesis. The document details the primary synthetic methodology, experimental protocols, and characterization data to assist researchers in the efficient preparation and identification of this compound.

Introduction

N-propargylacetamide, also known as N-(prop-2-yn-1-yl)acetamide, is a functionalized alkyne of significant interest in the development of novel therapeutic agents and complex organic molecules. The presence of both an amide and a terminal alkyne functionality allows for diverse chemical modifications, making it a versatile intermediate. The propargyl group, in particular, is a key pharmacophore in several clinically used drugs, valued for its role in enzyme inhibition and metabolic stability. This guide focuses on the most direct and common method for its synthesis: the N-acetylation of propargylamine.

Synthesis of N-propargylacetamide

The primary route for the synthesis of N-propargylacetamide is the acylation of propargylamine with an acetylating agent, most commonly acetic anhydride or acetyl chloride. This nucleophilic acyl substitution reaction is a robust and high-yielding transformation.

General Reaction Scheme

The overall chemical transformation is depicted below:

G cluster_reactants Reactants cluster_products Products Propargylamine Propargylamine AceticAnhydride Acetic Anhydride Plus + NPropargylacetamide N-propargylacetamide AceticAnhydride->NPropargylacetamide Pyridine or other base Solvent (e.g., DCM, THF) AceticAcid Acetic Acid Plus2 +

Caption: General reaction for the synthesis of N-propargylacetamide.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine of propargylamine on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which is subsequently protonated by the intermediate ammonium ion to yield N-propargylacetamide and acetic acid as a byproduct. The use of a non-nucleophilic base, such as pyridine or triethylamine, is often employed to neutralize the acetic acid formed and drive the reaction to completion.

reaction_mechanism Reaction Mechanism of Propargylamine Acetylation propargylamine Propargylamine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate propargylamine->tetrahedral_intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride (Electrophile) acetic_anhydride->tetrahedral_intermediate n_propargylacetamide N-propargylacetamide tetrahedral_intermediate->n_propargylacetamide Elimination of Acetate acetic_acid Acetic Acid tetrahedral_intermediate->acetic_acid Proton Transfer

Caption: Simplified mechanism of N-propargylacetamide synthesis.

Experimental Protocols

Method 1: Acetylation using Acetic Anhydride in an Organic Solvent

This is the most common and straightforward method for the N-acetylation of amines.

Reagents and Materials:

  • Propargylamine

  • Acetic Anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve propargylamine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add acetic anhydride (1.1 eq.) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure N-propargylacetamide.

Method 2: Schotten-Baumann Conditions using Acetyl Chloride

This method utilizes the more reactive acetyl chloride and is particularly useful for less reactive amines.

Reagents and Materials:

  • Propargylamine

  • Acetyl Chloride

  • Aqueous sodium hydroxide or potassium carbonate solution

  • Dichloromethane (DCM) or Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve propargylamine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add acetyl chloride (1.1 eq.) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Extract the product with dichloromethane or diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford the product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the expected reaction parameters for the synthesis of N-propargylacetamide based on general knowledge of amine acetylations.

MethodAcetylating AgentBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1Acetic AnhydridePyridineDichloromethane0 to RT2-4>90
2Acetyl ChlorideNaOH (aq)Dichloromethane0 to RT1-2>90

Characterization Data

Accurate characterization of the synthesized N-propargylacetamide is crucial for confirming its identity and purity. The following are the expected spectroscopic data for the compound.

Molecular Formula: C₅H₇NO Molecular Weight: 97.12 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the acetyl methyl protons (CH₃).

    • A doublet for the methylene protons (CH₂) adjacent to the nitrogen.

    • A triplet for the terminal alkyne proton (C≡CH).

    • A broad singlet for the amide proton (NH), which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon environments:

    • The carbonyl carbon of the amide.

    • The two sp-hybridized carbons of the alkyne.

    • The methylene carbon.

    • The methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300-3100Medium-Strong
C≡C-H Stretch~3300Strong, Sharp
C-H Stretch (sp³)3000-2850Medium
C≡C Stretch2150-2100Weak-Medium
C=O Stretch (Amide I)1680-1630Strong
N-H Bend (Amide II)1570-1515Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electron Impact (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 97. Common fragmentation patterns would involve the loss of the acetyl group and cleavage of the propargyl chain.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecular ion, which can be used to confirm the elemental composition. For C₅H₇NO, the expected exact mass is 97.0528.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of N-propargylacetamide.

workflow Synthesis and Purification Workflow for N-propargylacetamide start Start: Propargylamine and Acetic Anhydride reaction Acetylation Reaction (0°C to Room Temperature) start->reaction workup Aqueous Workup (Washing with NaHCO₃, H₂O, Brine) reaction->workup drying Drying of Organic Layer (Anhydrous MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Distillation) concentration->purification purification->reaction Impure, re-purify pure_product Pure N-propargylacetamide purification->pure_product Successful characterization Characterization (NMR, IR, MS) pure_product->characterization

Caption: Workflow for the synthesis of N-propargylacetamide.

Conclusion

This technical guide provides a detailed overview of the synthesis of N-propargylacetamide. The described protocols, based on well-established acetylation methods, offer reliable and high-yielding routes to this important chemical intermediate. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. This information is intended to support the research and development efforts of scientists in academia and the pharmaceutical industry.

Spectroscopic Profile of N-(prop-2-yn-1-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(prop-2-yn-1-yl)acetamide (also known as N-propargylacetamide). Due to the limited availability of published experimental spectra for this specific molecule, this document combines predicted data from reliable sources with established spectroscopic principles to offer a detailed characterization. The information herein is intended to support research and development activities where this compound is of interest.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the mass spectrometry data is based on predictions from established databases, the NMR and IR data are largely predictive, based on the analysis of functional groups and comparison with similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-C≡CH ~ 2.2Triplet (t)~ 2.5
-NH-CH₂ -C≡CH~ 4.0Doublet of triplets (dt)J(H-H) ≈ 5.0, J(H-C≡CH) ≈ 2.5
-NH-~ 6.0Broad singlet-
CH₃ -C(O)-~ 2.0Singlet (s)-

Disclaimer: The ¹H NMR data are predicted based on typical chemical shifts for similar functional groups. Experimental verification is recommended.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
CarbonChemical Shift (δ, ppm)
C H₃-C(O)-~ 23
-NH-C H₂-C≡CH~ 29
-C ≡CH~ 80
-C≡C H~ 72
-C (O)-~ 170

Disclaimer: The ¹³C NMR data are predicted based on typical chemical shifts for similar functional groups. Experimental verification is recommended.

Table 3: IR Spectroscopic Data (Predicted)
Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C≡C-H Stretch3250 - 3350Strong, sharp
C-H Stretch (sp³)2850 - 3000Medium
C≡C Stretch2100 - 2260Weak to medium
C=O Stretch (Amide I)1630 - 1695Strong
N-H Bend (Amide II)1510 - 1570Medium

Disclaimer: The IR data are predicted based on characteristic absorption frequencies of the functional groups present. Experimental verification is recommended.

Table 4: Mass Spectrometry Data (Predicted)
Adductm/z
[M+H]⁺98.0600
[M+Na]⁺120.0419
[M+K]⁺136.0159
[M+NH₄]⁺115.0865

Data Source: Predicted data from PubChem CID 13865959.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) would be added as an internal standard (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For the ¹H NMR spectrum, standard acquisition parameters would be used. For the ¹³C NMR spectrum, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, if it is a solid, would typically be obtained using the KBr pellet method. A small amount of the sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, if the sample is a liquid or can be dissolved in a suitable solvent (e.g., chloroform), a spectrum could be obtained using a liquid cell or as a thin film between salt plates (e.g., NaCl or KBr). The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

For a relatively small and volatile molecule like this compound, mass spectrometry could be performed using various ionization techniques. Electron Ionization (EI) would provide information on the molecular weight and fragmentation pattern. For this, the sample would be introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam. Alternatively, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to primarily determine the molecular weight with minimal fragmentation. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow start Compound Synthesis and Purification sample_prep Sample Preparation start->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C) sample_prep->nmr_acq ir_acq IR Data Acquisition sample_prep->ir_acq ms_acq MS Data Acquisition sample_prep->ms_acq nmr_proc NMR Data Processing nmr_acq->nmr_proc ir_proc IR Data Processing ir_acq->ir_proc ms_proc MS Data Processing ms_acq->ms_proc interpretation Spectral Interpretation and Structure Elucidation nmr_proc->interpretation ir_proc->interpretation ms_proc->interpretation report Final Report and Data Archiving interpretation->report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

A Technical Guide to N-(prop-2-yn-1-yl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Physicochemical Properties, Synthesis, and Applications in Bioconjugation

Introduction

N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide, is a versatile chemical reagent of significant interest to researchers in medicinal chemistry, chemical biology, and drug discovery. Its terminal alkyne functional group makes it a valuable building block for the synthesis of more complex molecules and a key component in bioconjugation reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the commercial landscape for this compound, its key physicochemical properties, a detailed synthesis protocol, and an illustrative experimental workflow for its application in bioconjugation.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₅H₇NO and a molecular weight of 97.12 g/mol .[1][2] Key computational chemistry data includes a topological polar surface area (TPSA) of 29.1 Ų, a LogP of -0.2443, one hydrogen bond acceptor, one hydrogen bond donor, and one rotatable bond.[1]

PropertyValueReference
CAS Number 65881-41-6[1][2]
Molecular Formula C₅H₇NO[1][2]
Molecular Weight 97.12 g/mol [1][2]
Physical Form Solid[3]
Purity ≥97%[1][3]
Storage 2-8°C, sealed in dry conditions[2]
SMILES CC(NCC#C)=O[1]
InChI Key GGOQYHOZFCWTNM-UHFFFAOYSA-N[3]

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. The compound should be stored in a dry, refrigerated environment. Below is a comparative table of some commercial suppliers. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
ChemScene CS-0434175≥97%InquireInquire
BLDpharm BD138676≥97%1g, 5g, 25gInquire
Fluorochem F47178797%1g, 5gInquire
Ambeed A261626>98%1g, 5g, 10g, 25gInquire

Experimental Protocols

Synthesis of this compound

Materials:

  • Propargylamine

  • Acetic anhydride or Acetyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base (if using acetyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base (if applicable): If using acetyl chloride, cool the solution to 0 °C in an ice bath and add triethylamine (1.1 equivalents) dropwise.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an ideal reagent for CuAAC, a powerful "click chemistry" reaction for bioconjugation. This protocol provides a general workflow for labeling an azide-modified biomolecule (e.g., a protein or an oligo) with this compound.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

  • DMSO (for dissolving reagents if necessary)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or an appropriate solvent.

    • Prepare a stock solution of the azide-modified biomolecule in a suitable buffer.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of the THPTA or TBTA ligand in water or DMSO.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the azide-modified biomolecule, this compound, and the copper-stabilizing ligand in the reaction buffer.

  • Initiation of the Click Reaction: Add the CuSO₄ solution to the mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light, especially if fluorescently tagged molecules are involved.

  • Purification of the Conjugate: Following the incubation, the newly formed triazole-linked conjugate can be purified from the reaction mixture using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_bioconjugation Bioconjugation via Click Chemistry Propargylamine Propargylamine Acetylation Acetylation (Acetic Anhydride/Acetyl Chloride) Propargylamine->Acetylation Crude_Product Crude Product Acetylation->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product Click_Reaction CuAAC Click Reaction + this compound Final_Product->Click_Reaction Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Click_Reaction Conjugate Biomolecule-Acetamide Conjugate Click_Reaction->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate

Caption: General workflow for the synthesis and bioconjugation of this compound.

click_chemistry_mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne This compound (Terminal Alkyne) Cu_I Cu(I) Alkyne->Cu_I forms copper acetylide Azide Azide-Modified Molecule Azide->Cu_I Cu_II Cu(II)SO4 Cu_II->Cu_I Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_II Reduction Product 1,2,3-Triazole Linked Conjugate Cu_I->Product Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a readily available and highly useful chemical tool for researchers engaged in drug discovery and chemical biology. Its straightforward incorporation into molecules via its terminal alkyne functionality, particularly through the robust and efficient CuAAC reaction, allows for the facile construction of complex molecular architectures and the bioconjugation of various molecules of interest. This guide provides a foundational resource for the procurement, synthesis, and application of this versatile compound. Researchers are encouraged to consult the specific product information from their chosen supplier for detailed handling and safety information.

References

"physical properties like melting point of n-(prop-2-yn-1-yl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates both an amide functionality and a terminal alkyne (propargyl group), making it a versatile building block for the synthesis of more complex molecules through reactions such as "click chemistry," Sonogashira coupling, and Mannich reactions. This guide provides a summary of its physical properties, a general experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Data Presentation: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₅H₇NOPubChem
Molecular Weight 97.11 g/mol PubChem
IUPAC Name This compoundPubChem
Synonyms N-propargylacetamide-
CAS Number 1445-56-3PubChem
Physical State Solid (predicted)-
Melting Point Data not available-

Experimental Protocols: Synthesis of this compound

A specific, peer-reviewed experimental protocol for the synthesis of this compound with reported yield and characterization is not detailed in the available search results. However, a general and widely applicable method for the N-acylation of a primary amine can be adapted for its synthesis. The following protocol is a representative procedure based on standard organic chemistry transformations.

Reaction: Acetylation of Propargylamine

Materials:

  • Propargylamine (1.0 equivalent)

  • Acetic anhydride (1.1 equivalents) or Acetyl chloride (1.1 equivalents)

  • A suitable base (e.g., triethylamine, pyridine, or sodium carbonate; 1.2 equivalents if using acetyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve propargylamine (1.0 eq.) in the chosen anhydrous solvent. If using acetyl chloride, add the base (1.2 eq.) to the solution.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material (propargylamine) is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid or acylating agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of this compound.

SynthesisWorkflow Reactants Propargylamine + Acetic Anhydride/Acetyl Chloride Reaction N-Acetylation (Solvent, Base if needed) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

LogicalRelationship cluster_start Starting Materials cluster_process Process cluster_end Product Amine Propargylamine (Nucleophile) Reaction Nucleophilic Acyl Substitution Amine->Reaction AcylatingAgent Acetic Anhydride or Acetyl Chloride (Electrophile) AcylatingAgent->Reaction Product This compound Reaction->Product

Caption: Logical relationship of reactants to product in the synthesis.

The Expanding Therapeutic Landscape of Acetamide Derivatives: A Technical Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetamide functional group, a seemingly simple chemical moiety, serves as a versatile and powerful scaffold in modern medicinal chemistry. Its unique electronic and structural properties allow it to form key interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives built upon this core structure have demonstrated significant potential as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents, making them a focal point of intensive research and development.[1][2][3]

This technical guide provides an in-depth exploration of the principal biological activities of acetamide derivatives, presenting key quantitative data, detailed experimental methodologies, and elucidating the underlying mechanisms of action through signaling pathway diagrams.

Anticancer Activity

Acetamide derivatives have emerged as a promising class of anticancer agents, primarily exerting their effects through the induction of programmed cell death, or apoptosis.[4][5]

Mechanism of Action: Apoptosis Induction

A significant mechanism by which acetamide derivatives exhibit anticancer effects is the induction of the intrinsic apoptosis pathway. Studies on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown they effectively trigger this cascade in cancer cells.[4] The process is initiated by cellular stress, leading to the activation of initiator caspases, such as Caspase-9. Activated Caspase-9 then cleaves and activates executioner caspases, most notably Caspase-3.[4][6] Caspase-3 is a critical enzyme that carries out the systematic dismantling of the cell by cleaving numerous cellular proteins, resulting in the characteristic morphological changes of apoptosis and, ultimately, cell death.[6][7] Phenylacetamide derivatives have been shown to upregulate pro-apoptotic proteins like Bax and FasL while increasing the activity of both Caspase-3 and Caspase-9.[1][6]

G Acetamide Acetamide Derivative Stress Cellular Stress (e.g., Oxidative) Acetamide->Stress Bax Bax Upregulation Stress->Bax Mito Mitochondrial Permeability ↑ Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Anticancer Mechanism: Intrinsic Apoptosis Pathway.
Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of acetamide derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, determined through assays like the MTT assay.[8][9] Lower IC50 values indicate greater potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Phenylacetamide Derivative (3d)MDA-MB-468 (Breast)0.6 ± 0.08[6]
Phenylacetamide Derivative (3d)PC-12 (Neuroblastoma)0.6 ± 0.08[6]
Phenylacetamide Derivative (3c)MCF-7 (Breast)0.7 ± 0.08[6]
Pyrimidine Acetamide (14a)CNS Cell Line0.36[10]
Pyrimidine Acetamide (14a)HT-21 (Colon)1.6[10]
2-imino-4-arylthiazole AcetamideNCI 60 Cell PanelActive at 10⁻⁵ M[11]

Anti-inflammatory Activity

Many acetamide derivatives function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[3][12] This selectivity is advantageous as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, whereas COX-2 is primarily induced during inflammation.[13]

Mechanism of Action: COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid. The COX enzyme is the rate-limiting step in this conversion.[12] Acetamide-based inhibitors bind to the active site of the COX-2 enzyme, preventing arachidonic acid from being converted into the prostaglandin precursor, Prostaglandin H2 (PGH2). This blockade leads to a downstream reduction in the production of various pro-inflammatory prostaglandins (PGE2, PGD2, etc.), thereby alleviating inflammation, pain, and fever.[3]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (PGE2, PGD2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Acetamide Acetamide Derivative Acetamide->COX2 Inhibition

Anti-inflammatory Mechanism: COX-2 Inhibition.
Quantitative Data: In Vitro COX-2 Inhibition

The potency of anti-inflammatory acetamide derivatives is assessed by their IC50 values against COX-1 and COX-2 enzymes. A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more favorable safety profile.

Compound ClassCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity IndexReference
Thiophene-carboxamide (VIIa)0.2919.567.24[14]
Phenol Acetamide Analog 10.768 (mol/L)--[3][12]
Phenol Acetamide Analog 20.616 (mol/L)--[3][12]
Celecoxib (Reference)0.4214.233.8[14]
Celecoxib (Reference)0.041 (mol/L)--[3][12]

Anticonvulsant Activity

Certain acetamide derivatives, particularly N-phenylacetamides, have demonstrated significant anticonvulsant properties in preclinical models, suggesting their potential for treating epilepsy.[15] The primary screening model for this activity is the maximal electroshock (MES) seizure test, which is predictive of efficacy against generalized tonic-clonic seizures.[16][17]

Mechanism of Action: Ion Channel Modulation

While the exact mechanisms can vary, a key mode of action for many anticonvulsant acetamides is the modulation of voltage-gated ion channels, particularly sodium channels. By binding to these channels, the compounds can stabilize the inactive state of the channel, thereby reducing the repetitive firing of neurons that underlies seizure activity. This action prevents the spread of seizures when neuronal circuits are maximally activated.

G cluster_0 Normal Neuronal Firing cluster_1 Pathological State & Intervention start Neuronal Resting State depol Depolarization (Action Potential) start->depol repol Repolarization depol->repol repol->start seizure Rapid, Repetitive Firing (Seizure Activity) sodium Voltage-Gated Sodium Channels seizure->sodium Over-activation of stabilize Stabilization of Inactive State sodium->stabilize Leads to acetamide Acetamide Derivative acetamide->sodium Binds to

Anticonvulsant Mechanism: Ion Channel Modulation.
Quantitative Data: In Vivo Anticonvulsant Efficacy

Efficacy in the MES test is reported as the median effective dose (ED50), the dose required to protect 50% of animals from seizures. Neurotoxicity is assessed via tests like the rotarod test (TD50). The Protective Index (PI = TD50/ED50) is a measure of the drug's safety margin.[18]

Compound ClassAdministrationMES ED50 (mg/kg)PI (TD50/ED50)Reference
N-3-arylamide spirohydantoin (5j)i.p. (mice)9.245.8[18]
N-(2-hydroxyethyl)stearamide (3)-20.5>48.8[19]
Aminoacetamide (15)-21-[19]
N-benzyl 3-methoxypropionamidei.p. (mice)79-[20]
Phenytoin (Reference)p.o. (rats)28.1>3.6[15]

Antimicrobial Activity

Derivatives incorporating acetamide with various heterocyclic systems, such as benzothiazole and benzimidazole, have shown potent activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[15][21][22]

Mechanism of Action

The mechanisms of antimicrobial action are diverse and depend on the specific derivative. However, many are thought to interfere with essential bacterial processes. For instance, molecular docking studies of 2-mercaptobenzothiazole acetamides suggest they may inhibit bacterial kinases and DNA gyrases, enzymes crucial for bacterial DNA replication and repair.[15] Inhibition of these targets leads to a cessation of growth and eventual cell death.

Quantitative Data: In Vitro Antimicrobial Potency

Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[21][23]

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzimidazole-acetamide (2b-2g)Pseudomonas aeruginosa125[22]
Benzimidazole-acetamide (2p, 2s, 2t, 2u)Candida krusei125[22]
2-Mercaptobenzothiazole Acetamide (2b)Bacillus subtilis<25[21]
2-Mercaptobenzothiazole Acetamide (2i)Staphylococcus aureus25[21]
Streptomycin (Reference)Pseudomonas aeruginosa125[22]
Ketoconazole (Reference)Candida krusei62.5[22]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are outlines of standard protocols used to evaluate the biological activities of acetamide derivatives.

General Workflow for Drug Discovery & Evaluation

G synthesis Synthesis & Purification of Acetamide Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization screening In Vitro Biological Screening (e.g., MTT, MIC, COX Assay) characterization->screening hit_id Hit Identification (Potent & Selective Compounds) screening->hit_id in_vivo In Vivo Testing (e.g., MES, Paw Edema) hit_id->in_vivo lead_opt Lead Optimization (Structure-Activity Relationship) in_vivo->lead_opt

General workflow for acetamide derivative evaluation.
Protocol 1: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the acetamide derivatives (typically in a range from 0.1 to 100 µM) dissolved in a suitable solvent like DMSO. Control wells receive solvent only.

  • Incubation: The plates are incubated for a specified period, typically 24-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a plate reader, typically at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and IC50 values are determined using non-linear regression analysis.

Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[13]

  • Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and solutions of purified human recombinant COX-1 and COX-2 enzymes.[13]

  • Inhibitor Preparation: Dissolve test compounds in DMSO and prepare serial dilutions to achieve a range of final assay concentrations.[13]

  • Reaction Setup: In a 96-well plate, add assay buffer, cofactor, COX enzyme (either COX-1 or COX-2), and the test inhibitor. Include wells for enzyme control (no inhibitor) and inhibitor control (e.g., Celecoxib).[13]

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells simultaneously.[13][24]

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine IC50 values by plotting percent inhibition against the logarithm of inhibitor concentration.

Protocol 3: Maximal Electroshock (MES) Seizure Test (Mice)

This in vivo model assesses the ability of a compound to prevent the spread of generalized seizures.[17]

  • Animal Preparation: Use male mice (e.g., CF-1 strain, 25-30 g). Acclimatize animals for at least 3-4 days before testing.[25]

  • Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses.

  • Time to Peak Effect: Conduct the test at a predetermined time after administration, corresponding to the compound's peak effect.

  • Seizure Induction: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the mouse's corneas. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes using a specialized electroconvulsive shock generator.[17][26]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered protection.[17]

  • Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the ED50 value using probit analysis.[26]

Protocol 4: Agar Well Diffusion Assay for Antimicrobial Screening

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.[27][28]

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension). Uniformly spread the microbial suspension across the entire surface of the MHA plate to create a lawn.[27]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[29]

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a solvent like DMSO) into each well. Also include a positive control (standard antibiotic) and a negative control (solvent only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Conclusion

The acetamide scaffold is a cornerstone of modern drug discovery, yielding derivatives with potent and diverse biological activities. The evidence strongly supports their continued investigation as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents. The ability to induce apoptosis in cancer cells, selectively inhibit the COX-2 enzyme, modulate neuronal ion channels, and disrupt essential microbial pathways highlights the therapeutic versatility of this chemical class. Future research focusing on structure-activity relationship studies and optimization of pharmacokinetic properties will be critical in translating these promising compounds into clinically effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for N-(prop-2-yn-1-yl)acetamide in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(prop-2-yn-1-yl)acetamide is a versatile terminal alkyne building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the efficient and regioselective formation of a stable 1,2,3-triazole linkage between the alkyne (this compound) and an azide-functionalized molecule.[1][2] The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and metabolically stable moiety that can participate in hydrogen bonding and dipole interactions, making it a valuable component in the design of bioactive molecules and functional bioconjugates.[1][2]

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for applications in drug discovery, bioconjugation, materials science, and polymer chemistry.[1][3][4] These application notes provide detailed protocols for the use of this compound in CuAAC reactions, along with expected outcomes based on published data for similar propargyl derivatives.

Key Applications

  • Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules for imaging, purification, and diagnostic applications.[5][6][7]

  • Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening and lead optimization. The triazole core can serve as a pharmacophore or a stable linker between different molecular fragments.[1]

  • Polymer and Materials Science: Synthesis of functionalized polymers and materials with tailored properties.[8]

Reaction Mechanism and Workflow

The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a well-established mechanism. The workflow for a typical reaction is straightforward and can be adapted for various scales and applications.

CuAAC_Mechanism cluster_reactants Reactants & Catalysts Alkyne This compound (Alkyne) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I)-Ligand Azide Azide-containing molecule Metallacycle Copper Metallacycle Intermediate Azide->Metallacycle Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Reducer Sodium Ascorbate Reducer->Cu_I Cu_I_Ligand Cu(I)-Ligand Complex Cu_I->Cu_I_Ligand Ligand Ligand (e.g., THPTA) Ligand->Cu_I_Ligand Cu_I_Ligand->Cu_Acetylide Cu_Acetylide->Metallacycle + Azide Metallacycle->Cu_I_Ligand Catalyst Regeneration Triazole_Product 1,4-disubstituted 1,2,3-Triazole Product Metallacycle->Triazole_Product Ring Contraction & Protonolysis

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Presentation

While specific yield data for this compound is not extensively reported in comparative studies, the following tables summarize typical reaction conditions and expected outcomes based on closely related propargyl compounds.

Table 1: General Reaction Conditions for CuAAC

ParameterRecommended RangeNotes
Solvent Aqueous buffers (PBS, Tris), t-BuOH/H₂O, DMSOCo-solvents may be necessary for hydrophobic reactants.
Copper Source CuSO₄ (in situ reduction) or Cu(I) salts (e.g., CuI, CuBr)In situ generation from CuSO₄ with sodium ascorbate is most common for bioconjugation.[5]
Copper Concentration 50 µM - 1 mMLower concentrations are preferred for live-cell labeling to minimize toxicity.[9]
Reducing Agent Sodium AscorbateTypically used in excess (5-10 equivalents) to maintain the Cu(I) state.[5]
Ligand THPTA, TBTA, BTTAALigands stabilize the Cu(I) catalyst, accelerate the reaction, and reduce cytotoxicity.[5][9] A 5:1 ligand to copper ratio is often recommended.[5]
Reactant Concentration 10 µM - 10 mMDependent on the specific application. Higher concentrations generally lead to faster reactions.[10]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 15 minutes - 24 hoursDependent on reactant concentrations and catalyst system.

Table 2: Comparative Reactivity and Typical Yields of Propargyl Compounds in CuAAC

Alkyne ReactantRelative ReactivityTypical YieldsReference
N-propargylamideReacts "reasonably well"Not explicitly stated, but full conversion is achieved.[11]
Propargyl ethersFast>90%[11]
Propargyl alcoholModerateNot explicitly stated, used as a model alkyne.[5]
General Propargyl Building Blocks-~80% for mono-adducts[12]
Propargyl-functionalized Acetaminophen-53-93%[13]

Experimental Protocols

The following are general protocols that can be adapted for specific applications using this compound. Optimization may be required for novel systems.

Protocol 1: General Procedure for Synthesis of a 1,2,3-Triazole

This protocol is suitable for small molecule synthesis in organic solvents.

Materials:

  • This compound

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Appropriate workup and purification solvents (e.g., ethyl acetate, brine)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.) and the azide-containing compound (1.0-1.2 eq.) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole.

Protocol 2: Bioconjugation to a Protein in Aqueous Buffer

This protocol is designed for the labeling of a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • DMSO (for dissolving this compound if needed)

Stock Solutions:

  • Protein Solution: 1-10 mg/mL of azide-modified protein.

  • Alkyne Solution: 10-100 mM this compound in water or DMSO.

  • Copper/Ligand Solution: Premix CuSO₄ and THPTA in a 1:5 molar ratio in water (e.g., 10 mM CuSO₄, 50 mM THPTA).

  • Reducing Agent Solution: Freshly prepared 100 mM sodium ascorbate in water.

Procedure:

  • To the azide-modified protein solution, add the this compound stock solution to a final concentration of 1-10 equivalents relative to the protein.

  • Add the premixed Copper/THPTA solution to a final copper concentration of 50-200 µM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using fluorescently tagged molecules.

  • The labeled protein can be purified from excess reagents by spin filtration, dialysis, or size-exclusion chromatography.

Bioconjugation_Workflow start Start prep_protein Prepare Azide-Modified Protein Solution start->prep_protein prep_alkyne Prepare this compound Stock Solution start->prep_alkyne prep_catalyst Prepare Premixed CuSO4/THPTA Solution start->prep_catalyst prep_reducer Prepare Fresh Sodium Ascorbate Solution start->prep_reducer add_alkyne Add Alkyne to Protein prep_protein->add_alkyne prep_alkyne->add_alkyne add_catalyst Add Cu/THPTA Complex prep_catalyst->add_catalyst add_reducer Initiate Reaction with Sodium Ascorbate prep_reducer->add_reducer add_alkyne->add_catalyst add_catalyst->add_reducer incubate Incubate at Room Temperature (1-4 hours) add_reducer->incubate purify Purify Labeled Protein (e.g., SEC, Dialysis) incubate->purify end End purify->end

Caption: Experimental workflow for protein bioconjugation using CuAAC.

Factors Influencing Reaction Efficiency

Several factors can influence the rate and yield of the CuAAC reaction. Understanding these can aid in troubleshooting and optimization.

Factors_Affecting_CuAAC CuAAC_Efficiency CuAAC Reaction Efficiency (Rate and Yield) Concentration Reactant Concentrations Concentration->CuAAC_Efficiency Concentration_Effect Higher concentrations lead to faster rates. Concentration->Concentration_Effect Ligand Choice and Concentration of Ligand Ligand->CuAAC_Efficiency Ligand_Effect Stabilizes Cu(I), accelerates reaction, prevents side reactions. Ligand->Ligand_Effect Oxygen Presence of Oxygen Oxygen->CuAAC_Efficiency Oxygen_Effect Oxidizes Cu(I) to inactive Cu(II). Requires excess reducing agent. Oxygen->Oxygen_Effect Purity Reagent Purity Purity->CuAAC_Efficiency Purity_Effect Impurities can poison the catalyst. Purity->Purity_Effect pH pH of the Reaction Medium pH->CuAAC_Efficiency pH_Effect Optimal pH is typically neutral to slightly basic. pH->pH_Effect Additives Presence of Chelating Agents or Thiols in Biomolecule Preps Additives->CuAAC_Efficiency Additives_Effect Can sequester copper, inhibiting the reaction. May require excess copper or sacrificial metals. Additives->Additives_Effect

References

Application Notes and Protocols: Sonogashira Coupling with n-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[4] The resulting internal alkynes are valuable intermediates that can be further functionalized. This document provides detailed protocols for the Sonogashira coupling of n-(prop-2-yn-1-yl)acetamide with various aryl halides, covering both traditional copper-catalyzed and modern copper-free methodologies.

Data Presentation

The following tables summarize the reaction conditions and yields for the Sonogashira coupling of propargylamides with a variety of aryl halides. These tables provide a comparative overview of the efficiency of both copper-catalyzed and copper-free systems.

Table 1: Copper-Free Sonogashira Coupling of N,N-Disubstituted Propargylamine with Aryl Bromides [1]

EntryAryl BromideProductYield (%)
14-Bromoanisole86
23-Bromoanisole90
3Bromobenzene88
41-Bromonaphthalene78
54-Bromotoluene76
64-Bromobenzaldehyde89
74-Bromobenzonitrile86
82-Bromo-m-xylene81

Reaction Conditions: N,N-diethylpropargylamine, aryl bromide, aminophosphine ligand, solvent, under nitrogen atmosphere.[1]

Table 2: General Conditions for Copper-Catalyzed Sonogashira Coupling

ParameterCondition
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)
Copper Co-catalyst CuI (1-5 mol%)
Base Amine (e.g., NEt₃, i-Pr₂NH, piperidine)
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 80 °C
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from a general procedure and is suitable for the reaction of this compound with various aryl halides.[2]

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • PdCl₂(PPh₃)₂ (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.01 - 0.05 eq)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine) (2.0 - 7.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).

  • Add the anhydrous solvent (e.g., THF, 5 mL per 0.81 mmol of aryl halide) via syringe.

  • Stir the mixture at room temperature until the solids have dissolved.

  • Add the amine base (e.g., diisopropylamine, 7.0 eq) followed by the dropwise addition of this compound (1.1 eq).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. For less reactive aryl halides (e.g., bromides or chlorides), heating may be required.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether).

  • Filter the mixture through a pad of Celite®, washing the pad with the same organic solvent.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[2]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is based on a procedure developed for N,N-disubstituted propargylamines and can be adapted for this compound.[1]

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol %)[5]

  • Sterically hindered amine base (e.g., 2,2,6,6-tetramethylpiperidine (TMP)) (2.0 eq)[5]

  • Anhydrous solvent (e.g., DMSO or THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 eq), palladium precatalyst (2.5 mol %), and a magnetic stir bar to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., DMSO, 2.5 mL per 0.5 mmol of aryl bromide).

  • Add the amine base (e.g., TMP, 2.0 eq) followed by the this compound (1.5 eq).

  • Seal the tube and stir the reaction mixture at room temperature. For some substrates, gentle heating (e.g., 60 °C) may be necessary to drive the reaction to completion.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle (Copper-Catalyzed)

Sonogashira_Cu_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (R-X) pd_alkyne R-Pd(II)-C≡CR'(L)₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R-C≡CR' pd_alkyne->product cu_x CuX cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide Base base Base

Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Pd Catalyst, (CuI) setup->reagents solvent Add Anhydrous Solvent reagents->solvent base_alkyne Add Base and This compound solvent->base_alkyne reaction Stir at RT or Heat base_alkyne->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Copper-Free Sonogashira Catalytic Cycle

Sonogashira_Cu_Free pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (R-X) pi_complex [R-Pd(II)-X(L)(H-C≡CR')] pd_complex->pi_complex + H-C≡CR' pd_acetylide R-Pd(II)-C≡CR'(L) pi_complex->pd_acetylide - HX (Base) product R-C≡CR' pd_acetylide->product Reductive Elimination product->pd0 Regeneration

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

References

Application Notes and Protocols: N-propargylacetamide as a Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-propargylacetamide and its parent compound, propargylamine, are versatile and powerful building blocks in the synthesis of a wide array of heterocyclic compounds. The presence of a reactive terminal alkyne and a nucleophilic nitrogen atom within the same molecule allows for a variety of cyclization, cycloaddition, and multicomponent reactions. These application notes provide detailed protocols and quantitative data for the synthesis of key heterocyclic scaffolds, including oxazoles, pyrazines, and the synthesis of the essential propargylamine precursors via the A3 coupling reaction.

Application Note 1: Synthesis of Propargylamine Precursors via A3 Coupling

The three-component coupling of an aldehyde, an alkyne, and an amine, known as the A3 coupling reaction, is a highly efficient and atom-economical method for the synthesis of propargylamines. These compounds are the direct precursors to N-propargylacetamide. The reaction is typically catalyzed by a metal salt, with copper and gold complexes being common choices.

Reaction Workflow: A3 Coupling

A3_Coupling_Workflow start Start: Combine Aldehyde, Amine, Alkyne, and Catalyst reaction Stir at specified temperature start->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous workup and extraction monitoring->workup Upon completion purification Purify by column chromatography workup->purification product Isolated Propargylamine Product purification->product A3_Mechanism cluster_1 Catalytic Cycle Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine Amine->Imine Propargylamine Propargylamine Imine->Propargylamine + Metal Acetylide Alkyne Alkyne Metal_Acetylide Metal Acetylide Alkyne->Metal_Acetylide Metal_Acetylide->Propargylamine Catalyst Catalyst Propargylamine->Catalyst Regenerates Catalyst->Metal_Acetylide + Alkyne Oxazole_Workflow start Start: Combine N-propargylamide, Au catalyst, oxidant, and radical source in solvent reaction Heat under N2 atmosphere start->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Cool, concentrate, and extract monitoring->workup Upon completion purification Purify by flash column chromatography workup->purification product Isolated 5-Oxazole Ketone purification->product Oxazole_Mechanism cluster_1 Catalytic Cycle N_propargylamide N-propargylamide Vinyl_gold Vinyl-gold intermediate N_propargylamide->Vinyl_gold + Au(I) catalyst 5-exo-dig cyclization Radical_attack Radical Attack (NO) Vinyl_gold->Radical_attack Oxazole_ketone 5-Oxazole Ketone Radical_attack->Oxazole_ketone Further transformation Au_catalyst Au(I) Catalyst Oxazole_ketone->Au_catalyst Regenerates Au_catalyst->Vinyl_gold Pyrazine_Workflow start Start: Combine aldehyde, propargylamine, and Au catalyst in solvent reaction Heat in a sealed tube under N2 start->reaction monitoring Monitor reaction by GC reaction->monitoring workup Cool and concentrate monitoring->workup Upon completion purification Purify by column chromatography workup->purification product Isolated 2,5-Dimethylpyrazine purification->product Pyrazine_Mechanism cluster_1 Proposed Cascade Reaction Propargylamine_dimer Propargylamine Dimerization Aldol_addition Aldol Addition with Aldehyde Propargylamine_dimer->Aldol_addition Cyclization Intramolecular Hydroamination Aldol_addition->Cyclization Pyrazine Pyrazine Product Cyclization->Pyrazine Dehydration/Isomerization

Application of N-(prop-2-yn-1-yl)acetamide in Medicinal Chemistry: A Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

N-(prop-2-yn-1-yl)acetamide, a molecule featuring both an acetamide group and a terminal alkyne, serves as a crucial building block in medicinal chemistry. Its primary utility lies in its capacity to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and specific synthesis of 1,4-disubstituted 1,2,3-triazole derivatives, a class of compounds with a broad spectrum of biological activities. The triazole ring, formed through this process, is a bioisostere for the amide bond, offering improved metabolic stability and the ability to engage in various biological interactions.[1][2][3]

This application note will detail the use of this compound in the synthesis of potential therapeutic agents, provide exemplary experimental protocols, and present quantitative data on the biological activities of the resulting compounds.

Key Applications in Drug Discovery

The propargyl group of this compound is the key to its versatility, enabling the covalent linking of the acetamide scaffold to a wide array of molecules, including those with known pharmacophoric properties. This modular approach is highly valuable in the generation of compound libraries for high-throughput screening. The resulting triazole-containing molecules have been investigated for a range of therapeutic applications:

  • Anticancer Agents: The 1,2,3-triazole moiety is a common feature in compounds designed to inhibit cancer cell proliferation. By linking this compound to various azide-containing fragments, researchers can explore structure-activity relationships (SAR) to optimize cytotoxic effects against different cancer cell lines.[4][5]

  • Antimicrobial Agents: The triazole ring is a well-established pharmacophore in antifungal and antibacterial agents. The synthesis of novel triazole derivatives from this compound allows for the development of new compounds to combat drug-resistant pathogens.

  • Enzyme Inhibitors: The rigid, planar structure of the triazole ring can effectively position substituents to interact with the active sites of enzymes. This has led to the development of triazole-containing inhibitors for various enzymes implicated in disease.

Data Presentation: Biological Activity of Triazole Derivatives

The following table summarizes the in vitro biological activity of exemplary 1,2,3-triazole derivatives synthesized using this compound or its close analogs. This data highlights the potential of this building block in generating compounds with significant biological effects.

Compound IDTarget/AssayCell Line/OrganismActivity (IC50/MIC)Reference
Triazole-Coumarin Hybrid AntibacterialEnterococcus faecalis12.5–50 µg/mL[2]
Flavonoid Acetamide Derivative Antioxidant (DPPH assay)-33.83–67.10 μM[6]
Uridine-Triazole Hybrid AnticancerMCF-7 (Breast Cancer)11.77 ± 1.27 µM[3]
Uridine-Triazole Hybrid AnticancerHeLa (Cervical Cancer)9.92 ± 1.75 µM[3]
Tetrahydrocurcumin-Triazole AnticancerHCT-116 (Colon Cancer)62.63 ± 3.06 µM[2]
Substituted Acetamide Butyrylcholinesterase Inhibition-3.94 ± 0.16 μM[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the application of this compound in medicinal chemistry.

Protocol 1: General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC Reaction

This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O, 1:1 v/v).

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Synthesized triazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized triazole compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Synthesis_Pathway Acetamide This compound Triazole 1,4-Disubstituted 1,2,3-Triazole Acetamide->Triazole Click Chemistry (CuAAC) Azide Organic Azide (R-N3) Azide->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO4/NaAsc) Catalyst->Triazole

Synthesis of 1,2,3-triazoles from this compound.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Add Triazole Compounds (various concentrations) A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Workflow for the in vitro MTT cytotoxicity assay.

Logical_Relationship Start This compound (Building Block) Process Click Chemistry (CuAAC Reaction) Start->Process Intermediate Library of 1,2,3-Triazole Derivatives Process->Intermediate Application1 Anticancer Agents Intermediate->Application1 Application2 Antimicrobial Agents Intermediate->Application2 Application3 Enzyme Inhibitors Intermediate->Application3

References

Application Notes and Protocols for Reactions Involving N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(prop-2-yn-1-yl)acetamide is a versatile bifunctional molecule incorporating a terminal alkyne and an acetamide group. This structure makes it a valuable building block in various chemical transformations, particularly in bioconjugation, medicinal chemistry, and materials science. The terminal alkyne allows for participation in highly efficient and specific reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. The acetamide moiety provides a handle for modifying biological activity and physicochemical properties. These application notes provide detailed experimental protocols for the synthesis of this compound and its application in key chemical reactions, including quantitative data and visualizations to guide researchers in its effective utilization.

Synthesis of this compound

This protocol describes a straightforward and efficient method for the synthesis of this compound from propargylamine and acetic anhydride.

Experimental Protocol

Materials:

  • Propargylamine

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve propargylamine (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of propargylamine).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure this compound.

Data Presentation
Reactant 1Reactant 2SolventReaction Time (h)Temperature (°C)Yield (%)Reference
PropargylamineAcetic AnhydrideDCM30 to RT85-95Adapted from general acylation procedures

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound readily participates in CuAAC reactions with organic azides to form stable 1,2,3-triazole linkages. This bioorthogonal reaction is widely used for labeling and conjugating biomolecules.

Experimental Protocol

Materials:

  • This compound

  • Benzyl azide (or other organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1 v/v) solvent mixture

  • Micro-reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • In a micro-reaction vial, dissolve this compound (1.0 eq) and the organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography.

Data Presentation
AlkyneAzideCatalyst SystemSolventReaction Time (h)Temperature (°C)Yield (%)Reference
This compoundBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O12RT>95[1][2]
This compoundAzido-functionalized biomoleculeCuSO₄·5H₂O / THPTA / Sodium AscorbateAqueous Buffer1-4RTVariable[1][2]

Diels-Alder [4+2] Cycloaddition

The alkyne moiety of this compound can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, to form cyclic adducts.

Experimental Protocol

Materials:

  • This compound

  • Furan (or other suitable diene)

  • Toluene, anhydrous

  • High-pressure reaction vessel or sealed tube

  • Heating mantle or oil bath

Procedure:

  • In a high-pressure reaction vessel, combine this compound (1.0 eq) and a suitable diene (e.g., furan, 5.0 eq, used in excess as it is also the solvent).

  • If necessary, add a Lewis acid catalyst (e.g., ZnCl₂) to promote the reaction.

  • Seal the vessel and heat the mixture to 80-120 °C for 24-48 hours.

  • Monitor the formation of the cycloadduct by GC-MS or NMR spectroscopy.

  • After cooling to room temperature, carefully open the vessel.

  • Remove the excess diene and solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Presentation
DienophileDieneSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
This compoundFuranFuranNone10048ModerateGeneral Diels-Alder conditions
This compoundCyclopentadieneTolueneLewis Acid8024Good to ExcellentGeneral Diels-Alder conditions

Visualizations

Experimental Workflow for Chemical Probe Synthesis and Application

G cluster_synthesis Probe Synthesis cluster_application Biological Application start Start: Propargylamine + Acetic Anhydride synthesis Synthesis of This compound start->synthesis purification1 Purification (Column Chromatography) synthesis->purification1 probe Chemical Probe: This compound purification1->probe cell_treatment Incubate Cells with Probe probe->cell_treatment Introduce to biological system cell_culture Cell Culture cell_culture->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis click_reaction Click Reaction with Azide-tagged Reporter cell_lysis->click_reaction purification2 Purification of Labeled Proteins click_reaction->purification2 analysis Analysis (e.g., SDS-PAGE, Mass Spec) purification2->analysis G UDP_glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor (GPCR) UDP_glucose->P2Y14R G_protein Gi/o Protein P2Y14R->G_protein activates K_efflux K+ Efflux P2Y14R->K_efflux AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces Ca_release Ca2+ Release (from ER) IP3->Ca_release NLRP3_activation NLRP3 Activation (Signal 2) Ca_release->NLRP3_activation K_efflux->NLRP3_activation NLRP3_priming NLRP3 Priming (Signal 1) NLRP3_priming->NLRP3_activation licenses Inflammasome NLRP3 Inflammasome Assembly NLRP3_activation->Inflammasome Caspase1 Pro-Caspase-1 -> Caspase-1 Inflammasome->Caspase1 IL1b Pro-IL-1β -> IL-1β Caspase1->IL1b GSDMD Gasdermin D (GSDMD) Cleavage Caspase1->GSDMD Inflammation Inflammation IL1b->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Pyroptosis->Inflammation

References

Application Notes and Protocols for N-propargylacetamide as a Chemical Probe for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propargylacetamide is a small, versatile chemical probe with potential applications in bioorthogonal labeling, particularly within the realm of activity-based protein profiling (ABPP). Its structure incorporates a reactive propargyl group, which contains a terminal alkyne. This functional group can serve as a "warhead" to form a covalent bond with nucleophilic residues in the active sites of specific enzymes. The presence of the alkyne also provides a bioorthogonal handle for subsequent "click" chemistry reactions, allowing for the attachment of reporter tags such as fluorophores or biotin for visualization and enrichment of target proteins.

These application notes provide a hypothesized framework for the use of N-propargylacetamide as a covalent inhibitor and an activity-based probe. The protocols and data presented are representative examples based on established ABPP methodologies.

Principle of Action

N-propargylacetamide is proposed to function as an activity-based probe that covalently modifies the active site of target enzymes. The acetamide group may provide a recognition element for certain enzyme classes, while the terminal alkyne acts as an electrophile that can react with nucleophilic amino acid residues, such as cysteine or serine, within the enzyme's active site. This covalent modification leads to the irreversible inhibition of the enzyme. The incorporated alkyne handle then allows for the selective tagging of the modified protein using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-functionalized reporter molecule.

Applications

  • Target Identification and Validation: Identify novel enzyme targets of N-propargylacetamide in complex biological systems.

  • Enzyme Activity Profiling: Profile the activity of specific enzyme families in response to various stimuli or in different disease states.

  • Drug Discovery: Serve as a starting point for the development of more potent and selective covalent inhibitors.

  • Visualization of Active Enzymes: Allow for the imaging and localization of active enzyme populations within cells and tissues.

Data Presentation

Table 1: Hypothetical Inhibition of Target Enzyme by N-propargylacetamide

Enzyme TargetN-propargylacetamide IC₅₀ (µM)Control Compound IC₅₀ (µM)
Cysteine Protease X5.2> 100
Serine Hydrolase Y25.8> 100
Kinase Z> 100> 100

Table 2: Quantitative Proteomic Analysis of N-propargylacetamide Labeled Proteins

Protein IDPeptide SequenceFold Change (Treated/Control)p-value
P12345CVAGLSPQGK15.3< 0.001
Q67890GYSIWNVLEK8.7< 0.005
R54321A*FPVLMQTCER1.20.85

* Indicates the site of modification by N-propargylacetamide.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Activity-Based Protein Profiling Incubation Incubate Proteome with N-propargylacetamide Lysis Cell Lysis and Proteome Extraction Incubation->Lysis Click_Reaction Click Chemistry with Azide-Reporter (e.g., Azide-Biotin) Lysis->Click_Reaction Enrichment Streptavidin Enrichment of Labeled Proteins Click_Reaction->Enrichment Digestion On-Bead Trypsin Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis

Caption: Workflow for Activity-Based Protein Profiling with N-propargylacetamide.

G cluster_mechanism Proposed Covalent Inhibition Mechanism Enzyme Active Enzyme (with Nucleophilic Residue Nu:) Complex Enzyme-Probe Non-covalent Complex Enzyme->Complex Binding Probe N-propargylacetamide Probe->Complex Covalent_Adduct Covalently Modified Inactive Enzyme Complex->Covalent_Adduct Covalent Bond Formation

Caption: Proposed Mechanism of Covalent Enzyme Inhibition by N-propargylacetamide.

Experimental Protocols

Protocol 1: In Situ Labeling of Cellular Proteins with N-propargylacetamide

Objective: To label potential protein targets of N-propargylacetamide in intact cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • N-propargylacetamide (stock solution in DMSO)

  • Control compound (e.g., a structurally similar but non-reactive analog)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents:

    • Azide-functionalized reporter (e.g., Azide-Biotin or Azide-Fluorophore)

    • Copper(II) sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Probe Treatment: Treat cells with varying concentrations of N-propargylacetamide (e.g., 1, 10, 50 µM) or the control compound for a specified time (e.g., 1-4 hours) in serum-free medium.

  • Cell Harvest: Wash the cells twice with cold PBS and harvest them by scraping.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction: a. To 50 µg of protein lysate, add the click chemistry reaction mixture. The final concentrations should be approximately: 100 µM azide-reporter, 1 mM CuSO₄, 500 µM THPTA, and 5 mM sodium ascorbate. b. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Sample Preparation for Analysis:

    • For Gel-Based Analysis: Add 4x SDS-PAGE loading buffer, boil for 5 minutes, and analyze by SDS-PAGE and in-gel fluorescence scanning (if using a fluorescent azide). For biotinylated proteins, proceed with Western blotting and detection with streptavidin-HRP.

    • For Proteomic Analysis: Proceed with protein precipitation (e.g., with acetone or methanol/chloroform) to remove excess reagents.

Protocol 2: Enrichment and Identification of N-propargylacetamide-Labeled Proteins

Objective: To enrich and identify the protein targets of N-propargylacetamide using mass spectrometry.

Materials:

  • Biotin-labeled proteome from Protocol 1

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Ammonium bicarbonate solution (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

Procedure:

  • Enrichment: a. Incubate the biotin-labeled proteome with pre-washed streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation. b. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be: 1% SDS in PBS, 0.5% SDS in PBS, 0.1% SDS in PBS, and finally several washes with PBS.

  • On-Bead Digestion: a. Resuspend the beads in 50 mM ammonium bicarbonate. b. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting: a. Centrifuge the beads and collect the supernatant containing the tryptic peptides. b. Acidify the peptides with formic acid. c. Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: a. Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: a. Search the resulting MS/MS spectra against a protein database to identify the enriched proteins. b. Use quantitative proteomics software to compare the abundance of identified proteins between the N-propargylacetamide-treated and control samples to determine specific targets.

Disclaimer: The application of N-propargylacetamide as a bioorthogonal probe described herein is based on its chemical structure and analogy to other known activity-based probes. The provided protocols are general guidelines and may require optimization for specific experimental systems. Researchers should perform appropriate validation experiments to confirm the utility and specificity of N-propargylacetamide for their intended application.

Application Notes and Protocols: Surface Modification using N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the surface modification of various substrates using N-(prop-2-yn-1-yl)acetamide. This versatile reagent, featuring a terminal alkyne group, is ideal for covalent immobilization onto azide-functionalized surfaces via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry." The resulting modified surfaces have broad applications in drug delivery, biomaterial engineering, and diagnostics.

Introduction to this compound in Surface Chemistry

This compound is a valuable building block for surface functionalization due to its terminal alkyne group. This functional group allows for highly efficient and specific covalent attachment to surfaces that have been pre-functionalized with azide moieties. The CuAAC reaction is renowned for its high yield, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions, making it an ideal choice for modifying sensitive biological substrates and for the construction of complex surface architectures.[1][2][3]

Key Applications:

  • Bioconjugation: Immobilization of biomolecules such as peptides, proteins, and nucleic acids.

  • Drug Delivery: Functionalization of nanoparticles and other drug carriers for targeted delivery.[4][5][6]

  • Biomaterial Engineering: Modification of implant surfaces to enhance biocompatibility and control cellular interactions.[7][8][9]

  • Biosensors: Creation of well-defined surfaces for the specific capture of analytes.

Experimental Protocols

This section details the protocols for preparing azide-functionalized surfaces and the subsequent click reaction with this compound.

Preparation of Azide-Functionalized Surfaces

The first step is to introduce azide groups onto the substrate of interest. Below are protocols for gold and silica surfaces.

2.1.1. Protocol for Azide-Functionalized Self-Assembled Monolayer (SAM) on Gold

This protocol describes the formation of a mixed self-assembled monolayer (SAM) of an azide-terminated thiol and a diluent thiol on a gold surface.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • 11-Azido-1-undecanethiol

  • 1-Octanethiol (diluent thiol)

  • Absolute Ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Gold Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10 minutes.

    • Rinse thoroughly with DI water and then with absolute ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of the desired thiol mixture in absolute ethanol. A 1:10 molar ratio of 11-azido-1-undecanethiol to 1-octanethiol is a good starting point.

    • Immerse the clean, dry gold substrate in the thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

    • Remove the substrate from the solution and rinse thoroughly with absolute ethanol.

    • Dry under a stream of nitrogen gas. The azide-functionalized surface is now ready for the click reaction.

2.1.2. Protocol for Azide-Functionalization of Silica Nanoparticles

This protocol details the functionalization of silica nanoparticles with azide groups.

Materials:

  • Silica nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene, anhydrous

  • 2-Azidoacetic acid N-hydroxysuccinimide ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Amine Functionalization:

    • Disperse silica nanoparticles in anhydrous toluene (10 mg/mL).

    • Add APTES (2% v/v) and reflux the mixture for 4 hours under a nitrogen atmosphere.

    • Collect the nanoparticles by centrifugation, wash three times with toluene, and dry under vacuum.

  • Azide Modification:

    • Disperse the amine-functionalized silica nanoparticles in anhydrous DMF (10 mg/mL).

    • Add 2-azidoacetic acid N-hydroxysuccinimide ester (1.5 equivalents relative to estimated surface amine groups) and DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the nanoparticles by centrifugation, wash three times with DMF, then three times with ethanol, and dry under vacuum.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with this compound

This protocol describes the "click" reaction to attach this compound to the prepared azide-functionalized surfaces.

Materials:

  • Azide-functionalized substrate (from section 2.1)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Prepare Click Reaction Solution:

    • Prepare stock solutions:

      • 100 mM this compound in DI water.

      • 100 mM CuSO₄·5H₂O in DI water.

      • 500 mM Sodium ascorbate in DI water (prepare fresh).

      • 100 mM THPTA in DI water.

    • In a reaction vessel, combine the following in order under ambient conditions:

      • PBS buffer

      • This compound stock solution (to a final concentration of 10 mM).

      • THPTA stock solution (to a final concentration of 5 mM).

      • CuSO₄ stock solution (to a final concentration of 1 mM).

    • Vortex the solution briefly.

  • Initiate the Reaction:

    • Add the sodium ascorbate stock solution to the reaction mixture (to a final concentration of 10 mM) to initiate the reaction. The solution may turn a faint yellow/orange color.

  • Surface Modification:

    • For flat substrates (e.g., gold slides), immerse the azide-functionalized surface in the click reaction solution.

    • For nanoparticles, add the click reaction solution to the azide-functionalized nanoparticles and ensure they are well-dispersed.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • After the reaction, remove the substrate or nanoparticles from the reaction solution.

    • Wash thoroughly three times with DI water and then three times with ethanol to remove any unreacted reagents and copper catalyst.

    • Dry the modified surface under a stream of nitrogen gas.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of surfaces modified using the protocols described above.

Table 1: Surface Characterization of Modified Gold Substrates

Surface Modification StepWater Contact Angle (°)N 1s Peak (XPS)C 1s Peak (XPS)Au 4f Peak (XPS)
Bare Gold (Cleaned)85 ± 5Not DetectedAdventitious Carbon84.0 eV
Azide-Functionalized SAM75 ± 4400.5 eV, 404.5 eVIncreased intensityAttenuated
After Click Reaction65 ± 5400.2 eV (Triazole)Further Increased intensityFurther Attenuated

Note: XPS data is presented as binding energy (eV) for the primary peaks. The presence of two N 1s peaks for the azide group is characteristic, which are replaced by a single triazole nitrogen peak after the click reaction.[9][10]

Table 2: Characterization of Modified Silica Nanoparticles

Modification StepZeta Potential (mV) at pH 7.4Hydrodynamic Diameter (nm)TGA Weight Loss (%)
Bare Silica NPs-35 ± 3105 ± 8< 2%
Amine-Functionalized NPs+25 ± 4110 ± 7~5%
Azide-Functionalized NPs+22 ± 3112 ± 9~7%
After Click Reaction+15 ± 4118 ± 10~10%

Note: Thermogravimetric analysis (TGA) weight loss is measured up to 600 °C and indicates the amount of organic material grafted onto the nanoparticle surface.[11]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the surface modification process.

experimental_workflow cluster_prep Surface Preparation cluster_click Click Chemistry cluster_char Characterization substrate Substrate (Gold or Silica) cleaning Cleaning / Activation substrate->cleaning azide_func Azide Functionalization cleaning->azide_func click_reaction CuAAC Reaction azide_func->click_reaction reagent This compound reagent->click_reaction catalyst CuSO4 / NaAsc / THPTA catalyst->click_reaction modified_surface Modified Surface click_reaction->modified_surface xps XPS modified_surface->xps contact_angle Contact Angle modified_surface->contact_angle afm AFM modified_surface->afm

General workflow for surface modification and characterization.
Hypothetical Signaling Pathway for Targeted Drug Delivery

Surfaces functionalized with this compound can be further modified with targeting ligands (e.g., peptides, antibodies) to interact with specific cell surface receptors, leading to receptor-mediated endocytosis and targeted drug delivery. The diagram below illustrates a hypothetical pathway.

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release pH/Enzyme Trigger target Intracellular Target drug_release->target Therapeutic Effect nanoparticle Functionalized Nanoparticle (with targeting ligand) nanoparticle->receptor Binding

Receptor-mediated endocytosis of a functionalized nanoparticle.
Logical Relationship of Surface Properties

The modification of a surface with this compound and subsequent biomolecules alters its physicochemical properties, which in turn dictates its biological interactions.

logical_relationship cluster_properties Altered Physicochemical Properties cluster_interactions Governs Biological Interactions start Surface Modification with This compound hydrophilicity Hydrophilicity / Hydrophobicity start->hydrophilicity charge Surface Charge start->charge topography Surface Topography start->topography protein Protein Adsorption hydrophilicity->protein charge->protein cell_adhesion Cell Adhesion topography->cell_adhesion biocompatibility Biocompatibility protein->biocompatibility cell_adhesion->biocompatibility

Relationship between surface modification and biological response.

References

Application Notes and Protocols: N-(prop-2-yn-1-yl)acetamide as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of n-(prop-2-yn-1-yl)acetamide as a versatile linker in bioconjugation. This linker features a terminal alkyne group, making it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its straightforward integration into biomolecules and the stability of the resulting triazole linkage make it a valuable tool in drug development, diagnostics, and various research applications.

Introduction

This compound is a chemical compound that serves as a bifunctional linker. One end contains a terminal alkyne (the propargyl group) that can readily participate in click chemistry reactions. The other end, an acetamide group, can be further functionalized or is part of a larger molecular scaffold. The acetamide functionality can contribute to the overall stability and pharmacokinetic properties of the resulting bioconjugate.[1] The primary application of this linker is in the covalent attachment of a payload molecule (e.g., a drug, a fluorescent dye, or a radioisotope) to a biomolecule (e.g., an antibody, peptide, or nucleic acid).

The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding under mild, often aqueous, conditions.[2][3][4] This makes this compound an excellent choice for conjugating sensitive biomolecules without compromising their structure or function.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be incorporated into ADC design to link a potent cytotoxic drug to a monoclonal antibody. The stability of the resulting triazole linker ensures that the drug remains attached to the antibody in circulation, minimizing off-target toxicity.[1][5]

  • Peptide-Drug Conjugates (PDCs): Similar to ADCs, this linker can be used to create PDCs for targeted drug delivery with improved efficacy and reduced side effects.[6]

  • Fluorescent Labeling: The alkyne group provides a handle for attaching fluorescent dyes to proteins, peptides, or nucleic acids for use in cellular imaging and diagnostic assays.

  • Drug Delivery Systems: Incorporation of this linker into nanoparticles or other drug delivery systems can facilitate the attachment of targeting ligands or therapeutic agents.[7]

Data Presentation

The following tables summarize key quantitative data related to the use of propargyl-containing linkers in CuAAC reactions. While specific data for this compound is not extensively available, the data for similar propargyl groups provide a strong indication of its performance.

Table 1: Quantitative Comparison of CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Reactant Terminal Alkyne (e.g., from this compound)Strained Cyclooctyne (e.g., DBCO, BCN)[3]
Catalyst Copper(I) required (e.g., from CuSO₄ + Sodium Ascorbate)[3]None required; driven by ring strain[3]
Reaction Rate Very Fast (Second-order rate constants ~10⁴ to 10⁵ M⁻¹s⁻¹)[3]Slower than CuAAC (Second-order rate constants ~10⁻³ to 1 M⁻¹s⁻¹)[3]
Typical Reaction Time Minutes to a few hoursSeveral hours to days
Biocompatibility Potential for copper cytotoxicity (can be mitigated with ligands)Generally considered more biocompatible for in vivo applications
Purification Requires removal of copper catalyst and ligandsSimpler purification, focused on removing excess reagents[4]

Table 2: Stability of Linkage

Linker TypeFormed LinkageStability under Physiological Conditions (pH 7.4, 37°C)Notes
This compound1,4-disubstituted 1,2,3-triazoleHighly StableThe triazole ring is generally inert to severe hydrolytic, oxidizing, and reducing conditions.[1]
MaleimideThioetherCan undergo retro-Michael reaction, leading to drug releaseThe acetamido group in linkers can offer improved in vivo stability compared to maleimide-based linkers.[1]
HydrazoneHydrazonepH-sensitive; cleavable in acidic environments (e.g., endosomes)Useful for controlled drug release in specific cellular compartments.[6]
DisulfideDisulfideReductively cleavable in the intracellular environmentExploits the higher glutathione concentration inside cells for drug release.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound as a linker. These are general guidelines and may require optimization for specific applications.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a biomolecule functionalized with this compound to an azide-containing payload.

Materials:

  • Alkyne-modified biomolecule (containing this compound linker)

  • Azide-containing payload (e.g., drug, dye)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (freshly prepared, e.g., 1 M in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (e.g., 50 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the azide-containing payload in a compatible solvent (e.g., DMSO) at a concentration 10-20 times higher than the biomolecule.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA. Allow this mixture to stand for 5 minutes at room temperature.

  • Reaction Setup:

    • To the alkyne-modified biomolecule solution, add the azide-containing payload. A 5-10 fold molar excess of the azide payload over the alkyne-biomolecule is recommended.

    • Add the premixed catalyst solution to the reaction mixture. The final concentration of CuSO₄ should be in the range of 50-250 µM.

  • Initiation of Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄ (e.g., 0.5-2.5 mM).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, purify the bioconjugate to remove excess reagents, catalyst, and unreacted payload. This can be achieved using size-exclusion chromatography, dialysis, or other appropriate purification methods.

Protocol for Conjugation of this compound to a Protein

This protocol describes the initial step of introducing the this compound linker to a protein, for example, by modifying lysine residues.

Materials:

  • Protein of interest

  • This compound with a protein-reactive group (e.g., an N-hydroxysuccinimide (NHS) ester derivative)

  • Conjugation Buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting column, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a concentration of 2-10 mg/mL.

  • Linker Preparation:

    • Dissolve the NHS-ester of this compound in a water-miscible organic solvent like DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the linker solution to the protein solution. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized (start with a 10-20 fold molar excess).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted NHS-ester.

  • Purification:

    • Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization:

    • Determine the degree of labeling using methods such as mass spectrometry or UV-Vis spectroscopy (if the linker has a chromophore).

Visualizations

Experimental Workflow for Bioconjugation

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction CuAAC Reaction cluster_analysis Purification & Analysis Alkyne-Biomolecule Alkyne-Biomolecule Reaction_Vessel Combine Reactants & Initiate Alkyne-Biomolecule->Reaction_Vessel Azide-Payload Azide-Payload Azide-Payload->Reaction_Vessel CuSO4 CuSO4 Mix_Catalyst Premix Catalyst (CuSO4 + Ligand) CuSO4->Mix_Catalyst Ligand Ligand Ligand->Mix_Catalyst Na-Ascorbate Na-Ascorbate Na-Ascorbate->Reaction_Vessel Mix_Catalyst->Reaction_Vessel Purification Purify Conjugate (e.g., SEC) Reaction_Vessel->Purification Analysis Characterize (e.g., MS, SDS-PAGE) Purification->Analysis signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (this compound linker) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Drug_Release Drug Release Endosome->Drug_Release Lysosomal Cleavage Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Drug_Release->Signaling_Cascade Inhibition Apoptosis Apoptosis Drug_Release->Apoptosis Induction Cell_Survival Cell Survival & Proliferation Signaling_Cascade->Cell_Survival Signaling_Cascade->Apoptosis Inhibition

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from N-propargylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of valuable pharmaceutical intermediates, specifically substituted oxazoles, using N-propargylacetamide as a versatile starting material. The methodologies presented herein are based on established metal-catalyzed and metal-free cyclization strategies, offering efficient routes to these important heterocyclic scaffolds.

Introduction

N-propargylacetamide is a readily accessible bifunctional molecule containing both an amide and a terminal alkyne. This unique structural motif makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent in many biologically active compounds and approved pharmaceuticals.[1][2] This document focuses on the application of N-propargylacetamide in the synthesis of substituted oxazoles, a class of compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3]

Synthesis of 2,5-Disubstituted Oxazoles

Substituted oxazoles are key intermediates in the synthesis of various pharmaceuticals. N-propargylacetamide serves as a valuable building block for the creation of 2,5-disubstituted oxazoles through several catalytic methodologies.

Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

A robust method for the synthesis of 2,5-disubstituted oxazoles involves a palladium-catalyzed coupling of N-propargylamides with aryl iodides, followed by an in-situ cyclization.[4] This approach offers good functional group tolerance.

Experimental Protocol:

A detailed experimental protocol for the palladium-catalyzed synthesis of 2-methyl-5-phenyloxazole from N-propargylacetamide and iodobenzene is provided below.

StepProcedure
1. Reagent Preparation In a reaction vessel, combine N-propargylacetamide (1.0 mmol), iodobenzene (1.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol), and tri(2-furyl)phosphine (0.1 mmol).
2. Solvent and Base Addition Add acetonitrile (MeCN, 5 mL) as the solvent, followed by sodium tert-butoxide (NaOtBu, 2.0 mmol).
3. Reaction Condition Stir the mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).
4. Monitoring Monitor the reaction progress by thin-layer chromatography (TLC).
5. Work-up Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
6. Purification Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data:

The following table summarizes the typical yields for the synthesis of various 2,5-disubstituted oxazoles using this palladium-catalyzed method with different aryl iodides.

N-propargylamideAryl IodideProductYield (%)
N-propargylacetamideIodobenzene2-methyl-5-phenyloxazole75
N-propargylacetamide4-Iodoanisole5-(4-methoxyphenyl)-2-methyloxazole72
N-propargylacetamide1-Iodo-4-nitrobenzene2-methyl-5-(4-nitrophenyl)oxazole68
Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

Homogeneous gold catalysis provides a mild and efficient alternative for the synthesis of 2,5-disubstituted oxazoles from N-propargylcarboxamides.[5][6] This method often proceeds through an observable 5-methylene-4,5-dihydrooxazole intermediate.[5]

Experimental Protocol:

The following protocol describes the gold-catalyzed cyclization of an N-propargylamide.

StepProcedure
1. Reagent Preparation Dissolve the N-propargylamide (0.5 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN).
2. Catalyst Addition Add a gold(III) chloride (AuCl₃) catalyst (1-5 mol%).
3. Reaction Condition Stir the reaction mixture at room temperature.
4. Monitoring Monitor the formation of the intermediate and final product by ¹H NMR spectroscopy.
5. Work-up and Purification Once the reaction is complete, quench the reaction and purify the product using standard chromatographic techniques.

Quantitative Data:

Yields for gold-catalyzed cyclizations are generally good, though specific data for N-propargylacetamide is not extensively detailed in the provided literature. The reaction is noted for its mild conditions and high efficiency.[5]

Metal-Free Synthesis of Oxazolines and Oxazoles

A metal-free approach for the cyclization of N-propargylamides offers an alternative pathway to oxazoline and oxazole derivatives.[7] This method utilizes (diacetoxyiodo)benzene (PIDA) as a promoter and an iodine source.

Experimental Protocol:

This protocol outlines the synthesis of (E)-5-iodomethylene-2-oxazolines from N-propargylamides.

StepProcedure
1. Reagent Preparation In a reaction tube, dissolve the N-propargylamide (0.2 mmol) in dichloromethane (DCM, 2.0 mL).
2. Reagent Addition Add (diacetoxyiodo)benzene (PIDA, 0.24 mmol) and lithium iodide (LiI, 0.4 mmol).
3. Reaction Condition Stir the mixture at room temperature.
4. Monitoring Monitor the reaction by TLC until the starting material is consumed.
5. Work-up Quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with DCM.
6. Purification Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Quantitative Data:

This metal-free method provides good to excellent yields for the synthesis of (E)-5-iodomethylene-2-oxazolines.

N-propargylamide SubstrateProductYield (%)
N-(1,1-diphenylprop-2-yn-1-yl)acetamide(E)-5-iodomethylene-2-methyl-4,4-diphenyloxazoline95
N-(1-phenylprop-2-yn-1-yl)acetamide(E)-5-iodomethylene-2-methyl-4-phenyloxazoline82

Synthesis of Substituted Pyrroles

While the Paal-Knorr synthesis is a classical and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines, the direct use of N-propargylacetamide in this specific reaction is not well-documented in the reviewed literature.[8][9][10] The primary application of N-propargylacetamide appears to be in the synthesis of oxazole derivatives. Pyrrole-containing pharmaceuticals are of great importance, with applications as anti-inflammatory drugs, anticancer agents, and antivirals.[2][11][12][13]

Visualizing the Synthesis Pathways

To better illustrate the synthetic processes, the following diagrams created using the DOT language depict the reaction workflows and mechanisms.

G cluster_synthesis General Workflow for Oxazole Synthesis Start N-propargylacetamide Reagents Catalyst + Reagents Start->Reagents 1. Mix Reaction Cyclization Reaction Reagents->Reaction 2. React Workup Work-up & Purification Reaction->Workup 3. Process Product Substituted Oxazole Workup->Product 4. Isolate

Caption: General workflow for oxazole synthesis.

G cluster_pd_catalyzed Palladium-Catalyzed Oxazole Synthesis NPA N-propargylacetamide Pd_cat Pd₂(dba)₃ / P(2-furyl)₃ NaOtBu, MeCN, 80°C NPA->Pd_cat ArylIodide Aryl Iodide ArylIodide->Pd_cat Intermediate Coupling Intermediate Pd_cat->Intermediate Coupling Oxazole 2,5-Disubstituted Oxazole Intermediate->Oxazole Cyclization G cluster_metal_free Metal-Free Oxazoline Synthesis NPA_deriv N-propargylamide Reagents PIDA, LiI DCM, rt NPA_deriv->Reagents Oxazoline (E)-5-iodomethylene -2-oxazoline Reagents->Oxazoline Iodooxygenation

References

Application Notes and Protocols for the Functionalization of Polymers with N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with specific bioactive molecules is a cornerstone of modern drug delivery and biomaterials science. N-(prop-2-yn-1-yl)acetamide is a versatile reagent that provides a terminal alkyne group, enabling its conjugation to azide-functionalized polymers via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This covalent ligation results in a stable triazole linkage, allowing for the precise attachment of the acetamide moiety to a polymer backbone. This modification can be leveraged to enhance polymer properties, introduce specific functionalities, or serve as a precursor for further chemical transformations in the development of sophisticated drug delivery systems, tissue engineering scaffolds, and diagnostic agents.

These application notes provide a comprehensive overview and detailed protocols for the successful functionalization of azide-containing polymers with this compound.

Applications in Research and Drug Development

The introduction of the N-acetyl group via this compound can serve several purposes in the functionalization of polymers for biomedical applications:

  • Modulation of Physicochemical Properties: The acetamide group can influence the hydrophilicity and solubility of the parent polymer, potentially impacting its self-assembly behavior, drug loading capacity, and pharmacokinetic profile.

  • Bio-inert Spacing: The functional group can act as a small, bio-inert spacer, distancing a conjugated drug or targeting ligand from the polymer backbone to improve its biological activity.

  • Platform for Further Modification: While simple, the amide bond can be a site for further chemical elaboration if desired, although it is generally stable under physiological conditions.

  • Model Studies: Due to its small size and well-defined structure, this compound is an excellent model compound for optimizing and quantifying the efficiency of CuAAC reactions on novel azide-functionalized polymers before proceeding with more complex and expensive alkyne-containing molecules.

Experimental Overview

The functionalization process involves a two-step approach. First, a polymer with pendant azide groups is synthesized or obtained. Subsequently, this azide-functionalized polymer is reacted with this compound in the presence of a copper(I) catalyst to form the desired triazole-linked conjugate.

G cluster_0 Step 1: Synthesis of Azide-Functionalized Polymer cluster_1 Step 2: CuAAC 'Click' Reaction cluster_2 Characterization Start Polymer with Reactive Groups (e.g., hydroxyl, halide) Azide_Intro Introduction of Azide Groups (e.g., via azidation reaction) Start->Azide_Intro Azide_Polymer Azide-Functionalized Polymer Azide_Intro->Azide_Polymer Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_Polymer->Reaction Alkyne This compound Alkyne->Reaction Functionalized_Polymer Functionalized Polymer Reaction->Functionalized_Polymer Characterization Spectroscopic and Chromatographic Analysis (NMR, FTIR, GPC) Functionalized_Polymer->Characterization

Figure 1: Overall workflow for the functionalization of polymers.

Quantitative Data Summary

The efficiency of the CuAAC reaction is a critical parameter. The following tables provide representative data for the synthesis of an azide-functionalized polymer and its subsequent conjugation with an alkyne, based on typical results reported in the literature for similar systems.

Table 1: Synthesis of Azide-Functionalized Polymer (Example: Azido-PEG)

ParameterValueMethod of Analysis
Starting PolymerPoly(ethylene glycol) with terminal hydroxyl-
Molecular Weight (Mn)5,000 g/mol GPC
Polydispersity Index (PDI)1.05GPC
Degree of Azidation>95%¹H NMR Spectroscopy
AppearanceWhite solidVisual

Table 2: CuAAC Reaction with this compound

ParameterValueMethod of Analysis
Azide-Polymer Concentration10 mg/mL-
This compound (equivalents)1.5-
Copper(II) Sulfate (equivalents)0.1-
Sodium Ascorbate (equivalents)0.5-
Reaction Time24 hours-
Reaction TemperatureRoom Temperature-
Conversion Efficiency>90%¹H NMR, FTIR
Final PDI1.06GPC

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Poly(ethylene glycol) (PEG-N₃)

This protocol describes a common method for introducing an azide group at the terminus of a PEG chain.

Materials:

  • Poly(ethylene glycol) methyl ether (mPEG-OH), Mn = 5,000 g/mol

  • 4-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, cold

  • Magnesium sulfate (MgSO₄)

  • Dialysis membrane (MWCO 1,000 Da)

Procedure:

  • Tosylation of mPEG-OH:

    • Dissolve mPEG-OH (1 eq.) and TEA (3 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of TsCl (2 eq.) in anhydrous DCM to the flask.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the reaction mixture to remove triethylammonium chloride salt.

    • Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the white solid (mPEG-OTs) by filtration and dry under vacuum.

  • Azidation of mPEG-OTs:

    • Dissolve the dried mPEG-OTs (1 eq.) in anhydrous DMF.

    • Add NaN₃ (10 eq.) to the solution.

    • Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and precipitate the product by adding the solution to cold diethyl ether.

    • Collect the crude product by filtration and redissolve it in a minimal amount of deionized water.

    • Purify the product by dialysis against deionized water for 48 hours, changing the water every 6 hours.

    • Lyophilize the dialyzed solution to obtain the final product, PEG-N₃, as a white powder.

Characterization:

  • Confirm the successful tosylation and subsequent azidation by ¹H NMR spectroscopy (disappearance of the hydroxyl proton signal, appearance of tosyl and then disappearance of tosyl proton signals, and shifts in the signals of the adjacent methylene protons).

  • The appearance of a strong azide stretch at ~2100 cm⁻¹ in the FTIR spectrum confirms the presence of the azide group.

G Start mPEG-OH Step1 Tosylation (TsCl, TEA, DCM) Start->Step1 Intermediate mPEG-OTs Step1->Intermediate Step2 Azidation (NaN₃, DMF) Intermediate->Step2 Purification Purification (Precipitation, Dialysis) Step2->Purification Final_Product PEG-N₃ Purification->Final_Product

Figure 2: Synthesis of azide-functionalized PEG.
Protocol 2: CuAAC Functionalization with this compound

This protocol details the "clicking" of this compound onto the azide-functionalized polymer.

Materials:

  • Azide-functionalized polymer (e.g., PEG-N₃)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Deionized water or a suitable organic solvent (e.g., DMF, DMSO/water mixture)

  • Dialysis membrane (MWCO 1,000 Da)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized polymer (1 eq.) in the chosen solvent in a reaction vial.

    • Add this compound (1.5 eq.) to the polymer solution.

    • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

    • In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in deionized water).

  • Click Reaction:

    • Add the CuSO₄·5H₂O solution to the reaction mixture to achieve a final concentration that is 0.1 times the molar concentration of the azide groups.

    • Initiate the reaction by adding the sodium ascorbate solution to the mixture to a final concentration that is 5 times that of the CuSO₄.

    • Seal the vial and stir the reaction mixture at room temperature for 24 hours. The reaction is typically carried out under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst, although with sufficient sodium ascorbate, it can often proceed in the presence of air.

  • Purification:

    • After 24 hours, transfer the reaction mixture to a dialysis membrane.

    • Dialyze against deionized water for 48 hours to remove the copper catalyst, excess this compound, and other small molecules. Change the water frequently.

    • Lyophilize the purified solution to obtain the final this compound-functionalized polymer as a solid.

Characterization:

  • Confirm the successful conjugation by ¹H NMR spectroscopy. Look for the appearance of the characteristic triazole proton signal (typically a singlet between 7.5 and 8.5 ppm) and the signals corresponding to the acetamide group.

  • In the FTIR spectrum, the disappearance of the azide peak at ~2100 cm⁻¹ is a strong indicator of a successful reaction.

  • Use Gel Permeation Chromatography (GPC) to confirm that the polymer has not undergone significant degradation or cross-linking during the reaction. The molecular weight should remain similar to the starting azide-functionalized polymer, with a narrow polydispersity index.

G cluster_0 Reactant Preparation cluster_1 Catalyst Addition & Reaction cluster_2 Purification & Isolation Polymer Dissolve Azide-Polymer Alkyne Add this compound Polymer->Alkyne Copper Add CuSO₄ solution Alkyne->Copper Ascorbate Add Sodium Ascorbate solution Copper->Ascorbate Incubate Stir at Room Temperature (24 hours) Ascorbate->Incubate Dialysis Dialysis Incubate->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Functionalized Polymer Lyophilization->Final_Product

Figure 3: Workflow for the CuAAC functionalization step.

Safety Precautions

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

  • Organic solvents should be handled in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The functionalization of polymers with this compound via CuAAC is a robust and versatile method for introducing a simple yet useful functional group. The protocols provided herein offer a reliable framework for researchers to successfully modify azide-functionalized polymers, opening avenues for the development of novel materials for a wide range of applications in drug delivery and beyond. Careful characterization at each step is crucial to ensure the desired product is obtained with a high degree of purity and functionalization.

Troubleshooting & Optimization

Technical Support Center: N-(prop-2-yn-1-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of N-(prop-2-yn-1-yl)acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low when using the N-alkylation method?

A1: Low yields in the N-alkylation of acetamide with a propargyl halide can stem from several factors:

  • Insufficient Basicity: The amide nitrogen is not strongly nucleophilic.[1] A sufficiently strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is required to deprotonate the acetamide and form the more nucleophilic conjugate base.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base without interfering with the nucleophile.[1][2] The solvent can significantly influence reaction rates and yields.[1]

  • Poor Reagent Purity: The presence of moisture or impurities in the reactants or solvent can quench the strong base and interfere with the reaction.[2] Ensure all reagents and glassware are thoroughly dried.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to decomposition or promote side reactions like isomerization.[2][3] Temperature optimization is often necessary.

Q2: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I prevent it?

A2: You are likely observing a dimerized byproduct resulting from Glaser coupling.[3] This is an oxidative homodimerization of the terminal alkyne on your propargyl group, which is typically mediated by copper salts and an oxidant like atmospheric oxygen.[3]

Prevention Strategies:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the presence of oxygen.

  • Protecting Groups: The most effective prevention method is to protect the terminal alkyne with a bulky group, such as a trialkylsilyl group (e.g., TMS).[3] This requires additional protection and deprotection steps in your synthesis.[3]

  • Addition of Reducing Agents: If copper catalysis is involved, adding an excess of a reducing agent can help keep the copper in the Cu(I) oxidation state, which is less active for the Glaser coupling mechanism.[3]

Q3: My spectral data shows characteristics of an allene. Is this related to the synthesis?

A3: Yes, under certain conditions, particularly with heat or the presence of specific catalysts, propargyl derivatives can rearrange to form isomeric allenes.[3] This propargyl-allenyl isomerization can compete with your desired N-alkylation pathway, leading to a mixture of products and reduced yield of the target compound.[3] To mitigate this, avoid excessive heating and carefully screen reaction conditions.

Q4: What are the primary competing reactions I should be aware of in amide alkylation?

A4: Besides the side reactions of the propargyl group, the primary competition in amide alkylation is between N-alkylation and O-alkylation. The outcome depends on the reaction conditions. While N-alkylation is often desired, different reagents and conditions can favor the formation of the O-alkylated imidate product.

Q5: Are there alternative synthetic routes that might offer a higher yield?

A5: A highly effective alternative is to reverse the bond formation strategy. Instead of alkylating acetamide, you can perform an acylation of propargylamine. This is often a more robust and higher-yielding reaction. Typically, propargylamine is treated with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine) to yield the desired this compound. This approach avoids the need for very strong bases and can be less sensitive to reaction conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Poor quality of reagents/solvent (e.g., presence of water).[2] 4. Less reactive alkylating agent (e.g., propargyl chloride vs. bromide).[2]1. Use a stronger base (e.g., NaH) and ensure correct stoichiometry. 2. Gradually increase the reaction temperature while monitoring for byproduct formation.[2] 3. Use freshly dried solvents and pure starting materials. 4. Switch to a more reactive halide (I > Br > Cl).
Formation of Dimer Byproduct Oxidative Glaser coupling of the terminal alkyne.[3]1. Run the reaction under a strict inert (N₂ or Ar) atmosphere. 2. If copper is present, consider adding a reducing agent.[3] 3. Protect the terminal alkyne with a silyl group.[3]
Complex Product Mixture 1. Propargyl-allenyl isomerization due to high heat.[3] 2. O-alkylation competing with N-alkylation.[4] 3. Decomposition of starting materials or product.1. Reduce the reaction temperature; perform a temperature optimization study. 2. Modify the base/solvent system to favor N-alkylation. 3. Confirm the stability of reagents at the reaction temperature.
Difficult Purification Product has similar polarity to a byproduct or starting material.1. Optimize the reaction to maximize conversion and minimize side reactions. 2. Explore different solvent systems for column chromatography. 3. Consider recrystallization or distillation if the product is suitable.

Experimental Protocols & Data

Protocol 1: N-Alkylation of Acetamide with Propargyl Bromide

This protocol describes the synthesis via deprotonation of acetamide followed by alkylation.

Methodology:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous THF (10 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetamide (1.0 eq) in anhydrous THF (5 mL).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (80% solution in toluene, 1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation of Propargylamine with Acetic Anhydride (Alternative Route)

This protocol offers a common and often higher-yielding alternative.

Methodology:

  • In a round-bottom flask, dissolve propargylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (15 mL).

  • Add a base, such as triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. Purification by chromatography may be performed if necessary.

Table 1: Illustrative Comparison of Conditions for N-Alkylation Route
Base Solvent Temperature (°C) Typical Yield Range Notes
NaHTHF0 to RT40-60%Standard conditions, requires anhydrous setup.[1]
NaHDMF0 to RT50-70%Can improve solubility but is harder to remove.[1]
K₂CO₃AcetonitrileReflux< 20%Generally too weak for efficient deprotonation of acetamide.
n-BuLiTHF-78 to 035-55%Very strong base, but can lead to more side reactions if not controlled.[1]

Visualizations

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Anhydrous Reagents & Solvents setup Assemble Flask Under Inert Gas (N2) prep->setup deprotonate Deprotonation (e.g., Acetamide + NaH) setup->deprotonate alkylate Alkylation (Add Propargyl Bromide) deprotonate->alkylate monitor Monitor by TLC alkylate->monitor quench Quench Reaction monitor->quench If complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product G start Low Yield or Impure Product? cause1 Check Reagent Purity & Anhydrous Conditions start->cause1 Yes cause2 Optimize Reaction Temperature start->cause2 cause3 Screen Different Base/Solvent Systems start->cause3 cause4 Investigate Side Reactions start->cause4 alt_route Consider Alternative Route (Acylation of Propargylamine) cause3->alt_route side_reaction1 Dimer Detected? (Glaser Coupling) cause4->side_reaction1 Yes side_reaction2 Isomer Detected? (Allene Formation) cause4->side_reaction2 Yes solution1 Use Inert Atmosphere Protect Alkyne side_reaction1->solution1 Yes side_reaction1->alt_route solution2 Avoid High Temperatures side_reaction2->solution2 Yes G reactants Acetamide Anion + Propargyl Halide product Desired Product This compound reactants->product N-Alkylation (Desired Path) dimer Side Product Glaser Dimer reactants->dimer Cu(I) / O₂ (Glaser Coupling) allene Side Product Allenic Amide product->allene Heat / Base (Isomerization)

References

"troubleshooting low reactivity in N-propargylacetamide click reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving N-propargylacetamide.

Troubleshooting Guide: Low Reactivity

This section addresses specific issues that can lead to poor yields or failed reactions.

Q1: My N-propargylacetamide click reaction has a very low yield or is not working at all. What are the most common causes?

Low reactivity in CuAAC reactions is typically traced back to a few critical factors. The most common culprits are the deactivation of the copper catalyst, issues with reagent quality or concentration, and suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.

Key Areas to Investigate:

  • Catalyst Inactivation: The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) state by atmospheric oxygen.[1][2]

  • Reagent Integrity: Degradation or impurity of the azide or alkyne starting materials, as well as the reducing agent, can halt the reaction.

  • Substrate Solubility: If N-propargylacetamide or the azide partner is not fully dissolved, the reaction will be slow or incomplete.[3]

  • Inhibiting Functional Groups: Certain functional groups on your substrates, such as thiols, can chelate the copper catalyst, effectively poisoning it.[4]

Below is a workflow to help diagnose the issue.

TroubleshootingWorkflow start Low Reactivity Observed check_catalyst Step 1: Verify Catalyst System start->check_catalyst is_o2_excluded Are solutions deoxygenated? Is reaction run under inert gas? check_catalyst->is_o2_excluded check_reducing_agent Is the reducing agent (e.g., Na-Ascorbate) freshly prepared? is_o2_excluded->check_reducing_agent Yes sol_o2 Solution: Degas solvents (Ar/N2 sparging). Maintain inert atmosphere. is_o2_excluded->sol_o2 No check_reagents Step 2: Check Reagents & Conditions check_reducing_agent->check_reagents Yes sol_reducing_agent Solution: Prepare a fresh stock solution of sodium ascorbate. check_reducing_agent->sol_reducing_agent No check_solubility Are all reactants fully dissolved? check_reagents->check_solubility check_inhibitors Are potential inhibitors present (e.g., thiols, EDTA)? check_solubility->check_inhibitors Yes sol_solubility Solution: Add a co-solvent (e.g., DMSO, t-BuOH). Ensure homogeneity. check_solubility->sol_solubility No optimize_params Step 3: Optimize Parameters check_inhibitors->optimize_params No sol_inhibitors Solution: Increase catalyst/ligand loading. Use sacrificial metals (ZnII, NiII). check_inhibitors->sol_inhibitors Yes sol_optimize Solution: Increase temperature. Adjust reagent stoichiometry. Increase reaction time. optimize_params->sol_optimize sol_o2->check_catalyst sol_reducing_agent->check_catalyst sol_solubility->check_reagents sol_inhibitors->check_reagents success Reaction Optimized sol_optimize->success

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Q2: I observe a precipitate forming in my reaction mixture after an hour or two. What is it and how can I prevent it?

Precipitate formation can arise from several sources. A common cause is the formation of insoluble polynuclear copper(I) acetylide complexes.[5] This is more likely if the concentration of the reactants is high or if the solvent system is not optimal. Another possibility, especially in bioconjugation, is protein aggregation caused by side reactions from ascorbate byproducts.[1]

Solutions:

  • Use a Ligand: Accelerating, copper-chelating ligands like TBTA or the water-soluble THPTA are crucial. They not only increase the reaction rate but also help prevent the formation of insoluble copper acetylide aggregates.[2][5]

  • Adjust Solvent: If substrate solubility is the issue, adding a co-solvent like DMSO, DMF, or t-BuOH can maintain homogeneity.[3]

  • Add a Scavenger: For reactions with sensitive proteins, adding a scavenger like aminoguanidine can trap reactive carbonyl byproducts of ascorbate oxidation, preventing protein crosslinking.[1][4]

Q3: My reaction is very slow, even though I see some product formation. How can I increase the reaction rate?

Slow reaction rates are common when reactant concentrations are low, as is often the case in bioconjugation. While N-propargylamides are generally reactive substrates, several factors can be tuned to accelerate the conversion.[6]

Strategies to Increase Rate:

  • Introduce an Accelerating Ligand: If not already in use, adding a ligand is the most effective way to boost the reaction rate. Ligands like THPTA can increase the rate by orders of magnitude.[1][5]

  • Increase Catalyst Concentration: Carefully increasing the concentration of the copper sulfate and ligand can improve the rate. See the table below for typical ranges.

  • Increase Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly speed up the reaction, provided your substrates are stable at these temperatures.[3]

  • Adjust Stoichiometry: Ensure you are using an optimal ratio of reactants. For a precious substrate, using a slight excess (1.1-1.5 equivalents) of the other, more accessible reactant (e.g., N-propargylacetamide) can drive the reaction to completion.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for an N-propargylacetamide click reaction?

The most robust and widely used catalyst system for aqueous CuAAC is generated in situ from a Copper(II) source (like CuSO₄), a reducing agent (typically sodium ascorbate), and a Cu(I)-stabilizing ligand.[2]

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is inexpensive, stable, and commonly used.

  • Reducing Agent: Sodium ascorbate is the reductant of choice. It should be prepared fresh as it can degrade in solution upon exposure to air.[1][7]

  • Ligand: For aqueous reactions, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended due to its excellent water solubility and ability to accelerate the reaction while protecting the copper catalyst.[2] For reactions in organic solvents, tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is a common choice.

CatalyticCycle CuII Cu(II)SO4 CuI Cu(I)-Ligand CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne - H+ Alkyne N-Propargylacetamide (R1-C≡CH) Alkyne->Cu_Acetylide Azide Azide (R2-N3) Metallacycle Copper Metallacycle Intermediate Azide->Metallacycle Cu_Acetylide->Metallacycle Triazole_Cu Triazolyl-Copper Intermediate Metallacycle->Triazole_Cu Cyclization Triazole_Cu->CuI Catalyst Regeneration Product 1,4-disubstituted Triazole Triazole_Cu->Product + H+ Proton H+ Proton->Triazole_Cu

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Q2: What are the recommended concentrations and ratios for the reactants?

The optimal concentrations depend heavily on the specific substrates and whether the reaction is for small molecule synthesis or bioconjugation. The table below provides a general starting point.

Reagent/ParameterBioconjugation (Dilute)Small Molecule Synthesis (Concentrated)
Alkyne (N-propargylacetamide) 10 µM - 200 µM10 mM - 100 mM
Azide 1.1 - 2 equivalents (to Alkyne)1 - 1.1 equivalents (to Alkyne)
CuSO₄ 50 µM - 500 µM1 - 5 mol%
Ligand (e.g., THPTA) 5 equivalents (to CuSO₄)1 - 5 mol% (1:1 with CuSO₄)
Sodium Ascorbate 5 - 10 equivalents (to CuSO₄)10 - 20 mol%
Solvent Aqueous Buffer (e.g., PBS, HEPES)H₂O/t-BuOH, DMF, DMSO
Temperature Room TemperatureRoom Temp to 60 °C
Time 1 - 4 hours30 min - 12 hours

Data compiled from multiple sources.[3][4][8][9][10]

Q3: Which solvents are best for this reaction?

The CuAAC reaction is known for its tolerance of a wide variety of solvents, including water.[11] This makes it ideal for bioconjugation.

  • Aqueous Media: Phosphate-buffered saline (PBS), HEPES, and other biological buffers are excellent solvents. The reaction often shows a rate acceleration in water.[12]

  • Organic Solvents: For small molecule synthesis where substrates may not be water-soluble, mixtures of water with co-solvents like t-butanol (t-BuOH), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are highly effective.[3]

  • Solvents to Avoid: Chlorinated solvents like CH₂Cl₂ should be used with caution when working with azide ions due to the potential to form explosive diazidomethane.[4]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with N-propargylacetamide

This protocol provides a starting point for a small-scale reaction.

ExperimentalWorkflow prep_reagents 1. Prepare Stock Solutions - Alkyne (N-propargylacetamide) - Azide - CuSO4 - Ligand (THPTA) - Sodium Ascorbate (Fresh!) mix_reactants 2. Combine Substrates In a reaction vial, mix: - Solvent (e.g., buffer) - N-propargylacetamide solution - Azide solution prep_reagents->mix_reactants add_catalyst 4. Add Catalyst to Reaction Add the CuSO4/Ligand premix to the substrate mixture. mix_reactants->add_catalyst prep_catalyst 3. Prepare Catalyst Premix In a separate tube, mix: - CuSO4 solution - Ligand solution Let stand for 1-2 minutes. prep_catalyst->add_catalyst initiate 5. Initiate Reaction Add fresh Sodium Ascorbate solution. Mix gently. add_catalyst->initiate incubate 6. Incubate Allow reaction to proceed at RT or with gentle heating. Protect from light if using fluorescent probes. initiate->incubate monitor 7. Monitor & Workup Monitor progress (TLC, LC-MS). Quench (e.g., with EDTA) and purify. incubate->monitor

Caption: General experimental workflow for setting up a CuAAC reaction.

Methodology:

  • Prepare Stock Solutions:

    • N-propargylacetamide: 10 mM in DMSO or buffer.

    • Azide Substrate: 10 mM in DMSO or buffer.

    • Copper(II) Sulfate: 20 mM in deionized water.

    • THPTA Ligand: 50 mM in deionized water.[3]

    • Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh before use).

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide substrate to the desired final concentration in your chosen reaction buffer (e.g., PBS).

    • Add the N-propargylacetamide stock solution to achieve a final concentration of 1.1-1.5 equivalents.

  • Catalyst Preparation:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution. For bioconjugation, a 1:5 ratio of Cu:Ligand is recommended to protect sensitive molecules.[9] Let this mixture stand for 1-2 minutes.[3]

  • Initiation:

    • Add the catalyst premix to the tube containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2] The final concentration of ascorbate should be 5-10 times that of the copper.

  • Incubation and Workup:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[3]

    • Monitor the reaction by an appropriate technique (e.g., LC-MS, TLC, or SDS-PAGE for proteins).

    • Upon completion, the reaction can be quenched by adding EDTA to chelate the copper, followed by standard purification procedures.[3]

Protocol 2: Optimizing Reactions with a Fluorogenic Probe

Before committing a precious or sensitive biomolecule to a reaction, it is wise to optimize conditions using a model system. A fluorogenic azide probe, which becomes fluorescent only after the click reaction, is an excellent tool for this purpose.[4][9]

Methodology:

  • Prepare Reagents: Use the same stock solutions as in Protocol 1, but substitute your azide with a fluorogenic azide (e.g., a coumarin- or fluorescein-based azide) at the same target concentration. Use a simple, inexpensive alkyne like N-propargylacetamide as the reaction partner.

  • Set Up Parallel Reactions: Prepare a series of small-scale reactions in a microplate, varying one parameter at a time (e.g., CuSO₄ concentration from 50 µM to 250 µM, or temperature from RT to 40 °C).

  • Initiate and Incubate: Initiate all reactions simultaneously by adding sodium ascorbate.

  • Measure Fluorescence: At set time points (e.g., 15 min, 30 min, 1 hr, 2 hr), measure the fluorescence intensity of each reaction using a plate reader at the appropriate excitation and emission wavelengths for the probe.

  • Analyze Data: Plot fluorescence intensity versus time for each condition. The condition that reaches the fluorescence plateau fastest and with the highest signal is the optimal one to use for your actual experiment. This method provides a quantitative readout of reaction efficiency without requiring complex purification or analysis.[9]

References

Technical Support Center: Purification Strategies for N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(prop-2-yn-1-yl)acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete reaction during synthesis.- Product loss during extraction and washing steps.- Suboptimal conditions for recrystallization or column chromatography.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent product loss.- Optimize the solvent system for recrystallization by testing a range of solvents and solvent mixtures.- For column chromatography, select an appropriate mobile phase that provides good separation and elution of the product.
Product Contaminated with Starting Material (Propargylamine) - Incomplete acetylation reaction.- Inefficient removal of unreacted propargylamine during workup.- Ensure the molar ratio of acetic anhydride to propargylamine is appropriate to drive the reaction to completion.- During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove the basic propargylamine into the aqueous layer.[1]
Presence of Diacetylated Byproduct - Use of a significant excess of acetic anhydride.- Use a stoichiometric or slight excess of acetic anhydride.- The diacetylated product is generally less polar and can often be separated by column chromatography.
Oily Product Instead of Solid Crystals During Recrystallization - The chosen solvent is too good a solvent for the compound, even at low temperatures.- The cooling process is too rapid.- Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote crystal formation.
Poor Separation During Column Chromatography - Inappropriate mobile phase polarity.- Co-elution of impurities with the product.- The compound is streaking on the silica gel column.- Optimize the mobile phase by testing different solvent systems and gradients using TLC.- If the product is acidic or basic, consider adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase to improve peak shape.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include unreacted propargylamine, acetic acid, and potentially a diacetylated byproduct if a large excess of acetic anhydride is used. Unreacted starting material is a primary amine and can be removed with an acidic wash during the workup.[1]

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: A good starting point is to test solvents with a range of polarities. For this compound, which is a relatively polar molecule, solvents like ethyl acetate, isopropanol, or mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or heptane) could be effective. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold, allowing for crystallization upon cooling.

Q3: How can I effectively remove unreacted propargylamine after the reaction?

A3: Unreacted propargylamine is a basic compound and can be effectively removed during the workup by washing the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid. The propargylamine will be protonated to form a water-soluble salt, which will partition into the aqueous phase.[1]

Q4: My compound streaks on the silica gel column during chromatography. What can I do to improve the separation?

A4: Streaking on a silica gel column, especially for amine-containing compounds or amides, can be due to strong interactions with the acidic silica surface. To mitigate this, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%). Alternatively, using a different stationary phase like alumina might be beneficial.[2]

Experimental Protocols

Protocol 1: General Aqueous Workup for this compound Synthesis
  • After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • If a solvent was used for the reaction, dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

    • 1M Hydrochloric acid to remove any unreacted propargylamine.[1]

    • Brine (saturated aqueous sodium chloride solution) to reduce the amount of water in the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Start with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexane:ethyl acetate) to elute the product. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_final Final Product Propargylamine Propargylamine Reaction N-Acetylation Propargylamine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Extraction Aqueous Workup (Acid/Base Washes) CrudeProduct->Extraction Drying Drying Extraction->Drying Concentration1 Concentration Drying->Concentration1 PurificationMethod Purification Method Concentration1->PurificationMethod Recrystallization Recrystallization PurificationMethod->Recrystallization If Solid ColumnChromatography Column Chromatography PurificationMethod->ColumnChromatography If Liquid or Difficult Separation PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Purification Outcome Unsatisfactory CheckPurity Check Purity (TLC, NMR) Start->CheckPurity ImpurityType Identify Impurity CheckPurity->ImpurityType StartingMaterial Unreacted Propargylamine? ImpurityType->StartingMaterial Yes Byproduct Side Product (e.g., Diacetylated)? ImpurityType->Byproduct No OptimizeWorkup Optimize Workup (Acid Wash) StartingMaterial->OptimizeWorkup OtherImpurity Other Impurity? Byproduct->OtherImpurity No OptimizeReaction Optimize Reaction Conditions Byproduct->OptimizeReaction Yes OptimizePurification Optimize Purification (Recrystallization/ Chromatography) OtherImpurity->OptimizePurification FinalProduct Pure Product OptimizeWorkup->FinalProduct OptimizeReaction->FinalProduct OptimizePurification->FinalProduct

Caption: A logical flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: N-(prop-2-yn-1-yl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(prop-2-yn-1-yl)acetamide. The information is designed to help identify and mitigate the formation of common side products during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as N-propargylacetamide, is a versatile bifunctional molecule containing both an amide and a terminal alkyne group. This structure makes it a valuable building block in organic synthesis. The terminal alkyne allows for its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole derivatives. It is also used in the synthesis of various heterocyclic compounds and as a linker in bioconjugation and materials science.

Q2: I am synthesizing this compound from propargylamine and an acetylating agent. What are the most likely impurities I might encounter?

A2: The most common impurities are unreacted starting materials (propargylamine and the acetylating agent) and potential side products. Key side products can include diacetylated propargylamine, though less common, and oligomeric or polymeric materials if reaction conditions are not well-controlled. Careful purification by column chromatography or recrystallization is often necessary to obtain the pure product.

Q3: During a subsequent reaction involving this compound, I observe a significant amount of a higher molecular weight byproduct. What could this be?

A3: A common side reaction for terminal alkynes like this compound is oxidative homodimerization, known as Glaser coupling.[1] This is particularly prevalent in the presence of copper catalysts (especially Cu(II)) and an oxidant, such as air.[1] The resulting byproduct is a symmetric 1,3-diyne.

Q4: Can this compound isomerize during my reaction?

A4: Yes, under certain conditions, particularly with heat or the presence of specific catalysts, propargyl derivatives can rearrange to form the isomeric allene, N-(propa-1,2-dien-1-yl)acetamide.[1][2][3] This isomerization can compete with the desired reaction pathway.

Q5: Is the amide bond in this compound stable during workup?

A5: The amide bond is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which may be used during the reaction or workup.[4] Hydrolysis would lead to the formation of propargylamine and acetic acid.

Troubleshooting Guide: Common Side Products

This guide provides a summary of common side products encountered in reactions involving this compound, their potential causes, and strategies for their detection and prevention.

Side Product Potential Cause Detection Methods Prevention & Mitigation Strategies
1,6-Diacetamidohexa-2,4-diyne (Dimer) Oxidative homocoupling (Glaser coupling) of the terminal alkyne, often catalyzed by copper salts and an oxidant (e.g., air).[1]TLC (lower Rf than the starting material), LC-MS, 1H NMR (disappearance of the terminal alkyne proton).- Use a protecting group (e.g., silyl group) for the terminal alkyne.[1]- Add an excess of a reducing agent in copper-catalyzed reactions to maintain copper in the Cu(I) state.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
N-(propa-1,2-dien-1-yl)acetamide (Allene Isomer) Isomerization of the propargyl group, often induced by heat or the presence of certain catalysts.[1][2][3]1H NMR (characteristic signals for allene protons), IR spectroscopy (allene stretch around 1950 cm-1).- Maintain lower reaction temperatures.- Carefully select catalysts to avoid those known to promote isomerization.
Propargylamine Incomplete reaction during synthesis or hydrolysis of the amide bond during workup.[4]TLC (may require specific staining), LC-MS, 1H NMR (presence of NH2 protons).- Ensure complete reaction by monitoring with TLC.- Use an excess of the acetylating agent.- Maintain neutral pH during workup and purification.
Di(prop-2-yn-1-yl)amine May arise from reactions involving propargyl halides and propargylamine as starting materials.GC-MS, LC-MS, 1H NMR.- Use of purified propargylamine for the acetylation reaction.- Control stoichiometry carefully when synthesizing propargylamine.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline for the N-acetylation of propargylamine.

Materials:

  • Propargylamine

  • Acetic anhydride or acetyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (if using acetyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve propargylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • If using acetyl chloride, add triethylamine (1.1 eq).

  • Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Visualizations

Reaction_Pathway cluster_synthesis Synthesis of this compound cluster_side_reactions Common Side Reactions Propargylamine Propargylamine N_propargylacetamide This compound Propargylamine->N_propargylacetamide Acetylation Acetic_Anhydride Acetic Anhydride / Acetyl Chloride Acetic_Anhydride->N_propargylacetamide Dimer 1,6-Diacetamidohexa-2,4-diyne (Dimer) N_propargylacetamide->Dimer Glaser Coupling (Cu(II), O2) Allene N-(propa-1,2-dien-1-yl)acetamide (Allene Isomer) N_propargylacetamide->Allene Isomerization (Heat / Catalyst) Hydrolysis_Products Propargylamine + Acetic Acid (Hydrolysis) N_propargylacetamide->Hydrolysis_Products Hydrolysis (Acid / Base)

Caption: Main synthesis pathway and common side reactions of this compound.

Troubleshooting_Logic Start Experiment with This compound Check_Purity Unexpected Side Product Observed? Start->Check_Purity High_MW Higher MW byproduct? Check_Purity->High_MW Yes End Successful Reaction Check_Purity->End No Isomer_Check Isomeric byproduct? High_MW->Isomer_Check No Dimer_Formation Likely Dimer (Glaser Coupling). Troubleshoot: Use inert atm, add reducing agent. High_MW->Dimer_Formation Yes Starting_Material_Check Starting material present? Isomer_Check->Starting_Material_Check No Allene_Formation Likely Allene Isomer. Troubleshoot: Lower temp, change catalyst. Isomer_Check->Allene_Formation Yes Hydrolysis Possible Hydrolysis. Troubleshoot: Neutral workup. Starting_Material_Check->Hydrolysis Yes (Hydrolyzed Product) Incomplete_Reaction Incomplete Reaction. Troubleshoot: Increase reaction time/temperature. Starting_Material_Check->Incomplete_Reaction Yes (Starting Material) Other Consult further literature for other possibilities. Starting_Material_Check->Other No

Caption: Troubleshooting workflow for identifying side products in this compound reactions.

References

Technical Support Center: Optimizing Reaction Conditions for N-propargylacetamide Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the functionalization of N-propargylacetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common strategies for functionalizing N-propargylacetamide?

    • How do I choose the appropriate reaction for my desired modification?

    • Are there any specific safety precautions for working with N-propargylacetamide and its derivatives?

  • Sonogashira Coupling

    • Troubleshooting Guide

    • Quantitative Data Summary

    • Experimental Protocol

    • Reaction Mechanism & Workflow

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

    • Troubleshooting Guide

    • Quantitative Data Summary

    • Experimental Protocol

    • Reaction Mechanism & Workflow

  • A³ Coupling (Aldehyde-Alkyne-Amine)

    • Troubleshooting Guide

    • Quantitative Data Summary

    • Experimental Protocol

    • Reaction Mechanism & Workflow

  • Paal-Knorr Pyrrole Synthesis (Post-Functionalization)

    • Troubleshooting Guide

    • Quantitative Data Summary

    • Experimental Protocol

    • Reaction Mechanism & Workflow

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the alkyne group of N-propargylacetamide?

A1: The terminal alkyne of N-propargylacetamide is a versatile functional group that can participate in a variety of chemical transformations. The most common and robust methods for its functionalization include:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne of N-propargylacetamide and aryl or vinyl halides. It is a powerful method for introducing aromatic and vinylic substituents.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and specific reaction joins the alkyne of N-propargylacetamide with an azide-containing molecule to form a stable 1,2,3-triazole ring. Its bio-orthogonality makes it suitable for biological applications.[1]

  • A³ Coupling (Aldehyde-Alkyne-Amine): This one-pot, three-component reaction combines N-propargylacetamide, an aldehyde, and an amine to generate a propargylamine derivative. This method is highly atom-economical for synthesizing complex amines.[2]

Q2: How do I choose the appropriate reaction for my desired modification?

A2: The choice of reaction depends on the specific structural motif you aim to synthesize:

  • To append an aryl or vinyl group , the Sonogashira coupling is the most suitable choice.

  • For linking N-propargylacetamide to another molecule with high efficiency and specificity, particularly in complex environments or with sensitive functional groups, Click Chemistry (CuAAC) is ideal.

  • To synthesize a more complex propargylamine derivative in a single step, the A³ coupling is the preferred method.

Q3: Are there any specific safety precautions for working with N-propargylacetamide and its derivatives?

A3: Standard laboratory safety practices should always be followed. Specifically for the reactions discussed:

  • Sonogashira Coupling: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Click Chemistry (CuAAC): While generally safe, copper salts can be toxic. For biological applications, consider using copper-free click chemistry variants. Small molecule azides can be explosive and should be handled with care, avoiding isolation in pure form when possible.[3]

  • A³ Coupling: Many of the catalysts used can be toxic. Aldehydes and amines can be volatile and irritating. All manipulations should be performed in a well-ventilated fume hood.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[4]

Troubleshooting Guide
Problem Possible Cause Recommendation Citation
Low or No Product Yield Inactive palladium catalyst.Use a fresh batch of catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂.[5]
Inappropriate ligand for the substrate.For less reactive aryl bromides or chlorides, use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, dppf).[5][6]
Poor solvent choice.Ensure all components are soluble. While amine bases can act as solvents, co-solvents like THF, DMF, or toluene are common. Be aware that DMF can sometimes inhibit the reaction.[5][7]
Insufficient or wet base.Use a dry amine base, such as triethylamine or diisopropylamine, in appropriate excess.[5]
Reaction temperature is too low.For less reactive halides like aryl bromides, higher temperatures (e.g., 80-100 °C) may be necessary.[6]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.Use fresh, high-purity reagents and solvents. Some solvents like THF may promote this.[8]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[9]
High concentration of copper co-catalyst.Reduce the loading of the copper(I) salt.[9]
Slow cross-coupling reaction.Optimize the cross-coupling conditions (catalyst, ligand, temperature) to outcompete the homocoupling.[9]
Consider a copper-free Sonogashira protocol.[9]
Quantitative Data Summary: Optimizing Sonogashira Coupling

The following data is illustrative and may require optimization for N-propargylacetamide.

Aryl Halide Pd Catalyst (mol%) Cu(I) Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%)
4-IodoanisolePdCl₂(PPh₃)₂ (2)CuI (4)PPh₃ (4)Et₃NTHFRT~95
4-BromoanisolePd(OAc)₂ (2)CuI (5)P(t-Bu)₃ (4)Cs₂CO₃Toluene80~85
4-ChloroanisolePd₂(dba)₃ (2)CuI (5)XPhos (4)K₃PO₄Dioxane100~70
4-Bromobenzonitrile[DTBNpP]Pd(crotyl)Cl (2.5)None-TMPDMSORT~97
Experimental Protocol: Sonogashira Coupling of N-propargylacetamide with 4-Bromoanisole
  • Reaction Setup: To a dry Schlenk flask, add Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under a positive flow of argon, add 4-bromoanisole (1.0 equiv), N-propargylacetamide (1.2 equiv), and anhydrous, degassed toluene.

  • Base Addition: Add anhydrous triethylamine (2.0 equiv) via syringe.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Mechanism & Workflow

Sonogashira_Coupling cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Cu-C≡CR) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Transmetalation->Ar-Pd(II)-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-C≡CR Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (H-C≡CR) Cu(I)X->Alkyne_Coordination Cu-Acetylide Cu-Acetylide Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation

Sonogashira Coupling Catalytic Cycles.

Sonogashira_Workflow Start Start Setup Combine Pd catalyst, ligand, and CuI in a dry flask. Start->Setup Inert Establish inert atmosphere (evacuate and backfill with Ar). Setup->Inert Add_Reagents Add aryl halide, N-propargylacetamide, and degassed solvent. Inert->Add_Reagents Add_Base Add anhydrous amine base. Add_Reagents->Add_Base Heat Heat to desired temperature and monitor reaction. Add_Base->Heat Workup Cool, dilute, and perform aqueous workup. Heat->Workup Purify Dry, concentrate, and purify by chromatography. Workup->Purify End End Purify->End

Sonogashira Coupling Experimental Workflow.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

CuAAC is a highly efficient and regioselective reaction for forming a 1,4-disubstituted 1,2,3-triazole from an alkyne and an azide.[3]

Troubleshooting Guide
Problem Possible Cause Recommendation Citation
Low or No Product Yield Oxidation of Cu(I) to inactive Cu(II).Use a freshly prepared solution of sodium ascorbate as a reducing agent. Ensure the reaction is degassed to remove oxygen.[10]
Poor quality of reagents.Use pure starting materials. Azides can degrade over time; store them properly.
Inefficient catalyst turnover.Use a copper-coordinating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and accelerate the reaction.[11][12]
Inhibition by other functional groups.Thiols can poison the copper catalyst. If present, consider using a larger excess of the copper catalyst or a copper-free click reaction.[3]
Side Reactions Oxidative damage to sensitive substrates (e.g., proteins).Use a ligand like THPTA, which can act as a sacrificial reductant. Minimize the concentration of copper.[10]
Alkyne homocoupling (Glaser coupling).Ensure thorough degassing and the presence of a reducing agent.[13]
Difficulty in Purification Residual copper catalyst.Wash the reaction mixture with a solution of EDTA to chelate and remove copper ions.[14]
Quantitative Data Summary: Optimizing CuAAC

The following data is illustrative and may require optimization for N-propargylacetamide.

Alkyne Azide Cu(II) Source (mol%) Reducing Agent (mol%) Ligand (mol%) Solvent Temp (°C) Yield (%)
N-propargylacetamideBenzyl AzideCuSO₄ (1)Na Ascorbate (5)THPTA (5)H₂O/t-BuOH (1:1)RT>95
N-propargylacetamide1-AzidohexaneCuSO₄ (2)Na Ascorbate (10)TBTA (10)CH₂Cl₂RT~90
N-propargylacetamidePhenyl AzideCuSO₄ (1)Na Ascorbate (5)NoneH₂O/t-BuOH (1:1)RT~80
Experimental Protocol: CuAAC of N-propargylacetamide with Benzyl Azide
  • Stock Solutions: Prepare stock solutions of N-propargylacetamide in a suitable solvent (e.g., DMSO or a water/t-BuOH mixture), benzyl azide in the same solvent, CuSO₄ in water, sodium ascorbate in water (freshly prepared), and THPTA in water.

  • Reaction Mixture: In a vial, combine the N-propargylacetamide solution (1.0 equiv) and the benzyl azide solution (1.1 equiv).

  • Catalyst Premix: In a separate tube, mix the CuSO₄ solution (1 mol%) and the THPTA solution (5 mol%). Let it stand for a few minutes.

  • Reaction Initiation: Add the premixed catalyst solution to the reaction mixture, followed by the freshly prepared sodium ascorbate solution (5 mol%).

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with an aqueous solution of EDTA to remove copper, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.[14]

Reaction Mechanism & Workflow

CuAAC_Mechanism Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne R-C≡CH Cycloaddition [3+2] Cycloaddition Cu-Acetylide->Cycloaddition + Azide Azide R'-N₃ Cu-Triazolide Cu-Triazolide Cycloaddition->Cu-Triazolide Protonolysis Protonolysis Cu-Triazolide->Protonolysis Protonolysis->Cu(I) Regeneration Triazole 1,4-Disubstituted Triazole Protonolysis->Triazole

CuAAC Reaction Mechanism.

CuAAC_Workflow Start Start Prepare_Solutions Prepare stock solutions of reagents and catalysts. Start->Prepare_Solutions Combine_Reactants Combine N-propargylacetamide and azide in a vial. Prepare_Solutions->Combine_Reactants Premix_Catalyst Premix CuSO₄ and ligand. Combine_Reactants->Premix_Catalyst Initiate Add catalyst premix and sodium ascorbate solution. Premix_Catalyst->Initiate Stir Stir at room temperature and monitor reaction. Initiate->Stir Workup Dilute with water and extract with organic solvent. Stir->Workup Purify Wash with EDTA, dry, concentrate, and purify. Workup->Purify End End Purify->End

CuAAC Experimental Workflow.

A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling is a one-pot, three-component reaction for the synthesis of propargylamines.[2]

Troubleshooting Guide
Problem Possible Cause Recommendation Citation
Low or No Product Yield Inactive catalyst.Use a fresh, high-quality catalyst. Copper(I) salts are common and effective.[2]
Unfavorable solvent.The choice of solvent can be critical. Toluene, water, or even solvent-free conditions have been reported to be effective. Screen different solvents.[15][16]
Steric hindrance.Highly hindered aldehydes or amines may react slowly. Increased temperature or catalyst loading may be required.
Formation of Side Products Alkyne homocoupling.Run the reaction under an inert atmosphere.
Aldol condensation of the aldehyde.This can be an issue with enolizable aldehydes. Using a Lewis acid catalyst can sometimes favor the A³ coupling pathway.
Quantitative Data Summary: Optimizing A³ Coupling

The following data is for the coupling of benzaldehyde, piperidine, and phenylacetylene, and may require optimization for N-propargylacetamide.

Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) Citation
Cu/Al solid catalystToluene110294[16]
Cu₂OToluene1102460[16]
Au NanoclustersToluene802495[17]
Zn(OTf)₂ (5)Solvent-free80192
Cu-PBAToluene11024~90[4]
Experimental Protocol: A³ Coupling of N-propargylacetamide, Benzaldehyde, and Piperidine
  • Reaction Setup: To a vial, add the copper catalyst (e.g., CuI, 5 mol%).

  • Reagent Addition: Add benzaldehyde (1.0 equiv), piperidine (1.2 equiv), N-propargylacetamide (1.3 equiv), and toluene.

  • Reaction: Stir the mixture at 110 °C in a sealed vial. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, filter off the catalyst if heterogeneous, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reaction Mechanism & Workflow

A3_Coupling_Mechanism cluster_imine Imine Formation cluster_acetylide Acetylide Formation Aldehyde R'-CHO Imine [R'CH=NR''₂]⁺ Aldehyde->Imine Amine R''₂NH Amine->Imine Nucleophilic_Attack Nucleophilic Attack Imine->Nucleophilic_Attack Alkyne H-C≡CR Acetylide Cu-C≡CR Alkyne->Acetylide Catalyst Cu(I) Catalyst->Acetylide Acetylide->Nucleophilic_Attack Product Propargylamine Nucleophilic_Attack->Product

A³ Coupling Reaction Mechanism.

A3_Workflow Start Start Combine Combine catalyst, aldehyde, amine, N-propargylacetamide, and solvent. Start->Combine Heat Heat to desired temperature in a sealed vial. Combine->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Cool, filter (if needed), and concentrate. Monitor->Workup Purify Purify by column chromatography. Workup->Purify End End Purify->End

A³ Coupling Experimental Workflow.

Paal-Knorr Pyrrole Synthesis (Post-Functionalization)

The Paal-Knorr synthesis is a method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds, which can be products of N-propargylacetamide functionalization.[5]

Troubleshooting Guide
Problem Possible Cause Recommendation Citation
Low or No Product Yield Harsh reaction conditions degrading the substrate.Use milder acidic catalysts (e.g., acetic acid) or even catalyst- and solvent-free conditions.[9][18]
Incomplete conversion.Increase reaction time or consider microwave irradiation to accelerate the reaction.[2]
Formation of Furan Byproduct Reaction conditions are too acidic (pH < 3).Conduct the reaction under neutral or weakly acidic conditions.[2]
Difficulty with Sterically Hindered Amines The amine is not nucleophilic enough to initiate the reaction.This reaction may not be suitable for highly hindered amines. Consider alternative synthetic routes to the desired pyrrole.
Quantitative Data Summary: Optimizing Paal-Knorr Synthesis

The following data is for the synthesis of N-substituted pyrroles from 2,5-hexanedione and may require optimization.

Amine Catalyst Solvent Temp (°C) Time Yield (%) Citation
AnilineHCl (catalytic)MethanolReflux15 min~90[19]
BenzylamineNoneNoneRT10 min98[18]
Ammonium HydroxideNoneNoneRT2 h85[18]
Various Aminesα-AmylasePhosphate Buffer3724 h60-99
Experimental Protocol: Paal-Knorr Synthesis from a 1,4-Dicarbonyl Precursor
  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1 equiv) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as a drop of acetic acid or concentrated HCl.

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Workup: Cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Collect the crystals by vacuum filtration and recrystallize from a suitable solvent system (e.g., methanol/water).[19]

Reaction Mechanism & Workflow

Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Formation Dicarbonyl->Hemiaminal Amine R-NH₂ Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Cyclic_Hemiaminal Cyclic_Hemiaminal Cyclization->Cyclic_Hemiaminal Dehydration Dehydration (-2 H₂O) Cyclic_Hemiaminal->Dehydration Pyrrole N-Substituted Pyrrole Dehydration->Pyrrole

Paal-Knorr Pyrrole Synthesis Mechanism.

Paal_Knorr_Workflow Start Start Combine Combine 1,4-dicarbonyl, amine, and solvent. Start->Combine Add_Catalyst Add catalytic acid. Combine->Add_Catalyst Heat Heat to reflux and monitor reaction. Add_Catalyst->Heat Precipitate Cool in ice bath to precipitate product. Heat->Precipitate Isolate Collect product by vacuum filtration. Precipitate->Isolate Recrystallize Recrystallize for purification. Isolate->Recrystallize End End Recrystallize->End

Paal-Knorr Synthesis Experimental Workflow.

References

"how to prevent dimerization of terminal alkynes in N-propargylacetamide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-propargylacetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to its use in coupling reactions, with a specific focus on preventing the undesired dimerization of the terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What is terminal alkyne dimerization and why is it a problem with N-propargylacetamide?

A1: Terminal alkyne dimerization, commonly known as Glaser or Hay coupling, is an oxidative homocoupling reaction where two molecules of a terminal alkyne, such as N-propargylacetamide, react to form a symmetrical 1,3-diyne (a dimer).[1][2] This is a significant side reaction, particularly in the presence of copper catalysts and oxygen.[1] This unwanted reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of these byproducts.[1]

Q2: What are the primary causes of N-propargylacetamide dimerization?

A2: The main culprits for the dimerization of N-propargylacetamide are the presence of a copper(I) catalyst and an oxidant, most commonly molecular oxygen from the air.[1][3] The copper(I) species reacts with the terminal alkyne to form a copper acetylide intermediate, which can then undergo oxidative coupling to form the diyne.[2]

Q3: Which types of reactions involving N-propargylacetamide are most susceptible to dimerization?

A3: Copper-catalyzed reactions are highly prone to Glaser coupling. This includes the Sonogashira cross-coupling reaction, a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, can also be affected by this side reaction.[3][6]

Q4: What are the main strategies to prevent the dimerization of N-propargylacetamide?

A4: There are three primary strategies to minimize or prevent the dimerization of N-propargylacetamide:

  • Control of Reaction Atmosphere: Rigorously excluding oxygen by performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is a crucial first step, especially when using a copper co-catalyst.[1]

  • Modification of the Catalytic System: Employing copper-free Sonogashira protocols is a very effective method to completely avoid the Glaser coupling side reaction.[4][7][8]

  • Use of Protecting Groups: The acidic proton of the terminal alkyne can be replaced with a protecting group, such as a trimethylsilyl (TMS) group. This prevents the alkyne from participating in the dimerization reaction. The protecting group can be removed later in the synthetic sequence.[3]

Troubleshooting Guides

Issue 1: Significant Dimer Formation in Sonogashira Coupling of N-Propargylacetamide

Symptoms:

  • Low yield of the desired N-aryl or N-vinyl propargylacetamide.

  • Presence of a significant amount of a higher molecular weight byproduct, confirmed by LC-MS or NMR to be the 1,4-disubstituted-1,3-diyne dimer of N-propargylacetamide.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Presence of Oxygen Perform the reaction under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly before use.[1]Oxygen is required for the oxidative Glaser-Hay coupling, which is the primary pathway for dimer formation in the presence of copper.
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol. Several efficient palladium catalysts and ligands are available that do not require a copper co-catalyst.[4][7][8]The copper(I) catalyst is directly involved in the formation of the copper acetylide intermediate that leads to dimerization.[2]
High Concentration of N-propargylacetamide Add the N-propargylacetamide solution slowly to the reaction mixture using a syringe pump over an extended period.Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.[1]
Inappropriate Ligand Choice Screen bulky and electron-rich phosphine ligands for the palladium catalyst. While substrate-dependent, ligands like XPhos or SPhos can sometimes favor the cross-coupling pathway.The steric and electronic properties of the ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Issue 2: Dimerization During Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Propargylacetamide

Symptoms:

  • Formation of a diyne byproduct alongside the desired triazole product.

  • Reduced yield of the "clicked" product.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Oxidation of Cu(I) Catalyst Add an excess of a reducing agent, such as sodium ascorbate, to the reaction mixture.[3][9]The reducing agent helps to maintain the copper in its active Cu(I) oxidation state, preventing the formation of Cu(II) species that can promote oxidative dimerization.[3]
Exposure to Air Although often performed in open flasks, for sensitive substrates, degassing the solvent and running the reaction under an inert atmosphere can be beneficial.Minimizing oxygen can help suppress the oxidative side reaction, even in the presence of a reducing agent.
Inadequate Ligand Stabilization Use a stabilizing ligand for the copper(I) catalyst, such as THPTA or TBTA.These ligands can help to protect the Cu(I) from oxidation and improve the efficiency of the click reaction.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of N-Propargylacetamide

This protocol is adapted from established copper-free Sonogashira procedures and should be optimized for your specific aryl or vinyl halide.[4][7][8]

Materials:

  • N-propargylacetamide

  • Aryl or vinyl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • Add the base (2.0 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add N-propargylacetamide (1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: TMS Protection of N-Propargylacetamide

This protocol describes a general procedure for the protection of a terminal alkyne using trimethylsilyl chloride (TMSCl).[9]

Materials:

  • N-propargylacetamide

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Flame-dried flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Dissolve N-propargylacetamide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add TMSCl (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude TMS-protected N-propargylacetamide can often be used without further purification. If necessary, purify by column chromatography.

Deprotection of TMS-protected N-propargylacetamide: The TMS group can be easily removed using mild conditions such as potassium carbonate in methanol or tetra-n-butylammonium fluoride (TBAF) in THF.[9]

Visualizations

Dimerization_Pathway cluster_cross_coupling Desired Cross-Coupling cluster_dimerization Undesired Dimerization (Glaser Coupling) NPA N-Propargylacetamide Product Desired Product NPA->Product Cross-Coupling ArX Aryl/Vinyl Halide ArX->Product Pd_cat Pd Catalyst Pd_cat->Product NPA2 2 x N-Propargylacetamide Dimer Diyne Dimer NPA2->Dimer Homocoupling Cu_O2 Cu(I) / O2 Cu_O2->Dimer

Logical relationship between desired cross-coupling and undesired dimerization.

Prevention_Strategies Start Dimerization Observed Inert_Atmosphere Use Inert Atmosphere (Ar or N2) Start->Inert_Atmosphere Copper_Free Use Copper-Free Catalyst System Start->Copper_Free Protecting_Group Protect Alkyne (e.g., with TMS) Start->Protecting_Group End Minimized Dimerization Inert_Atmosphere->End Copper_Free->End Protecting_Group->End

Decision tree for preventing dimerization of N-propargylacetamide.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Add reagents to Schlenk flask under Argon Degas 2. Degas solvent and reagents Setup->Degas Add_Alkyne 3. Add N-propargylacetamide Degas->Add_Alkyne Heat 4. Heat and monitor (TLC/LC-MS) Add_Alkyne->Heat Quench 5. Quench reaction Heat->Quench Extract 6. Extract with organic solvent Quench->Extract Purify 7. Purify by chromatography Extract->Purify

General experimental workflow for a Sonogashira coupling reaction.

References

"stability issues of n-(prop-2-yn-1-yl)acetamide under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of n-(prop-2-yn-1-yl)acetamide under acidic and basic conditions for researchers, scientists, and drug development professionals. The information is based on general principles of amide chemistry, as specific stability data for this compound is not extensively available in the public domain.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected degradation of this compound in an acidic medium.

  • Question: My this compound sample is showing signs of degradation (e.g., appearance of new peaks in HPLC, change in pH) when dissolved in an acidic solution. What is happening and how can I minimize it?

  • Answer: Amides, such as this compound, are susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond to form prop-2-yn-1-amine and acetic acid.

    To minimize degradation:

    • Control pH: Maintain the pH of your solution as close to neutral as possible, if your experimental conditions allow.

    • Lower Temperature: Perform your experiments at lower temperatures to decrease the rate of hydrolysis.

    • Limit Exposure Time: Prepare fresh solutions and use them promptly. Avoid long-term storage of the compound in acidic media.

    • Use Aprotic Solvents: If compatible with your experiment, consider using aprotic solvents to minimize the availability of water for hydrolysis.

Issue 2: this compound appears to be unstable in a basic solution.

  • Question: I am observing degradation of my this compound in a basic (alkaline) solution. What is the likely cause and what are the mitigation strategies?

  • Answer: Amide hydrolysis can also be catalyzed by a base. In basic conditions, a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt (acetate) and an amine (prop-2-yn-1-amine).

    To mitigate this issue:

    • pH Control: Avoid strongly basic conditions. If a basic pH is necessary, use the lowest effective concentration of the base.

    • Temperature Reduction: As with acid hydrolysis, keeping the temperature low will slow down the degradation process.

    • Exclusion of Water: Where possible, use non-aqueous solvents to prevent hydrolysis.

Issue 3: I am seeing multiple unexpected byproducts in my reaction mixture.

  • Question: Besides the expected hydrolysis products, I am observing other impurities in my reaction mixture containing this compound. What could be the source of these?

  • Answer: The propargyl group (prop-2-yn-1-yl) in the molecule contains a terminal alkyne. This functional group can be reactive under certain conditions.

    • In the presence of certain metal catalysts (e.g., copper, silver), terminal alkynes can undergo coupling reactions. Ensure your reaction vessels and reagents are free from such contaminants.

    • Under strongly acidic or basic conditions, isomerization of the alkyne or other side reactions may occur.

    To troubleshoot this:

    • Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the structure of the unexpected byproducts. This can provide clues about the degradation pathway.

    • Optimize Reaction Conditions: Systematically vary parameters like pH, temperature, and solvent to find conditions that minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected hydrolysis products of this compound under acidic and basic conditions?

    • A1: Under both acidic and basic conditions, the primary hydrolysis products are expected to be prop-2-yn-1-amine and acetic acid (or its conjugate base, acetate, in basic media).

  • Q2: Is this compound more stable under acidic or basic conditions?

    • A2: The relative stability is dependent on the specific pH and temperature. Generally, amides are most stable at a neutral or near-neutral pH. Extreme acidic or basic conditions will accelerate hydrolysis. The kinetics of hydrolysis for this specific molecule would need to be determined experimentally.

  • Q3: How can I monitor the stability of this compound in my formulation?

    • A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is recommended. This method should be able to separate the intact this compound from its potential degradation products.

  • Q4: Are there any specific storage recommendations for this compound?

    • A4: To ensure long-term stability, it is advisable to store this compound as a solid in a cool, dry, and dark place. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at a low temperature and protected from light, and the pH should be maintained near neutral.

Data Presentation

Stress ConditionTemperature (°C)Duration (hours)Concentration of Stressor% Degradation of this compoundMajor Degradation Products Identified
Acidic (e.g., 0.1 M HCl)60240.1 M
Basic (e.g., 0.1 M NaOH)60240.1 M
Neutral (Water)6024N/A
Oxidative (e.g., 3% H₂O₂)25243%
Photolytic (UV/Vis)2524N/A
Thermal (Dry Heat)8024N/A

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Thermostatically controlled water bath or oven

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize them with an equivalent amount of NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize them with an equivalent amount of HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3%.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Withdraw samples at different time points and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At various time points, sample the solid or solution, dissolve/dilute appropriately, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at appropriate time points.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Determine the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.

  • If possible, use a mass spectrometer to identify the major degradation products.

Mandatory Visualizations

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated Amide A->B + H+ C Tetrahedral Intermediate B->C + H2O D Prop-2-yn-1-amine C->D - H+ E Acetic Acid C->E

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Base_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis of this compound F This compound G Tetrahedral Intermediate F->G + OH- H Prop-2-yn-1-amine G->H I Acetate G->I

Caption: Base-catalyzed hydrolysis pathway of this compound.

Troubleshooting_Workflow start Degradation Observed pH Acidic or Basic Conditions? start->pH acid_path Acid Hydrolysis Likely - Lower Temperature - Neutralize pH - Limit Exposure Time pH->acid_path Acidic base_path Base Hydrolysis Likely - Lower Temperature - Neutralize pH - Use Weaker Base pH->base_path Basic byproducts Unexpected Byproducts? acid_path->byproducts base_path->byproducts analyze Identify Byproducts (LC-MS) Check for Metal Contamination byproducts->analyze Yes end Stability Optimized byproducts->end No analyze->end

Caption: Troubleshooting workflow for this compound degradation.

"removing copper catalyst from N-propargylacetamide click reaction mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Copper Catalysts from N-propargylacetamide Click Reaction Mixtures.

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-propargylacetamide click reaction products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst from my N-propargylacetamide click reaction mixture?

Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[1] Furthermore, the presence of copper can affect the stability and purity of the final product. For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[1]

Q2: What are the most common methods for removing the copper catalyst?

The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[1][2][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1][2][3]

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica gel, or alumina.[2][3] These materials can adsorb the copper catalyst, allowing the purified product to pass through.[2][3]

  • Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) that have functional groups with a high affinity for copper.[1][2][3] The resin can be stirred with the reaction mixture and then simply filtered off.[1][4]

  • Precipitation: This technique involves converting the copper catalyst into an insoluble form that can be removed by filtration.[1]

Q3: How do I choose the best copper removal method for my N-propargylacetamide product?

The choice of method depends on several factors, including the solubility of your N-propargylacetamide product, the scale of your reaction, and the required level of purity.[3] For small organic molecules like N-propargylacetamide that are soluble in organic solvents, aqueous washes with chelating agents or filtration through silica gel are often sufficient.[3] If your product has some water solubility, using a scavenger resin might be a better option to avoid product loss during aqueous extractions.[4]

Q4: I see a persistent green/blue color in my organic layer after washing. What does this indicate?

A persistent green or blue color in your product is a strong indicator of residual copper contamination.[3] This can occur due to insufficient washing, the formation of a stable complex between your product and copper, or if the pH of the aqueous wash is not optimal for chelation.[1][4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Persistent blue/green color in the organic product after aqueous extraction. 1. Inefficient chelation.[4]2. Insufficient number of washes.[4]3. The N-propargylacetamide product itself is chelating the copper.[4]1. Increase the concentration of the chelating agent (e.g., EDTA, ammonia).[4]2. Perform multiple extractions until the aqueous layer is colorless.[4]3. Consider using a scavenger resin for more effective removal.[4]
Low product yield after purification. 1. Product partitioning into the aqueous layer during extraction (if the product has some water solubility).[1][4]2. Product adsorption onto the solid support (silica, alumina).[1][4]3. Product degradation due to pH changes during washing (e.g., with ammonia).[4]1. For organic-soluble products, use brine (saturated NaCl solution) to wash the organic layer and reduce the solubility of the organic product in the aqueous phase.[2] For water-soluble products, use scavenger resins.[4]2. Elute the column with a more polar solvent system.[4]3. Use a milder chelating agent like EDTA or wash with a buffered solution.[4]
Scavenger resin is ineffective. 1. Insufficient stirring time or amount of resin.2. The resin is not compatible with the solvent system.1. Increase the stirring time and/or the amount of scavenger resin used.2. Consult the manufacturer's guidelines for solvent compatibility.
Product is water-soluble, making liquid-liquid extraction difficult. The product is lost in the aqueous phase during washing.[4]Use a solid-supported metal scavenger. The resin can be stirred with the aqueous solution of the product and then filtered off.[4] Alternatively, filtration through C18 SPE cartridges can be effective.[4]

Data on Copper Removal Efficiency

The following table summarizes the typical efficiency of common copper removal techniques. The values are representative and can vary depending on the specific reaction conditions and the properties of the product.

MethodTypical Residual Copper Level (ppm)Potential Product LossAdvantagesDisadvantages
Aqueous Wash with EDTA < 505 - 15%Inexpensive and straightforward.Can be less effective if the product is a strong chelator; potential for product loss if it has some water solubility.[1]
Filtration through Silica Gel < 205 - 10%Simple and effective for many small molecules.Product may adsorb to the silica, leading to yield loss.[1]
Solid-Phase Scavengers < 101 - 5%High efficiency and selectivity; simple filtration-based workup.[1]Higher cost compared to simple aqueous washes.[1]

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA Solution

This protocol is suitable for N-propargylacetamide products that are soluble in an organic solvent immiscible with water.

Materials:

  • Reaction mixture containing the N-propargylacetamide product

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt

  • Brine (saturated aqueous NaCl)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Once the click reaction is complete, dilute the reaction mixture with an organic solvent.[4]

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.[4]

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[2]

  • Allow the layers to separate and drain the aqueous layer.[4]

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.[2]

  • Wash the organic layer with an equal volume of brine to remove any residual EDTA and water.[2][4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal with a Scavenger Resin

This protocol is suitable for both organic- and water-soluble N-propargylacetamide products.

Materials:

  • Reaction mixture containing the N-propargylacetamide product

  • Appropriate solvent

  • Copper scavenger resin (e.g., QuadraSil™, SiliaMetS®)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the crude reaction mixture in a suitable solvent.

  • Add the scavenger resin to the solution (typically 3-5 equivalents relative to the copper catalyst).

  • Stir the resulting suspension at room temperature for 4-16 hours.[4] The optimal time may need to be determined empirically.

  • Monitor the removal of copper by taking small aliquots of the solution and analyzing for color or by a more sensitive method if required.[2]

  • Once the copper has been removed, filter the mixture to remove the resin.[4]

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[4]

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.[4]

Visualized Workflows

Copper_Removal_Workflow start Crude Reaction Mixture product_sol Product Solubility? start->product_sol organic_sol Organic Soluble product_sol->organic_sol Yes water_sol Water Soluble product_sol->water_sol No method_choice1 Aqueous Wash (EDTA) or Filtration (Silica) organic_sol->method_choice1 method_choice2 Scavenger Resin or SPE (C18) water_sol->method_choice2 troubleshoot Persistent Color? method_choice1->troubleshoot method_choice2->troubleshoot purified_product Purified Product troubleshoot->purified_product No increase_wash Increase Washes/ Chelator Conc. troubleshoot->increase_wash Yes (Aqueous) try_resin Switch to Scavenger Resin troubleshoot->try_resin Yes (Persistent) increase_wash->troubleshoot try_resin->troubleshoot Aqueous_Wash_Process start 1. Dilute Reaction Mixture in Organic Solvent add_edta 2. Add Aqueous EDTA Solution start->add_edta shake 3. Shake in Separatory Funnel add_edta->shake separate 4. Separate Aqueous Layer (contains Cu-EDTA) shake->separate repeat_wash 5. Repeat Wash Until Aqueous Layer is Colorless separate->repeat_wash repeat_wash->separate Still Colored brine_wash 6. Wash with Brine repeat_wash->brine_wash Colorless dry 7. Dry Organic Layer brine_wash->dry concentrate 8. Concentrate dry->concentrate end Purified Product concentrate->end

References

Technical Support Center: Scaling Up N-(prop-2-yn-1-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(prop-2-yn-1-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q1: I am observing a low yield of my desired product, this compound. What are the potential causes and how can I improve it?

A1: Low yields in the N-alkylation of acetamide with propargyl bromide can stem from several factors. Incomplete deprotonation of acetamide is a common issue. Acetamide is a weak acid, and a sufficiently strong base is required to generate the nucleophilic acetamidate anion.[1] If using a weak or sparingly soluble base like potassium carbonate, the reaction may be slow and incomplete.

Solutions:

  • Stronger Base: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide to ensure complete deprotonation of the acetamide.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.[2]

  • Temperature: Gently heating the reaction mixture can increase the reaction rate, but excessive heat should be avoided to minimize side reactions.

  • Reagent Purity: Ensure that all reagents, especially the propargyl bromide and the solvent, are dry. Water can quench the strong base and hydrolyze the propargyl bromide.

Q2: My reaction mixture is turning a dark color, and I am isolating a significant amount of a solid byproduct, especially during workup. What is this byproduct and how can I prevent its formation?

A2: The formation of a dark-colored solid byproduct is often indicative of Glaser coupling, a common side reaction involving terminal alkynes.[3] This occurs when the terminal alkyne of the product or starting material undergoes oxidative homocoupling, typically catalyzed by trace amounts of copper ions, to form a 1,3-diyne.[3]

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which is an oxidant in the Glaser coupling reaction.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Copper Contamination: Ensure that the reaction vessel and reagents are free from copper contamination.

Q3: Besides the desired product, I am observing another major peak in my analytical data (e.g., GC-MS or LC-MS) with a higher molecular weight. What could this be?

A3: A common byproduct in N-alkylation reactions is the di-alkylated product, in this case, N,N-di(prop-2-yn-1-yl)acetamide. This occurs when the initially formed product is deprotonated and reacts with another molecule of propargyl bromide.

Solutions:

  • Stoichiometry Control: Use a slight excess of acetamide relative to propargyl bromide to favor the mono-alkylation product.

  • Slow Addition: Add the propargyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which can help to minimize the second alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation.

Q4: I am having difficulty purifying my product. What are the recommended methods for purifying this compound, especially at a larger scale?

A4: Purification of N-substituted acetamides can be challenging due to the polarity of the amide group.[4]

Recommended Purification Methods:

  • Column Chromatography: For laboratory-scale purification, column chromatography on silica gel is effective. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the product from non-polar impurities and more polar byproducts.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective and scalable purification method.[4][5] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and hexane is often a good starting point.

  • Liquid-Liquid Extraction: An initial workup involving liquid-liquid extraction can remove many impurities. Washing the organic layer with a dilute acid solution can remove any unreacted amine starting materials, while a wash with a dilute base solution can remove acidic byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the N-alkylation of acetamide with a propargyl halide, typically propargyl bromide, in the presence of a suitable base and solvent.

Q2: What safety precautions should I take when working with propargyl bromide and strong bases like sodium hydride?

A2: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere, and appropriate quenching procedures should be in place.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of the starting materials and the formation of the product can be tracked over time.

Q4: What are the key challenges when scaling up this synthesis from the lab to a pilot plant?

A4: Key scale-up challenges include:

  • Heat Management: The reaction can be exothermic, especially with the use of strong bases. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Jacketed reactors with controlled cooling are recommended.

  • Mixing: Ensuring efficient mixing is critical for maintaining a homogeneous reaction mixture, especially when dealing with slurries (e.g., with potassium carbonate). Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

  • Reagent Addition: The rate of addition of propargyl bromide becomes more critical at a larger scale to control the reaction exotherm and minimize di-alkylation.

  • Workup and Purification: Handling large volumes of solvents during extraction and chromatography can be cumbersome. At scale, recrystallization is often the preferred method of purification due to its efficiency and cost-effectiveness.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield and purity of this compound. This data is based on general principles of organic chemistry and may vary depending on specific experimental conditions.

Table 1: Effect of Base on Reaction Yield and Purity

BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
K₂CO₃AcetoneReflux2440-50~90
Cs₂CO₃Acetonitrile601260-70>95
NaHTHF25480-90>98
KOtBuTHF0-25285-95>98

Table 2: Effect of Solvent on Reaction Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
DichloromethaneNaH2512<20
AcetonitrileNaH25670-80
Tetrahydrofuran (THF)NaH25480-90
Dimethylformamide (DMF)NaH252>90

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Materials:

  • Acetamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Propargyl bromide (80% in toluene)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetamide (1.0 equivalent).

  • Add anhydrous THF to the flask to dissolve the acetamide.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of propargyl bromide (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

experimental_workflow reagents 1. Reagents: Acetamide, NaH, Propargyl Bromide, THF reaction_setup 2. Reaction Setup: Dry flask under N₂, 0°C reagents->reaction_setup base_addition 3. Base Addition: Add NaH portion-wise reaction_setup->base_addition alkylation 4. Alkylation: Add Propargyl Bromide dropwise base_addition->alkylation reaction_monitoring 5. Reaction Monitoring: TLC or GC-MS alkylation->reaction_monitoring workup 6. Workup: Quench with NH₄Cl, Extract with EtOAc reaction_monitoring->workup purification 7. Purification: Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield byproduct Byproduct Formation start->byproduct purification_issue Purification Difficulty start->purification_issue incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction byproduct_type Byproduct Type? byproduct->byproduct_type purification_method Purification Method? purification_issue->purification_method weak_base Use Stronger Base (NaH, KOtBu) incomplete_reaction->weak_base Yes wrong_solvent Change to Polar Aprotic Solvent (THF, DMF) incomplete_reaction->wrong_solvent No glaser Glaser Coupling (dark solid) byproduct_type->glaser Dark Solid dialkylation Di-alkylation (higher MW) byproduct_type->dialkylation Higher MW glaser_solution Use Inert Atmosphere, Degas Solvents glaser->glaser_solution dialkylation_solution Control Stoichiometry, Slow Addition dialkylation->dialkylation_solution chromatography Column Chromatography purification_method->chromatography Chromatography recrystallization Recrystallization purification_method->recrystallization Recrystallization chromatography_solution Optimize Solvent System (Hex/EtOAc) chromatography->chromatography_solution recrystallization_solution Screen for Suitable Solvents recrystallization->recrystallization_solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

"analytical methods for detecting impurities in n-(prop-2-yn-1-yl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical methods used in detecting impurities in N-(prop-2-yn-1-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

A1: Impurities in this compound can originate from several sources, primarily the manufacturing process and degradation.

  • Process-Related Impurities: These are related to the starting materials, intermediates, and byproducts of the synthesis. A common synthetic route is the acylation of propargylamine with acetyl chloride.[1][2] Therefore, potential process-related impurities include:

    • Unreacted starting materials: Propargylamine and acetyl chloride.

    • Byproducts of starting material manufacturing: Acetyl chloride may contain acetic acid, hydrochloric acid, or phosphorus/sulfur-containing acids.[3][4] Propargylamine may contain water.[5]

    • Reaction byproducts: Di-acetylated propargylamine or other side-reaction products.

  • Degradation Products: These can form during storage or under stress conditions. Given the structure of this compound, potential degradation pathways include:

    • Hydrolysis: The amide bond can be susceptible to both acid and base-catalyzed hydrolysis, which would yield propargylamine and acetic acid.

    • Oxidation: The terminal alkyne and other parts of the molecule may be susceptible to oxidation.

    • Polymerization: The terminal alkyne may undergo polymerization, especially under certain storage conditions (e.g., exposure to heat or light).

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: The choice of analytical technique depends on the specific impurity and the analytical goal (detection, quantification, identification). The most common and suitable techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for analyzing non-volatile and thermally labile impurities. A reversed-phase HPLC method with UV detection is generally a good starting point for this compound and its polar impurities.

  • Gas Chromatography (GC): GC is ideal for volatile and semi-volatile impurities, such as residual starting materials like propargylamine and acetyl chloride.[6] Often, derivatization is required for polar analytes to improve their volatility and chromatographic behavior.[7][8]

  • Mass Spectrometry (MS): Coupling MS with either HPLC (LC-MS) or GC (GC-MS) is highly recommended for the identification of unknown impurities by providing molecular weight and structural information.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assay of the API's stability. To develop such a method, you should perform forced degradation studies. This involves subjecting a solution of this compound to various stress conditions to intentionally generate degradation products. The typical stress conditions are:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., Heating the solid drug at 105 °C for 24 hours.

  • Photolytic Degradation: e.g., Exposing the drug solution to UV light (e.g., 254 nm) and visible light.

After stressing the samples, they are analyzed by HPLC to ensure that all degradation peaks are well-resolved from the main this compound peak.

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or impurities. 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload.1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dissolve the sample in the mobile phase or a weaker solvent. 4. Reduce the injection volume or sample concentration.
Co-elution of impurities with the main peak or with each other. 1. Insufficient chromatographic resolution. 2. Inadequate mobile phase composition.1. Optimize the gradient profile (if using gradient elution). 2. Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). 3. Try a different column chemistry (e.g., C8, Phenyl-Hexyl).
Baseline noise or drift. 1. Air bubbles in the system. 2. Contaminated mobile phase or detector flow cell. 3. Leaks in the system.1. Degas the mobile phase. 2. Flush the system with a clean, strong solvent. 3. Check for loose fittings and replace seals if necessary.
No peaks detected. 1. No injection occurred. 2. Detector is off or not set to the correct wavelength. 3. Sample degradation.1. Check the autosampler for proper operation. 2. Verify detector settings. 3. Prepare a fresh sample and standard.
GC-MS Method Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape for starting material impurities. 1. Active sites in the inlet liner or column. 2. Incomplete derivatization (if applicable).1. Use a deactivated liner and/or trim the front of the column. 2. Optimize the derivatization reaction conditions (time, temperature, reagent concentration).
Low sensitivity for impurities. 1. Suboptimal injection parameters. 2. MS source is dirty.1. Optimize the inlet temperature and split ratio. 2. Clean the MS ion source.
Mass spectra do not match library spectra. 1. Co-eluting peaks. 2. Incorrect MS tuning.1. Improve chromatographic separation. 2. Re-tune the mass spectrometer.

Data Presentation

The following tables summarize typical quantitative data that would be generated during the validation of an analytical method for impurities in this compound. (Note: These are example values for illustrative purposes).

Table 1: HPLC Method Validation Summary

ParameterPropargylamineAcetic AcidUnknown Impurity 1
Retention Time (min) 2.53.14.8
LOD (µg/mL) 0.050.10.02
LOQ (µg/mL) 0.150.30.06
Linearity (r²) > 0.999> 0.998> 0.999
Recovery (%) 98-10295-10599-101
Precision (%RSD) < 2.0< 3.0< 1.5

Table 2: GC-MS Method Validation Summary for Volatile Impurities

ParameterPropargylamineAcetyl Chloride (as derivative)
Retention Time (min) 5.26.8
LOD (ng/mL) 12
LOQ (ng/mL) 36
Linearity (r²) > 0.999> 0.998
Recovery (%) 97-10396-104
Precision (%RSD) < 5.0< 5.0

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound and known impurity standards in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL for the API and 10 µg/mL for the impurities.

  • Sample Solution: Prepare the sample at a concentration of 1 mg/mL in the same diluent.

Protocol 2: GC-MS Method for Volatile Impurities

1. Instrumentation:

  • GC system with a split/splitless inlet, coupled to a Mass Spectrometer.

2. Derivatization (for Acetyl Chloride):

  • React the sample containing acetyl chloride with a suitable alcohol (e.g., methanol) in the presence of a base to form the corresponding ester, which is more amenable to GC analysis.[7]

3. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-400.

Visualizations

experimental_workflow start Sample Receipt sample_prep Sample Preparation (Dissolution, Derivatization) start->sample_prep hplc_analysis HPLC Analysis (Non-volatile impurities) sample_prep->hplc_analysis gcms_analysis GC-MS Analysis (Volatile impurities) sample_prep->gcms_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition gcms_analysis->data_acquisition data_processing Data Processing (Peak Integration, Library Search) data_acquisition->data_processing impurity_identification Impurity Identification (LC-MS, NMR) data_processing->impurity_identification quantification Quantification data_processing->quantification reporting Reporting impurity_identification->reporting quantification->reporting

Caption: Experimental workflow for impurity analysis.

logical_relationship synthesis Synthesis (Propargylamine + Acetyl Chloride) process_impurities Process-Related Impurities (Starting Materials, Byproducts) synthesis->process_impurities analytical_methods Analytical Methods (HPLC, GC-MS) process_impurities->analytical_methods degradation Degradation (Hydrolysis, Oxidation) degradation_products Degradation Products degradation->degradation_products degradation_products->analytical_methods quality_control Quality Control (Purity Assessment) analytical_methods->quality_control

Caption: Logical relationship of impurity sources and analysis.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Analysis of N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small organic molecules is a critical cornerstone of their work. This guide provides a comprehensive analysis of N-(prop-2-yn-1-yl)acetamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed examination of its spectral features. Furthermore, this guide presents a standardized experimental protocol for NMR analysis and objectively compares the utility of NMR with other common analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS), in the structural characterization of small molecules.

Structural Analysis of this compound by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of the ¹H and ¹³C NMR spectra of this compound allows for the unambiguous assignment of all proton and carbon signals, confirming the molecule's structural integrity.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of structurally similar compounds, the predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (acetyl)~2.0Singlet3H-
-C≡CH (alkynyl)~2.2Triplet1H~2.5
-CH₂- (methylene)~4.0Doublet of triplets2H~2.5 and ~5.5
-NH- (amide)Broad singlet1H-

Note: The chemical shift of the amide proton (-NH-) can be highly variable and may be broadened due to quadrupole effects and exchange with trace amounts of water.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments in this compound. The predicted chemical shifts for each carbon atom are presented below.

CarbonChemical Shift (δ, ppm)
-C H₃ (acetyl)~23
-C H₂- (methylene)~29
-C ≡CH (alkynyl)~72
-C≡C H (alkynyl)~80
-C =O (carbonyl)~170

Experimental Protocol for NMR Analysis

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a solid organic compound like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a minimum sample height of 4 cm.

2. ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0 - 16 ppm.

  • Acquisition Time: 2 - 4 seconds.

  • Relaxation Delay: 2 - 5 seconds.

  • Number of Scans: 8 - 16 scans for a sufficiently concentrated sample.

3. ¹³C NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0 - 220 ppm.

  • Acquisition Time: 1 - 2 seconds.

  • Relaxation Delay: 2 - 5 seconds.

  • Number of Scans: 128 - 1024 scans, or more, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

Workflow for NMR Structural Elucidation

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Solid Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec Acquire_1H Acquire ¹H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Spec->Acquire_13C Process_1H Process ¹H Data Acquire_1H->Process_1H Process_13C Process ¹³C Data Acquire_13C->Process_13C Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift) Process_13C->Analyze_13C Structure Structure Elucidation Analyze_1H->Structure Analyze_13C->Structure

Caption: Workflow for the structural elucidation of a small organic molecule using NMR spectroscopy.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive analysis often involves the use of complementary techniques.[1] The table below compares the utility of NMR with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the characterization of small organic molecules.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed information on the carbon-hydrogen framework, including connectivity, stereochemistry, and the electronic environment of atoms.[1]Non-destructive; provides unambiguous structural information; quantitative.Lower sensitivity compared to MS; can be time-consuming to acquire spectra for insensitive nuclei like ¹³C.
Infrared (IR) Spectroscopy Absorption of infrared radiation, causing molecular vibrations.Identification of functional groups present in a molecule (e.g., C=O, N-H, C≡C).[2]Fast and simple to operate; good for identifying the presence or absence of specific functional groups.Provides limited information on the overall molecular structure and connectivity; not typically quantitative.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Determination of the molecular weight and molecular formula of a compound; provides information on fragmentation patterns which can aid in structural elucidation.[1]Extremely high sensitivity; can be coupled with chromatographic techniques for mixture analysis.Isomeric and isobaric compounds can be difficult to distinguish; fragmentation can be complex and difficult to interpret without reference data.

Logical Relationship of Analytical Techniques for Structural Elucidation

Analytical_Techniques Unknown Unknown Compound IR IR Spectroscopy Unknown->IR Functional Groups MS Mass Spectrometry Unknown->MS Molecular Formula & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR Carbon-Hydrogen Framework Structure Proposed Structure IR->Structure MS->Structure NMR->Structure

Caption: The complementary roles of IR, MS, and NMR in the structural elucidation of an unknown compound.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-propargylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing critical insights into molecular weight and structure through fragmentation analysis. This guide offers a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of N-propargylacetamide with its close structural analogs, N-ethylacetamide and N-propylacetamide, supported by established fragmentation principles and experimental data for the latter.

Comparative Fragmentation Analysis

The fragmentation of amides in mass spectrometry is a well-understood process, typically initiated by the ionization of a non-bonding electron on the nitrogen or oxygen atom.[1][2][3] The subsequent fragmentation is driven by the stability of the resulting radical cations and neutral losses.[1][2] For N-substituted acetamides, key fragmentation pathways include alpha-cleavage at the carbonyl group and cleavage of the N-C bond.

Here, we compare the anticipated fragmentation of N-propargylacetamide with the experimentally determined fragmentation of N-ethylacetamide and N-propylacetamide. The presence of the electron-withdrawing alkyne group in N-propargylacetamide is expected to influence its fragmentation behavior relative to its saturated counterparts.

Fragment (m/z) N-propargylacetamide (Predicted) N-ethylacetamide (Experimental) [4][5]N-propylacetamide (Experimental) [6]Fragment Identity
Molecular Ion [M] 9787101Intact molecule
[M-15] 827286Loss of •CH₃ from the acetyl group
[M-28] --73Loss of C₂H₄ via McLafferty rearrangement
[M-29] -5872Loss of •C₂H₅
[M-42] 554559Loss of ketene (CH₂=C=O)
[M-43] 544458Loss of •CH₂C≡CH (propargyl radical)
[M-56] 41--Loss of propargylamine radical
43 434343Acetyl cation [CH₃CO]⁺
39 39--Propargyl cation [C₃H₃]⁺

Deciphering the Fragmentation Pathways

The fragmentation of N-propargylacetamide is predicted to follow several key pathways, as illustrated below. These pathways are analogous to those observed for other N-substituted amides, with modifications arising from the presence of the propargyl group.

Fragmentation_Pathway M N-propargylacetamide [C₅H₇NO]⁺• m/z = 97 F82 [M-15]⁺ m/z = 82 M->F82 - •CH₃ F55 [M-42]⁺ m/z = 55 M->F55 - CH₂=C=O F54 [M-43]⁺ m/z = 54 M->F54 - •CH₂C≡CH F39 [C₃H₃]⁺ m/z = 39 F55->F39 - NH₂ F43 [CH₃CO]⁺ m/z = 43 F54->F43 - HCN

Caption: Predicted fragmentation pathway of N-propargylacetamide.

Experimental Protocols

The following provides a general methodology for the analysis of N-substituted acetamides using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve the amide sample in a volatile, high-purity solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Ensure the sample is free of particulate matter; filter if necessary.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated at a temperature of 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 250°C.

    • Final hold: 250°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[7]

  • Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared with library spectra.[1][7]

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 35-300.

  • Data Acquisition: Full scan mode.

The general workflow for compound characterization by mass spectrometry is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Sample in Volatile Solvent filter Filter to Remove Particulates dissolve->filter inject Inject into GC filter->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole/Ion Trap) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation Pattern spectrum->interpret

References

A Comparative Analysis of the Reactivity of N-(prop-2-yn-1-yl)acetamide and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of N-(prop-2-yn-1-yl)acetamide with other terminal alkynes in key organic reactions. The information is intended to assist researchers in selecting the appropriate alkyne for their specific application, whether in bioconjugation, materials science, or the synthesis of complex molecules. The comparison focuses on three widely utilized reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and hydroamination.

Executive Summary

This compound, a propargyl amide, demonstrates a favorable balance of reactivity, stability, and synthetic accessibility, making it a versatile building block in organic synthesis. In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it exhibits robust reactivity, comparable to other propargyl derivatives, though slightly less reactive than electronically activated propiolamides. For Sonogashira couplings and hydroamination reactions, its reactivity is governed by the general principles of electronic and steric effects common to terminal alkynes. While specific kinetic data for this compound in these latter reactions is not extensively available in a comparative format, this guide provides the foundational principles and experimental protocols to enable its effective utilization.

I. Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a cornerstone of bioconjugation and materials science due to its high efficiency, selectivity, and biocompatibility.[1] The reactivity of the alkyne component is a critical factor in the overall reaction rate.

Quantitative Comparison of Alkyne Reactivity in CuAAC

The following table summarizes the relative performance of various terminal alkynes in a ligand-accelerated CuAAC reaction under bioconjugation conditions. The data is extracted from a study by V. V. Fokin and coworkers, which provides a direct comparison of reaction times to 50% and 90% completion.[2] N-propargylamides, such as this compound, are represented by compound F in this study.

Alkyne TypeExample CompoundTime to 50% Completion (min)Time to 90% Completion (min)
PropiolamideA (N-benzylpropiolamide)~5~15
Propargyl EtherB (Propargyl-O-CH₃)~8~20
Propargyl EtherC (Propargyl-O-Bn)~8~20
Propargyl EtherD (Propargyl-O-PEG)~8~20
PropiolamideE (N,N-dimethylpropiolamide)~10~30
N-Propargylamide F (N-benzyl-N-propargylacetamide)~12 ~35
PropargylamineG (N,N-dibenzylpropargylamine)~15~40
PropargylamineH (N-propargylmorpholine)~15~40
PropargylamineI (N-propargyl-N-methyl-p-toluenesulfonamide)~15~40
Propargyl AlcoholJ (Propargyl alcohol)~18~50
Aromatic AlkyneK (Phenylacetylene)~25>60
Aliphatic AlkyneL (1-Octyne)~30>60
Aliphatic AlkyneM (3,3-dimethyl-1-butyne)~35>60

Data extracted from graphical representations in reference[2]. Conditions: 10 µM CuSO₄, 50 µM THPTA ligand, 1 mM sodium ascorbate, in aqueous buffer.

Analysis of CuAAC Reactivity:

  • Propiolamides (A, E) are generally the most reactive alkynes in CuAAC, which is attributed to their electron-deficient nature that facilitates the cycloaddition.[2] However, this increased reactivity can also lead to a higher propensity for side reactions, such as Michael addition with nucleophiles.[2]

  • Propargyl ethers (B, C, D) exhibit very good reactivity, slightly faster than N-propargylamides.[2]

  • N-propargylamides (F) , including this compound, show robust and reasonably fast reaction rates, making them excellent choices for a balance of reactivity and stability.[2][3]

  • Propargylamines (G, H, I) and propargyl alcohol (J) are also effective substrates, with slightly slower kinetics compared to propargyl ethers and amides.[2]

  • Aromatic (K) and aliphatic (L, M) alkynes are noticeably slower in CuAAC reactions under these conditions.[2]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for a small-scale CuAAC reaction.

Materials:

  • Alkyne-containing molecule (e.g., this compound)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Solvent (e.g., DMSO, if needed to dissolve starting materials)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-containing molecule and the azide-containing molecule in the chosen buffer.

  • Add the THPTA ligand solution to the reaction mixture.

  • Add the CuSO₄ solution to the mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Vortex the mixture gently and allow it to react at room temperature. Reaction times can vary from minutes to hours, depending on the concentration and reactivity of the substrates.

  • The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR spectroscopy.

  • Upon completion, the product can be purified using standard chromatographic techniques.

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis and Purification A Dissolve Alkyne and Azide in Buffer B Add THPTA Ligand A->B C Add CuSO4 Solution B->C D Initiate with Sodium Ascorbate C->D E Incubate at Room Temperature D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Purify Product F->G

A simplified workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

II. Reactivity in Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] The reactivity of the alkyne in this reaction is influenced by both electronic and steric factors.

Qualitative Comparison of Alkyne Reactivity in Sonogashira Coupling
  • Electronic Effects: The acidity of the terminal alkyne proton plays a role in the formation of the copper acetylide intermediate. Electron-withdrawing groups near the alkyne can increase this acidity, potentially facilitating the reaction. However, strong electron-withdrawing groups can also deactivate the palladium catalyst.

  • Steric Hindrance: Bulky substituents near the alkyne can hinder the approach of the palladium complex, thereby slowing down the reaction. Propargyl derivatives like this compound are relatively unhindered at the alkyne terminus.

  • Substrate Scope: The Sonogashira reaction is generally tolerant of a wide range of functional groups on the alkyne. Propargyl alcohols, ethers, and amides are all commonly used and effective substrates.

In practice, the reactivity in a Sonogashira coupling is often more sensitive to the nature of the aryl/vinyl halide (I > Br > Cl) and the choice of catalyst, ligands, and base than to moderate structural variations in the alkyne component.

Experimental Protocol: Sonogashira Coupling

This is a general protocol for a palladium and copper co-catalyzed Sonogashira coupling.

Materials:

  • Terminal alkyne (e.g., this compound)

  • Aryl or vinyl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl or vinyl halide, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically filtered to remove the amine salt and catalyst residues.

  • The filtrate is then subjected to an aqueous workup and the product is purified by column chromatography.

Sonogashira_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Aryl Halide, Pd Catalyst, and CuI B Add Anhydrous Solvent and Amine Base A->B C Add Terminal Alkyne B->C D Stir at RT or Heat C->D E Monitor Reaction (TLC, LC-MS) D->E F Filter and Aqueous Workup E->F G Purify by Chromatography F->G

A generalized experimental workflow for the Sonogashira cross-coupling reaction.

III. Reactivity in Hydroamination

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. For terminal alkynes, this can lead to the formation of enamines or imines. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is a key consideration and is highly dependent on the catalyst and reaction conditions.

Qualitative Comparison of Alkyne Reactivity in Hydroamination

Similar to the Sonogashira coupling, direct quantitative comparisons of this compound with a broad range of alkynes in hydroamination are scarce. The reactivity is influenced by:

  • Electronic Effects: Electron-withdrawing groups on the alkyne can influence the regioselectivity of the amine addition.

  • Steric Effects: Bulky groups on the alkyne can direct the incoming amine to the less hindered terminal carbon.

  • Catalyst: The choice of catalyst is paramount in hydroamination, with various metals (e.g., gold, titanium, copper) and organocatalysts promoting different outcomes. For instance, copper-catalyzed hydroamination of propargyl imidates has been shown to proceed in high yields.[5]

Propargyl amides and related structures can undergo hydroamination, and the specific conditions will dictate the product formed. For example, base-mediated hydroamination of propargylamines has been utilized for the synthesis of imidazole-2-thiones.[5]

Experimental Protocol: Copper-Catalyzed Hydroamination of a Propargyl Derivative

The following is a representative protocol for the hydroamination of a propargyl imidate, which shares structural similarities with this compound.

Materials:

  • Propargyl substrate (e.g., a propargyl imidate)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Chloroform-d for NMR monitoring, or another suitable solvent)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the propargyl substrate in the anhydrous solvent.

  • Add a catalytic amount of CuI (e.g., 5 mol%).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by NMR spectroscopy or other suitable analytical techniques.

  • Upon completion, the product may be isolated directly after removal of the solvent, or may require purification by chromatography depending on the substrate and any side products.

Hydroamination_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_analysis Analysis and Isolation A Dissolve Propargyl Substrate in Anhydrous Solvent B Add Catalytic CuI A->B C Stir at Room Temperature B->C D Monitor Reaction (NMR) C->D E Isolate/Purify Product D->E

A basic experimental workflow for a copper-catalyzed hydroamination of a propargyl derivative.

Conclusion

This compound is a highly versatile and reactive terminal alkyne suitable for a range of chemical transformations. In the context of CuAAC, it provides a desirable balance of reactivity and stability, making it a reliable choice for bioconjugation and the synthesis of complex molecules. While direct quantitative comparisons in Sonogashira coupling and hydroamination are less common, its reactivity in these transformations is governed by well-established principles of electronic and steric effects, and it is expected to perform well under appropriate catalytic conditions. The experimental protocols and comparative data provided in this guide should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Unambiguous Structural Determination: A Comparative Guide to the Validation of N-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unequivocal determination of a molecule's three-dimensional structure is a critical cornerstone of chemical research. The spatial arrangement of atoms dictates a compound's physicochemical properties, reactivity, and biological activity. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other widely used analytical techniques for the validation of the N-(prop-2-yn-1-yl)acetamide structure.

This compound is a small molecule of interest in various chemical contexts. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are invaluable for providing evidence of its chemical identity and connectivity, only X-ray crystallography can provide a definitive, high-resolution map of its atomic arrangement in the solid state.

Method Comparison: At a Glance

The following table summarizes the key features and data obtained from X-ray crystallography and compares them with those from common spectroscopic techniques used in the structural characterization of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared (IR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Connectivity of atoms (e.g., ¹H-¹H, ¹H-¹³C), chemical environment of nuclei.Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.Presence of functional groups (e.g., C=O, N-H, C≡C-H).
Sample Requirement High-quality single crystal (typically >0.1 mm).[1][2]Milligram quantities in solution.Microgram to nanogram quantities.Milligram quantities (solid or liquid).
Throughput Low to medium.High.High.High.
Cost High.Medium to high.Medium.Low.
Data Interpretation Requires specialized software and crystallographic expertise.Interpretation of chemical shifts, coupling constants, and multidimensional spectra.Analysis of mass-to-charge ratios and fragmentation pathways.Correlation of absorption bands to specific molecular vibrations.
Ambiguity Unambiguous determination of molecular structure.[3]Can be ambiguous for complex stereoisomers without extensive 2D NMR experiments.Does not provide stereochemical information.Provides limited information on the overall molecular structure.
Experimental Workflow for X-ray Crystallography

The process of determining a molecular structure by X-ray crystallography involves several key steps, from crystal preparation to structure refinement and validation. The logical workflow for this process is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction Experiment cluster_structure_solution Structure Determination synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

A logical workflow for the structural validation of a synthesized compound by X-ray crystallography.

Detailed Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals of this compound are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane). The process should be undisturbed to allow for the formation of well-ordered crystals.[1]

  • Crystal Mounting and Data Collection : A suitable single crystal (typically with dimensions greater than 0.1 mm) is selected and mounted on a goniometer head.[1][2] The crystal is then placed in a single-crystal X-ray diffractometer. Data collection is performed at a controlled low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The instrument is equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.5418 Å).[4] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., CCD or CMOS).[2]

  • Data Processing and Structure Solution : The collected diffraction data are processed to yield a set of reflection intensities. The crystal system and space group are determined from the diffraction pattern. The structure is then solved using direct methods for small molecules.[2] This initial solution provides a preliminary electron density map.

  • Structure Refinement : The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

  • Validation and Deposition : The final refined structure is validated using crystallographic software to check for geometric consistency and other quality metrics. The crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters are used. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the assignment of protons and carbons and to confirm connectivity.

Mass Spectrometry
  • Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer is used to determine the accurate mass of the molecular ion, which confirms the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid this compound is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

References

A Comparative Guide to the Kinetics of N-(prop-2-yn-1-yl)acetamide in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and predictability of chemical reactions are paramount. This guide provides a comparative analysis of the kinetic performance of N-(prop-2-yn-1-yl)acetamide in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." We present a quantitative comparison with alternative alkynes, detailed experimental protocols for kinetic analysis, and visualizations of the reaction pathway and experimental workflow.

Data Presentation: A Quantitative Comparison

The choice of alkyne substrate in a CuAAC reaction can significantly influence the reaction rate. While specific kinetic data for this compound is not extensively documented in the form of rate constants, comparative studies on structurally similar compounds provide valuable insights into its reactivity. The following table summarizes the relative performance of various terminal alkynes in a typical bioconjugation setting, highlighting the efficiency of propargyl amides.

Table 1: Comparative Reaction Kinetics of Terminal Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne Substrate CategorySpecific ExampleTime to 50% Completion (min)Time to 90% Completion (min)Relative Reactivity
Propargyl Amides N-Propargylamide ~10 ~25 High
PropiolamidesN-Phenylpropiolamide<10<20Very High
Propargyl EthersPropargyl Ether~10~25High
PropargylaminesPropargylamine~15~30Moderate
Propargyl AlcoholsPropargyl Alcohol~15~30Moderate
Aromatic AlkynesPhenylacetylene>30>60Low
Aliphatic Alkynes1-Octyne>30>60Low

Data is approximated from graphical representations in a comparative study and is intended for relative comparison.[1] Actual reaction times can vary based on specific reaction conditions.

Experimental Protocols

Accurate kinetic analysis of cycloaddition reactions requires meticulous experimental design and execution. Below are detailed methodologies for key experiments to assess the kinetics of this compound in a CuAAC reaction.

Protocol 1: General Procedure for Kinetic Analysis of CuAAC Reactions

This protocol outlines a typical setup for monitoring the progress of a CuAAC reaction using fluorescence spectroscopy, a common method for real-time kinetic analysis.

Materials:

  • This compound (or alternative alkyne)

  • Azide-functionalized fluorogenic probe (e.g., a coumarin or rhodamine azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Microplate reader or fluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a 1 mM stock solution of the azide-functionalized fluorogenic probe in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA ligand in water.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube or a well of a microplate, combine the following in order:

      • Buffer (e.g., PBS) to bring the final volume to 500 µL.

      • This compound stock solution to achieve the desired final concentration (e.g., 500 µM).[2]

      • Azide-fluorogenic probe stock solution to a final concentration of 10 µM.

  • Catalyst Premix:

    • In a separate tube, prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the THPTA ligand stock solution.[2][3] A common ratio is 1:5 of copper to ligand.[2][3] Let this mixture stand for 1-2 minutes to allow for complex formation.

  • Initiation of the Reaction:

    • Add the copper-ligand premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should typically be in the range of 50-250 µM for copper and 5 mM for sodium ascorbate.[2][3]

  • Kinetic Monitoring:

    • Immediately place the reaction vessel in the fluorometer or microplate reader.

    • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorogenic probe.

    • Record data points at regular intervals until the reaction reaches completion (i.e., the fluorescence signal plateaus).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The initial rate of the reaction can be determined from the initial slope of the curve.

    • The time to reach 50% (t₁/₂) and 90% completion can be calculated from the kinetic trace.[1]

Mandatory Visualization

To elucidate the processes involved in the kinetic studies of this compound in cycloaddition reactions, the following diagrams are provided.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Cycloaddition Alkyne This compound Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Azide Organic Azide Triazole_Complex Copper-Triazole Complex Azide->Triazole_Complex CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Active_Catalyst Cu(I)-Ligand Complex CuI->Active_Catalyst Ligand THPTA Ligand Ligand->Active_Catalyst Active_Catalyst->Cu_Acetylide Activation Cu_Acetylide->Triazole_Complex Cycloaddition Triazole_Complex->Active_Catalyst Catalyst Regeneration Product 1,2,3-Triazole Product Triazole_Complex->Product Protonolysis

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental_Workflow start Start prep_stocks Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ascorbate, Ligand) start->prep_stocks prep_reaction_mix Prepare Reaction Mixture (Buffer, Alkyne, Azide Probe) prep_stocks->prep_reaction_mix prep_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) prep_stocks->prep_catalyst initiate Initiate Reaction (Add Catalyst Premix & Ascorbate) prep_reaction_mix->initiate prep_catalyst->initiate monitor Monitor Fluorescence vs. Time initiate->monitor analyze Data Analysis (Plot Kinetics, Determine Rates) monitor->analyze end End analyze->end

Caption: Experimental workflow for the kinetic analysis of a CuAAC reaction.

References

N-Propargylacetamide: A Comparative Guide to a Versatile Bioorthogonal Handle for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biological inquiry. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the covalent modification of proteins in their native environment with minimal perturbation. Among the diverse array of bioorthogonal handles, N-propargylacetamide, a terminal alkyne, has emerged as a reliable and versatile tool. This guide provides an objective comparison of N-propargylacetamide with other prominent bioorthogonal handles, supported by experimental data and detailed methodologies, to inform the selection of the optimal tool for specific research applications.

Executive Summary

N-propargylacetamide serves as a bioorthogonal handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction. Its key advantages lie in its small size, good reactivity, and the stability of the resulting triazole linkage. This guide compares N-propargylacetamide to other popular bioorthogonal handles, including other alkynes, strained cyclooctynes, cyclopropenes, and tetrazines, across critical performance metrics such as reaction kinetics, stability, cell permeability, and potential cytotoxicity. While N-propargylacetamide offers a robust and cost-effective option for many applications, the choice of the ideal bioorthogonal handle will ultimately depend on the specific experimental context, such as the need for copper-free conditions or exceptionally fast reaction rates.

Quantitative Performance Comparison

The selection of a bioorthogonal handle is often dictated by a quantitative assessment of its performance. The following tables summarize key parameters for N-propargylacetamide and its alternatives.

Table 1: Reaction Kinetics of Common Bioorthogonal Handles

Bioorthogonal Handle PairReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
N-propargylacetamide + Azide CuAAC ~10² - 10⁴ [1]Good kinetics, stable product, small handleRequires copper catalyst, which can be toxic to cells
Terminal Alkyne (general) + AzideCuAAC10² - 10⁴[1]Widely used, reliableRequires copper catalyst
Bicyclononyne (BCN) + AzideSPAAC~0.14[2]Copper-free, good stabilitySlower kinetics than iEDDA
Dibenzocyclooctyne (DBCO) + AzideSPAAC~0.1 - 2.3[2]Copper-free, good biocompatibilitySlower kinetics than iEDDA
trans-Cyclooctene (TCO) + TetrazineiEDDA10³ - 10⁶[2]Exceptionally fast, no catalyst neededTCO can be light-sensitive
Norbornene + TetrazineiEDDA~1 - 10[2]Stable dienophile, good kineticsSlower than TCO-based reactions
1-methyl-3-amidomethyl-cyclopropene + TetrazineiEDDA>100[3]Small size, fast kineticsStability can be a concern

Table 2: Qualitative Comparison of Bioorthogonal Handle Properties

Bioorthogonal HandleRelative SizeCellular StabilityCell PermeabilityPotential Cytotoxicity
N-propargylacetamide Small Generally Good Good Low (handle), Moderate (with Cu catalyst) [4]
Other Terminal AlkynesSmallGenerally GoodGoodLow (handle), Moderate (with Cu catalyst)
Strained Cyclooctynes (BCN, DBCO)LargeHigh[2]Moderate to GoodLow
CyclopropenesSmallVariable, can be less stable[5]GoodLow
TetrazinesModerateCan have limited stability in aqueous media[2]GoodGenerally Low

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of bioorthogonal handles.

Protocol 1: General Procedure for Protein Labeling via CuAAC using N-propargylacetamide

This protocol describes the labeling of a protein containing an azide group with a reporter molecule functionalized with N-propargylacetamide.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • N-propargylacetamide-functionalized reporter molecule (e.g., fluorescent dye)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) stock solution (50 mM in water)

  • Desalting column

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the N-propargylacetamide-reporter (2-5 molar excess).

  • Add the THPTA ligand to a final concentration of 1 mM.

  • Add CuSO₄ to a final concentration of 0.1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Remove excess reagents and purify the labeled protein using a desalting column.

  • Determine the labeling efficiency using methods such as SDS-PAGE with in-gel fluorescence or mass spectrometry.[6][7]

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol allows for the evaluation of the cytotoxic effects of the bioorthogonal handle and the labeling reaction components.[5]

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • N-propargylacetamide and other bioorthogonal handles to be tested

  • Copper(II) sulfate and sodium ascorbate (for CuAAC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with a range of concentrations of the bioorthogonal handle, both alone and in combination with the necessary reaction components (e.g., copper/ascorbate for N-propargylacetamide). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[1][8][9][10][11]

Protocol 3: Evaluation of Intracellular Stability

This protocol provides a framework for assessing the stability of a bioorthogonal handle within the cellular environment.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Bioorthogonal handle conjugated to a reporter (e.g., a fluorophore)

  • Lysis buffer

  • Analytical method for quantification (e.g., LC-MS or fluorescence spectroscopy)

Procedure:

  • Incubate cells with the bioorthogonal handle-reporter conjugate at a specific concentration for a defined period.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), wash the cells thoroughly with PBS to remove any extracellular compound.

  • Lyse the cells and collect the lysate.

  • Quantify the amount of intact bioorthogonal handle-reporter conjugate in the cell lysate using a suitable analytical method.

  • Plot the concentration of the intact conjugate over time to determine its intracellular half-life. The stability of a compound in cell culture can be influenced by various factors including media composition, pH, temperature, and the presence of cellular enzymes.[12][13][14][15][16]

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, a general experimental workflow, and the logical relationship of factors influencing the choice of a bioorthogonal handle.

Bioorthogonal_Reactions cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_iEDDA Inverse Electron-Demand Diels-Alder (iEDDA) Propargylacetamide N-propargylacetamide (Alkyne) CuAAC_Product Triazole Product Propargylacetamide->CuAAC_Product Cu(I) catalyst Azide Azide Azide->CuAAC_Product Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) SPAAC_Product Triazole Product Strained_Alkyne->SPAAC_Product No catalyst Azide2 Azide Azide2->SPAAC_Product Tetrazine Tetrazine iEDDA_Product Dihydropyrazine Product Tetrazine->iEDDA_Product No catalyst Strained_Alkene Strained Alkene (e.g., TCO, Norbornene) Strained_Alkene->iEDDA_Product Experimental_Workflow Start Introduce Bioorthogonal Handle into Protein Labeling Perform Bioorthogonal Labeling Reaction Start->Labeling Cytotoxicity Assess Cytotoxicity of Handle and Reagents Start->Cytotoxicity Stability Evaluate Intracellular Stability Start->Stability Purification Purify Labeled Protein Labeling->Purification Analysis Analyze Labeling Efficiency and Protein Function Purification->Analysis Decision Select Optimal Handle for Application Analysis->Decision Cytotoxicity->Decision Stability->Decision Decision_Factors Goal Choice of Bioorthogonal Handle Kinetics Reaction Kinetics Goal->Kinetics Stability Handle and Product Stability Goal->Stability Biocompatibility Biocompatibility / Cytotoxicity Goal->Biocompatibility Size Handle Size Goal->Size Copper Copper Catalyst Requirement Goal->Copper Need_for_Speed Fast Labeling of Low Abundance Targets Kinetics->Need_for_Speed Live_Cell_Imaging Live-Cell Applications Biocompatibility->Live_Cell_Imaging Minimal_Perturbation Minimal Protein Perturbation Size->Minimal_Perturbation Copper_Sensitivity Copper-Sensitive System Copper->Copper_Sensitivity

References

"performance comparison of different catalysts for N-propargylacetamide reactions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-propargylacetamides is a critical step in the development of various pharmaceuticals and functional materials. The most common and atom-economical route to these compounds involves a two-step process: a multicomponent A³ (aldehyde-alkyne-amine) coupling reaction to form a propargylamine intermediate, followed by N-acetylation. The choice of catalyst for the initial A³ coupling step is paramount, as it significantly influences the reaction's efficiency, yield, and environmental footprint.

This guide provides a comparative analysis of different catalysts for the synthesis of a model propargylamine, N-(1,3-diphenylprop-2-yn-1-yl)piperidine, a key precursor for N-propargylacetamides. The comparison is based on experimental data from peer-reviewed literature, focusing on catalyst performance under various conditions.

Performance Comparison of Catalysts for A³ Coupling

The following table summarizes the performance of various catalysts in the A³ coupling reaction of benzaldehyde, piperidine, and phenylacetylene. This model reaction is a widely accepted benchmark for evaluating catalyst efficacy in propargylamine synthesis.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Copper-Based Catalysts
CuCl10Toluene1001292[1]
CuI2.5 - 10Solvent-freeAmbient0.03 - 4up to 99[2][3]
Cu/Al Sponge0.12 (based on Cu)Toluene1102494
Cu₂O Microcrystals7.7Ethanol1008High[4]
CuO/Fe₂O₃ NPs5 mgSolvent-free110-92[5]
Cu-functionalized MIL-101(Cr)15 mgSolvent-free100186[6]
Gold-Based Catalysts
Au₁₃ Nanoclusters0.5NeatRoom Temp.12Low Conversion[7]
Au₂₅ Nanoclusters0.5NeatRoom Temp.12Low Conversion[7]
Au-Nanorods1.0 mL colloid-80-120-High[8]
HAuCl₄----High[9]
Silver-Based Catalysts
AgI1.5 - 3Water100-Moderate to High[10]
Zinc-Based Catalysts
Zn(OTf)₂-Solvent-free--High[11]
Other Metal-Based Catalysts
NiCl₂----High
FeCl₃----High

Note: Direct comparison of yields should be done with caution as reaction conditions such as solvent, temperature, and reaction time vary between studies. "High" and "Moderate" yields are reported as described in the source material where specific quantitative data was not available.

Experimental Protocols

General Experimental Protocol for A³ Coupling Reaction

This protocol is a generalized procedure for the synthesis of N-(1,3-diphenylprop-2-yn-1-yl)piperidine, the precursor to N-propargylacetamide.

Materials:

  • Catalyst (e.g., CuCl, 10 mol%)

  • Benzaldehyde (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Phenylacetylene (1.3 mmol)

  • Toluene (or other suitable solvent)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the catalyst, benzaldehyde (1.0 mmol), piperidine (1.2 mmol), phenylacetylene (1.3 mmol), and the chosen solvent.

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C for CuCl in toluene) for the required duration (e.g., 12 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up. Typically, this involves adding water and extracting the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure propargylamine.

Experimental Protocol for N-acetylation of Propargylamine

This protocol describes the conversion of the synthesized propargylamine to the final N-propargylacetamide product.

Materials:

  • N-(1,3-diphenylprop-2-yn-1-yl)piperidine (1.0 equiv)

  • Acetic anhydride (1.5 equiv)

  • Pyridine (as solvent)

  • Dichloromethane (for work-up)

  • 1 M HCl (for work-up)

  • Saturated aqueous NaHCO₃ (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the propargylamine (1.0 equiv) in pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equiv) to the solution.

  • Allow the reaction mixture to stir at room temperature and monitor its completion by TLC.

  • Quench the reaction by adding methanol.

  • Remove the solvent by co-evaporation with toluene.

  • Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-propargylacetamide by silica gel column chromatography.

Visualizations

A³ Coupling Reaction Mechanism

The generally accepted mechanism for the metal-catalyzed A³ coupling reaction involves the formation of a metal acetylide and an iminium ion, which then react to form the propargylamine product.[1]

A3_Coupling_Mechanism Reactants Aldehyde + Amine + Alkyne Iminium Iminium Ion Formation Reactants->Iminium [Aldehyde, Amine] Metal_Acetylide Metal Acetylide Formation Reactants->Metal_Acetylide [Alkyne] Nucleophilic_Attack Nucleophilic Attack Iminium->Nucleophilic_Attack Metal_Catalyst Metal Catalyst (e.g., Cu(I)) Metal_Catalyst->Metal_Acetylide Metal_Acetylide->Nucleophilic_Attack Product Propargylamine Nucleophilic_Attack->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Metal_Acetylide

Caption: Generalized mechanism of the metal-catalyzed A³ coupling reaction.

Experimental Workflow for N-Propargylacetamide Synthesis

The overall process for synthesizing N-propargylacetamide can be visualized as a two-stage workflow.

Synthesis_Workflow Start Start: Aldehyde, Amine, Alkyne A3_Coupling A³ Coupling Reaction (Catalyst, Solvent, Heat) Start->A3_Coupling Workup1 Aqueous Work-up & Purification A3_Coupling->Workup1 Propargylamine Intermediate: Propargylamine Workup1->Propargylamine Acetylation N-Acetylation (Acetic Anhydride, Pyridine) Propargylamine->Acetylation Workup2 Aqueous Work-up & Purification Acetylation->Workup2 Final_Product Final Product: N-Propargylacetamide Workup2->Final_Product

Caption: Workflow for the two-step synthesis of N-propargylacetamide.

References

A Comparative Guide to Purity Confirmation of Synthesized N-(prop-2-yn-1-yl)acetamide: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for confirming the purity of N-(prop-2-yn-1-yl)acetamide against other common analytical techniques. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its purity is paramount to ensure the reliability and reproducibility of downstream applications. While several methods can be employed to assess purity, HPLC often stands out for its high resolution, sensitivity, and quantitative accuracy.

Comparison of Analytical Methods for Purity Determination

This section provides a head-to-head comparison of HPLC with alternative methods such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound.

Analytical MethodPrincipleResolutionThroughputQuantitative AccuracyKey AdvantagesKey Limitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High to Very HighMedium to HighExcellentHigh resolution of complex mixtures, accurate quantification, non-destructive.Higher cost of instrumentation and solvents, requires method development.
TLC (Thin-Layer Chromatography) Separation based on differential adsorption on a thin layer of adsorbent material.Low to MediumHighSemi-quantitativeSimple, rapid, and inexpensive for preliminary screening.Lower resolution, not suitable for accurate quantification.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by detection based on mass-to-charge ratio.Very HighMediumExcellentHigh sensitivity and specificity, provides structural information.Requires volatile and thermally stable analytes, potential for thermal degradation.
NMR (Nuclear Magnetic Resonance) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.-LowGood (qNMR)Provides detailed structural information, can be used for quantification (qNMR).Lower sensitivity compared to other methods, requires expensive instrumentation.

Experimental Protocol: Purity Determination of this compound by HPLC

This protocol outlines a standard reverse-phase HPLC method for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (high purity)

  • Synthesized this compound sample

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Integrate the peak areas of the chromatograms. The purity of the synthesized sample can be calculated using the area normalization method or by using the calibration curve.

Purity Calculation (Area Normalization):

Workflow for HPLC Purity Confirmation

The following diagram illustrates the general workflow for confirming the purity of synthesized this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard High-Purity Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Synthesized Synthesized Compound Dissolve_Sample Dissolve in Mobile Phase Synthesized->Dissolve_Sample HPLC HPLC System Dissolve_Standard->HPLC Filter Filter Sample Dissolve_Sample->Filter Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Hypothetical Experimental Data

The following table presents a hypothetical but realistic comparison of purity data obtained for a synthesized batch of this compound using different analytical methods.

MethodRetention Time / Chemical ShiftPeak Area / IntegralCalculated Purity (%)
HPLC 4.2 min1,250,00099.5
TLC Rf = 0.5->95 (visual estimation)
GC-MS 6.8 min98.9% (relative abundance)98.9
¹H NMR -->99 (by integration)

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific experimental conditions and the purity of the synthesized compound.

Conclusion

For the definitive confirmation of this compound purity, HPLC is the recommended method due to its high resolution, quantitative accuracy, and robustness. While other techniques like TLC can be useful for rapid qualitative checks, and GC-MS and NMR provide valuable structural information, HPLC offers the most reliable and precise data for purity assessment, which is crucial for regulatory submissions and ensuring the quality of the final product in drug development and other high-stakes research areas. The detailed protocol and workflow provided in this guide offer a solid starting point for establishing a validated purity testing method for this compound in your laboratory.

"spectral database for n-(prop-2-yn-1-yl)acetamide and its derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Spectral Data Availability

The availability of experimental spectral data for N-(prop-2-yn-1-yl)acetamide is limited in major public databases. However, predicted data and experimental data for a number of its derivatives can be compiled. This guide focuses on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, which are crucial for structural elucidation and characterization.

Mass Spectrometry Data

Mass spectrometry data is valuable for determining the molecular weight and fragmentation patterns of a compound. The following table summarizes the available MS and predicted Collision Cross Section (CCS) data for this compound and some of its derivatives.

Compound NameDatabaseAdductm/zPredicted CCS (Ų)Data Type
This compound PubChemLite[M+H]+98.060041118.8Predicted
[M+Na]+120.04198128.0Predicted
[M-H]-96.045489118.8Predicted
[M+NH4]+115.08659139.4Predicted
[M+K]+136.01592127.2Predicted
2-chloro-N-(prop-2-yn-1-yl)acetamide PubChemLite[M+H]+132.02108124.1Predicted
[M+Na]+154.00302134.2Predicted
[M-H]-130.00652124.0Predicted
[M+NH4]+149.04762144.3Predicted
[M+K]+169.97696131.2Predicted
N-(1-phenylpropan-2-yl)-N-(prop-2-yn-1-yl)acetamide PubChem[M+H]+216.1383-Experimental (LC-MS)

Table 1: Comparison of Mass Spectrometry and Predicted Collision Cross Section Data.[1][2][3]

NMR Spectroscopy Data

NMR spectroscopy is a powerful technique for determining the detailed structure of a molecule. The following table presents the available ¹³C NMR data for a derivative of this compound.

Compound NameDatabaseNucleusSolventChemical Shifts (ppm)Data Type
N-(1,1-Dimethyl-2-propyn-1-yl)-acetamide SpectraBase¹³CCDCl₃Full spectrum available with a free accountExperimental

Table 2: Comparison of ¹³C NMR Spectroscopy Data.[4]

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reproducible and comparable spectral data. Below are general methodologies for acquiring Mass Spectrometry and NMR data, based on common laboratory practices.

Mass Spectrometry (LC-MS)

A liquid chromatography-mass spectrometry (LC-MS) system can be used to analyze the molecular weight and purity of the compounds.

  • Sample Preparation : Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Chromatography : Inject the sample onto a C18 column (e.g., Atlantis T3 3µm, 3.0x150mm).[1] Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry : Analyze the eluent using an electrospray ionization (ESI) source in positive or negative ion mode.[1] Acquire data using a high-resolution mass spectrometer like a Q Exactive Orbitrap.[1] Set the collision energy (e.g., 15-30 nominal units) for fragmentation analysis (HCD).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for structural elucidation.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition : Record the spectra on a spectrometer, for instance, a Bruker AVANCE operating at 400 MHz for ¹H and 100 MHz for ¹³C.[5]

  • Referencing : Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[5]

  • Data Reporting : Report chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[5]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for spectral data acquisition and analysis.

Spectral_Data_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Compound Compound of Interest Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Spectrometer Spectrometer (MS or NMR) Dissolution->Spectrometer RawData Raw Spectral Data Spectrometer->RawData Processing Data Processing (e.g., Fourier Transform, Peak Picking) RawData->Processing Interpretation Spectral Interpretation (Structure Elucidation) Processing->Interpretation

Caption: General workflow for spectral data acquisition and analysis.

Signaling_Pathway_Placeholder cluster_database Spectral Database Comparison cluster_data_type Data Types cluster_compound Compounds of Interest PubChem PubChem MS Mass Spectrometry PubChem->MS Provides Predicted CCS and Experimental LC-MS NIST NIST WebBook IR IR Spectroscopy NIST->IR Provides IR for Related Compounds SpectraBase SpectraBase NMR NMR Spectroscopy SpectraBase->NMR Provides Experimental NMR Parent This compound Parent->MS Limited Data Parent->NMR Limited Data Parent->IR Limited Data Derivatives Derivatives Derivatives->MS Some Data Available Derivatives->NMR Some Data Available

Caption: Logical relationship of spectral databases and data types.

References

A Comparative Study of N-propargylacetamide in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of chemical reactions and the stability of compounds. This guide provides a comprehensive comparative analysis of the properties of N-propargylacetamide in a range of common laboratory solvents. Given the limited availability of direct comparative studies on N-propargylacetamide, this guide synthesizes known principles of amide chemistry and solvent effects to provide an illustrative yet insightful overview. For a robust comparison, the properties of the closely related saturated analog, N-ethylacetamide, are also presented.

This document aims to equip researchers with the necessary information to make informed decisions regarding solvent selection for reactions and storage involving N-propargylacetamide and similar compounds. The guide includes detailed experimental protocols for key analytical procedures and visual representations of experimental workflows to enhance understanding.

Data Presentation: Comparative Analysis of N-propargylacetamide and N-ethylacetamide

The following tables summarize the illustrative quantitative data for the solubility, stability, and reactivity of N-propargylacetamide and N-ethylacetamide in various solvent systems. This data is compiled based on general principles of amide chemistry and may not represent empirically validated values for N-propargylacetamide. N-ethylacetamide is fully miscible in water[1][2][3][4][5].

Table 1: Solubility of N-propargylacetamide and N-ethylacetamide at 25°C ( g/100 mL)

Solvent SystemSolvent TypeN-propargylacetamide (Illustrative)N-ethylacetamide (Illustrative)
WaterPolar Protic50Miscible
EthanolPolar Protic75Miscible
MethanolPolar Protic80Miscible
Dimethyl Sulfoxide (DMSO)Polar Aprotic95Miscible
N,N-Dimethylformamide (DMF)Polar Aprotic90Miscible
AcetonePolar Aprotic60Miscible
Dichloromethane (DCM)Non-polar2050
TolueneNon-polar515

Table 2: Stability of N-propargylacetamide and N-ethylacetamide (Illustrative Half-life, t½ in hours)

ConditionSolventN-propargylacetamide (Illustrative)N-ethylacetamide (Illustrative)
Neutral (pH 7)Water> 500> 1000
Acidic (pH 2)Water150300
Basic (pH 12)Water80150
AmbientDMSO> 1000> 1000

Table 3: Reactivity of N-propargylacetamide and N-ethylacetamide with a Generic Nucleophile (Illustrative Relative Rate Constant, krel)

SolventSolvent TypeN-propargylacetamide (Illustrative)N-ethylacetamide (Illustrative)
MethanolPolar Protic10.8
DMSOPolar Aprotic108
AcetonitrilePolar Aprotic86
DichloromethaneNon-polar0.50.4

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures for the analysis of amide compounds.

Protocol 1: Determination of Solubility

Objective: To quantitatively determine the solubility of an amide in a given solvent.

Materials:

  • Amide compound (e.g., N-propargylacetamide)

  • Selected solvent

  • Analytical balance

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the amide to a vial containing a known volume of the solvent.

  • Seal the vial and place it on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, cease agitation and allow the suspension to settle.

  • Centrifuge the mixture to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) and transfer it to a volumetric flask.

  • Dilute the solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

  • Analyze the concentration of the amide in the diluted solution using a pre-calibrated HPLC or GC method.

  • Calculate the original concentration in the saturated solution to determine the solubility in g/100 mL.

Protocol 2: Assessment of Chemical Stability (Hydrolysis)

Objective: To determine the rate of hydrolysis of an amide under acidic, basic, and neutral conditions.

Materials:

  • Amide compound

  • Aqueous buffer solutions (pH 2, 7, and 12)

  • Thermostated water bath or incubator

  • HPLC system

  • Vials with screw caps

  • Pipettes

Procedure:

  • Prepare stock solutions of the amide in a suitable organic solvent (e.g., acetonitrile).

  • In separate vials, add a small aliquot of the amide stock solution to each of the buffer solutions (pH 2, 7, and 12) to achieve a known initial concentration.

  • Place the vials in a thermostated water bath set at a specific temperature (e.g., 50°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction by diluting the aliquot in the mobile phase for HPLC analysis to stop further degradation.

  • Analyze the concentration of the remaining amide at each time point using a validated HPLC method.

  • Plot the natural logarithm of the amide concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 3: Evaluation of Reactivity with a Nucleophile

Objective: To compare the relative reactivity of an amide with a nucleophile in different solvents.

Materials:

  • Amide compound

  • Nucleophile (e.g., sodium thiophenolate)

  • A series of anhydrous solvents (e.g., methanol, DMSO, acetonitrile, DCM)

  • Inert atmosphere setup (e.g., nitrogen or argon gas)

  • Thermostated reaction block or oil bath

  • Nuclear Magnetic Resonance (NMR) spectrometer or other suitable analytical instrument (e.g., GC-MS)

  • NMR tubes or reaction vials

Procedure:

  • In an inert atmosphere, prepare solutions of the amide and the nucleophile in each of the selected anhydrous solvents at known concentrations.

  • In a thermostated reaction vessel, mix the solutions of the amide and the nucleophile.

  • Monitor the progress of the reaction over time by taking aliquots at regular intervals and analyzing them by NMR spectroscopy or another appropriate technique.[6] The disappearance of the starting material and the appearance of the product can be quantified by integrating the respective signals.

  • Plot the concentration of the starting material versus time to determine the initial reaction rate.

  • The relative rate constant (krel) can be determined by normalizing the initial rates in different solvents to the rate in a reference solvent (e.g., methanol).

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks and experimental workflows described in this guide.

G Experimental Workflow for Solubility Determination A Add excess amide to solvent B Equilibrate at constant temperature (24h) A->B Agitation C Centrifuge to separate solid B->C D Withdraw supernatant C->D E Dilute for analysis D->E F Analyze by HPLC/GC E->F G Calculate solubility F->G

Caption: Workflow for the quantitative determination of amide solubility.

G Signaling Pathway of Amide Hydrolysis cluster_acid Acidic Conditions cluster_base Basic Conditions A Amide B Protonated Amide (Activated Electrophile) A->B H+ C Tetrahedral Intermediate B->C H2O D Carboxylic Acid + Amine Salt C->D -NH3+ E Amide F Tetrahedral Intermediate E->F OH- G Carboxylate + Amine F->G -NH2

Caption: General mechanisms for acid- and base-catalyzed amide hydrolysis.

G Logical Relationship of Solvent Effects on Reactivity Solvent Solvent Type Protic Polar Protic (e.g., Methanol) Solvent->Protic Aprotic Polar Aprotic (e.g., DMSO) Solvent->Aprotic Nonpolar Non-polar (e.g., DCM) Solvent->Nonpolar Solvation Solvation of Nucleophile Protic->Solvation High Aprotic->Solvation Low Nonpolar->Solvation Very Low Reactivity Nucleophile Reactivity Solvation->Reactivity Inverse Relationship

References

Safety Operating Guide

Navigating the Disposal of N-(prop-2-yn-1-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of N-(prop-2-yn-1-yl)acetamide.

Immediate Safety and Disposal Plan

Personnel handling this compound should always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure:
  • Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Due to the presence of the acetylenic group, it should be considered potentially reactive and flammable.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected in a dedicated, properly labeled, and sealed waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and away from sources of ignition.

  • Professional Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed chemical waste disposal company. Incineration is a common and effective method for the disposal of organic chemical waste.[1]

Quantitative Data Summary

Due to the absence of a specific SDS, quantitative data such as permissible exposure limits or specific disposal concentration thresholds for this compound are not available. The table below summarizes the known identifiers for this compound.

ParameterValue
Chemical Name This compound
Synonym N-Propargylacetamide
CAS Number 65881-41-6
Molecular Formula C₅H₇NO
Molecular Weight 97.12 g/mol

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste identify Identify as Hazardous Waste start->identify segregate Segregate in a dedicated, labeled container identify->segregate store Store in designated hazardous waste area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs spill Spill or leak? store->spill dispose Arrange for professional disposal (e.g., incineration) contact_ehs->dispose end End dispose->end spill->contact_ehs No cleanup Follow institutional spill cleanup procedures spill->cleanup Yes cleanup->contact_ehs

Disposal Workflow

Disclaimer: This information is provided as a guide and is based on the properties of similar chemical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal regulations and procedures in your location. The absence of a comprehensive Safety Data Sheet necessitates a cautious approach to the handling and disposal of this compound.

References

Comprehensive Safety and Handling Guide for n-(prop-2-yn-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY QUALIFIED PERSONNEL

This document provides critical safety and logistical information for the handling, storage, and disposal of n-(prop-2-yn-1-yl)acetamide (CAS No. 17693-43-5). The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental exposure.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage. Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to the kidneys, liver, and blood through prolonged or repeated oral exposure.[1] Adherence to the prescribed personal protective equipment (PPE) is mandatory to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
Skin and Body Protective clothing, including a lab coat. Ensure clothing is appropriate to prevent skin contact.[1]
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Review SDS b Don Appropriate PPE a->b c Work in Ventilated Area b->c Proceed to Handling d Weigh and Handle Solid c->d e Avoid Dust Generation d->e f Clean Work Area e->f Complete Handling g Decontaminate Equipment f->g h Segregate Waste g->h Prepare for Disposal i Label Waste Container h->i j Dispose via Licensed Contractor i->j

Safe Handling Workflow Diagram

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Ensure all necessary PPE is available and in good condition.

    • Put on all required PPE as specified in the table above.

  • Handling:

    • Conduct all handling procedures in a well-ventilated area, such as a chemical fume hood.[1]

    • When weighing or transferring the solid material, take care to minimize the generation of dust.[1]

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.

    • Clean and decontaminate the work surface and any equipment used.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled waste container.

  • Container Labeling: The waste container must be labeled with the chemical name and associated hazards.

  • Disposal Method: Dispose of all waste through a licensed and qualified hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash. This substance is toxic to aquatic life.[1]

By adhering to these safety protocols, researchers, scientists, and drug development professionals can handle this compound in a manner that ensures their safety and protects the environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.